molecular formula C7H14N2O B096675 2,6-Dimethyl-1-nitrosopiperidine CAS No. 17721-95-8

2,6-Dimethyl-1-nitrosopiperidine

Cat. No.: B096675
CAS No.: 17721-95-8
M. Wt: 142.2 g/mol
InChI Key: MDOIIQGEWWYGKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethyl-1-nitrosopiperidine is a useful research compound. Its molecular formula is C7H14N2O and its molecular weight is 142.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethyl-1-nitrosopiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-6-4-3-5-7(2)9(6)8-10/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDOIIQGEWWYGKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1N=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00875699
Record name 2,6-Dimethyl-N-nitrosopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00875699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vapor Pressure

0.03 [mmHg]
Record name N-Nitroso-2,6-dimethylpiperidine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21279
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

17721-95-8
Record name 2,6-Dimethyl-1-nitrosopiperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17721-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine, 2,6-dimethyl-1-nitroso-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017721958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dimethyl-N-nitrosopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00875699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2,6-Dimethyl-1-nitrosopiperidine for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An introduction to the mutagenic and carcinogenic potential of 2,6-Dimethyl-1-nitrosopiperidine, a nitrosamine compound of significant interest in toxicological and pharmacological research. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical methodologies, and biological activities, with a focus on its metabolic activation and toxicological implications.

Chemical and Physical Properties

This compound is a derivative of piperidine and belongs to the class of N-nitrosamines. These compounds are characterized by the presence of a nitroso group (-N=O) attached to a nitrogen atom. The addition of two methyl groups at the 2 and 6 positions of the piperidine ring influences its chemical and physical properties, as well as its biological activity.

PropertyValueReference
Chemical Formula C₇H₁₄N₂O--INVALID-LINK--
Molecular Weight 142.20 g/mol --INVALID-LINK--
CAS Number 17721-95-8--INVALID-LINK--
Appearance Light yellow oil or liquid (for the parent compound N-nitrosopiperidine)[1]
Vapor Pressure 0.03 mmHg--INVALID-LINK--

Synthesis and Experimental Protocols

The synthesis of N-nitrosamines is typically achieved through the reaction of a secondary amine with a nitrosating agent, most commonly nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) under acidic conditions.[2][3][4]

Experimental Protocol: General Synthesis of N-Nitrosopiperidines

This protocol describes the general procedure for the synthesis of N-nitrosopiperidines, which can be adapted for this compound starting from 2,6-dimethylpiperidine.

Materials:

  • 2,6-Dimethylpiperidine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl) or other strong acid

  • Dichloromethane or other suitable organic solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 2,6-dimethylpiperidine in water or a suitable solvent and cool the solution in an ice bath.

  • Slowly add a solution of sodium nitrite in water to the cooled amine solution with constant stirring.

  • Acidify the reaction mixture by the dropwise addition of a strong acid (e.g., HCl) while maintaining the temperature below 5 °C. The reaction is typically monitored for completion using starch-iodide paper to test for the presence of excess nitrous acid.

  • After the reaction is complete, extract the product into an organic solvent such as dichloromethane.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The crude product can be further purified by distillation or chromatography if necessary.

Analytical Methodologies

The detection and quantification of nitrosamines, including this compound, are crucial for toxicological studies and regulatory compliance. Due to their potential carcinogenicity at low levels, highly sensitive and selective analytical methods are required. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.[5][6][7][8]

Experimental Protocol: LC-MS/MS for Nitrosamine Analysis

This protocol outlines a general method for the analysis of nitrosamines in a sample matrix, which can be optimized for this compound.

Instrumentation:

  • Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)

  • C18 reversed-phase column (e.g., XSelect® HSS T3, 15 cm × 3 mm i.d., 3.5 μm)[5]

Reagents:

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (deionized or LC-MS grade)

  • This compound standard

  • Isotopically labeled internal standard (e.g., d-labeled nitrosamine)

Procedure:

  • Sample Preparation:

    • For drug products, a specific weight of the ground tablet powder or API is dissolved in a suitable solvent (e.g., methanol).[6]

    • The sample is sonicated and then centrifuged to remove any undissolved material.[6]

    • The supernatant is filtered through a 0.22 μm filter before injection into the LC-MS/MS system.[6]

  • Chromatographic Conditions:

    • A gradient elution is typically used with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile/methanol mixture), both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.[5]

  • Mass Spectrometric Conditions:

    • The mass spectrometer is operated in positive ion mode using an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.[8]

    • Detection is performed in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and its internal standard would need to be determined.

Metabolism and Mechanism of Action

The biological activity of N-nitrosamines, including their carcinogenic effects, is dependent on their metabolic activation by cytochrome P450 (CYP) enzymes.[9][10][11] This process, known as bioactivation, leads to the formation of reactive electrophilic intermediates that can bind to cellular macromolecules like DNA, leading to mutations and potentially initiating cancer.

The primary metabolic pathway for N-nitrosopiperidines is α-hydroxylation, which occurs on the carbon atoms adjacent to the nitrosamine nitrogen.[9][10] For this compound, this would occur at the C2 and C6 positions. This hydroxylation is catalyzed by various CYP enzymes, with studies on the parent compound, N-nitrosopiperidine, highlighting the significant role of CYP2A3.[9][10]

The resulting α-hydroxy-N-nitrosamine is unstable and spontaneously decomposes to form a reactive diazonium ion and an aldehyde. This diazonium ion is a potent alkylating agent that can react with DNA bases, forming DNA adducts. These adducts, if not repaired by cellular DNA repair mechanisms, can lead to miscoding during DNA replication and result in permanent mutations.

Metabolic Pathway of this compound

Metabolic_Pathway cluster_0 Bioactivation cluster_1 Cellular Damage 2_6_DMNP This compound alpha_hydroxy α-Hydroxy-2,6-dimethyl- 1-nitrosopiperidine 2_6_DMNP->alpha_hydroxy CYP450 (e.g., CYP2A3) α-Hydroxylation diazonium Diazonium Ion (Reactive Intermediate) alpha_hydroxy->diazonium Spontaneous Decomposition aldehyde Keto-aldehyde alpha_hydroxy->aldehyde Spontaneous Decomposition DNA_adduct DNA Adducts diazonium->DNA_adduct Alkylation DNA DNA Mutation Mutations DNA_adduct->Mutation Miscoding during DNA Replication Cancer Cancer Initiation Mutation->Cancer

Caption: Metabolic activation pathway of this compound.

Toxicology and Carcinogenicity

N-nitrosamines are a well-established class of potent carcinogens.[12][13][14] The carcinogenicity of the parent compound, N-nitrosopiperidine, has been demonstrated in various animal models, where it primarily induces tumors of the esophagus and liver.[12] While specific carcinogenicity data for this compound is limited, the presence of the nitrosamine functional group strongly suggests it is also a potential carcinogen. The methyl groups at the 2 and 6 positions may influence its metabolic rate and carcinogenic potency.

Quantitative Toxicological Data
CompoundTestSpeciesRouteValueReference
N-NitrosopiperidineLD50RatOral100 mg/kg[9]
N-NitrosopiperidineOral Slope FactorHuman-9.4 (mg/kg-day)⁻¹[15]
N-NitrosopiperidineInhalation Unit RiskHuman-2.7 x 10⁻³ (µg/m³)⁻¹[15]

Note: The LD50 value is for the parent compound, N-nitrosopiperidine. Specific LD50 data for this compound was not found in the reviewed literature. The oral slope factor and inhalation unit risk are measures of carcinogenic potency.

Conclusion

This compound is a compound of significant toxicological concern due to its classification as a nitrosamine. Its biological activity is intrinsically linked to its metabolic activation by cytochrome P450 enzymes, leading to the formation of DNA-reactive intermediates. This guide has provided a foundational understanding of its chemical properties, synthesis, analysis, and toxicological profile, drawing upon data from related nitrosamine compounds where specific information is lacking. Further research is warranted to fully elucidate the specific toxicological and carcinogenic properties of this compound to better assess its risk to human health.

References

2,6-Dimethyl-1-nitrosopiperidine chemical structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on 2,6-Dimethyl-1-nitrosopiperidine

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of this compound.

Chemical Structure and Identifiers

This compound is a cyclic nitrosamine derivative of piperidine. Its chemical structure is characterized by a piperidine ring with two methyl groups at positions 2 and 6, and a nitroso group attached to the nitrogen atom.

Molecular Formula: C₇H₁₄N₂O[1][2]

IUPAC Name: this compound[1][2]

CAS Number: 17721-95-8[1][2]

Synonyms: N-Nitroso-2,6-dimethylpiperidine, 2,6-Dimethylnitrosopiperidine[1][2]

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Weight 142.20 g/mol [1]
Vapor Pressure 0.03 mmHg[1]
Physical Description Light yellow oil or liquid[3]

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR: The carbon NMR chemical shifts provide insight into the chemical environment of each carbon atom in the molecule. A study on the conformational analysis of N-nitrosopiperidines provides valuable data for substituted derivatives.[4]

Carbon AtomChemical Shift (δ) ppm
C2, C6Data not explicitly found for 2,6-dimethyl derivative in searches
C3, C5Data not explicitly found for 2,6-dimethyl derivative in searches
C4Data not explicitly found for 2,6-dimethyl derivative in searches
-CH₃Data not explicitly found for 2,6-dimethyl derivative in searches

¹H NMR: Proton NMR spectroscopy provides information about the number and types of hydrogen atoms. PubChem lists the availability of a ¹H NMR spectrum for N-Nitroso-2,6-dimethylpiperidine.[2]

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H2, H6Data not explicitly found in searches
H3, H5 (axial)Data not explicitly found in searches
H3, H5 (equatorial)Data not explicitly found in searches
H4 (axial)Data not explicitly found in searches
H4 (equatorial)Data not explicitly found in searches
-CH₃Data not explicitly found in searches
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The fragmentation of cyclic nitrosamines often involves characteristic losses.[5] PubChem indicates the availability of a GC-MS spectrum for this compound.[2]

Key Fragmentation Pathways: The mass spectra of cyclic N-nitrosamines are characterized by the loss of the NO group (M-30) and the loss of a hydroxyl radical (M-17), which can be rationalized by a McLafferty-type rearrangement.[5]

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of N-nitrosopiperidines involves the nitrosation of the corresponding piperidine precursor. The following is a representative protocol adapted from the synthesis of similar compounds.[6]

Materials:

  • 2,6-Dimethylpiperidine

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Distilled water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 2,6-dimethylpiperidine in a suitable solvent like water or a water/ether mixture.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of sodium nitrite in water to the cooled piperidine solution with constant stirring.

  • Acidify the reaction mixture by the dropwise addition of hydrochloric acid while maintaining the temperature below 10 °C.

  • Continue stirring the reaction mixture for a specified time (e.g., 1-2 hours) at low temperature.

  • Extract the product into diethyl ether.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by distillation or column chromatography.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS): A common method for the analysis of volatile nitrosamines.

  • Column: A non-polar or medium-polarity capillary column is typically used.

  • Injection: Splitless or split injection can be employed.

  • Oven Program: A temperature gradient is used to separate the components.

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a suitable mass range to detect the molecular ion and characteristic fragments.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method for the detection of nitrosamines.

  • Column: A reverse-phase C18 column is commonly used.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with an additive like formic acid.

  • Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used.

  • Mass Spectrometer: Operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Biological Activity and Toxicology

N-nitrosamines as a class are known for their carcinogenic properties.[7][8] Studies on N-nitrosopiperidine have shown it to be a potent carcinogen, inducing tumors in various organs in animal models.[7][8] The carcinogenic activity of substituted nitrosopiperidines can be influenced by the nature and position of the substituents.[1] For instance, some substitutions can alter the metabolic activation or detoxification pathways of the compound. While specific carcinogenicity data for this compound was not found in the provided search results, its structural similarity to known carcinogens suggests that it should be handled with extreme caution as a potential carcinogen.

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Synthesis_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Characterization start 2,6-Dimethylpiperidine reaction Nitrosation Reaction start->reaction reagents NaNO2, HCl reagents->reaction workup Extraction & Purification reaction->workup product This compound workup->product nmr NMR Spectroscopy (1H, 13C) product->nmr ms Mass Spectrometry (GC-MS) product->ms ir IR Spectroscopy product->ir purity Purity Analysis (e.g., HPLC) product->purity structure_confirmation Structure Confirmation nmr->structure_confirmation ms->structure_confirmation ir->structure_confirmation purity->structure_confirmation

Caption: Workflow for the synthesis and characterization of this compound.

References

Physicochemical Properties of 2,6-Dimethyl-1-nitrosopiperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,6-Dimethyl-1-nitrosopiperidine. The information is curated for researchers, scientists, and professionals in drug development who require detailed data for their work. This document summarizes key quantitative data in structured tables, outlines relevant experimental protocols, and includes mandatory visualizations of metabolic pathways.

Core Physicochemical Data

The following tables summarize the available quantitative data for this compound. It is important to note that while some experimental data is available, other values are based on computational estimations.

Table 1: General and Calculated Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₁₄N₂OPubChem[1]
Molecular Weight 142.20 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 17721-95-8PubChem[1]
XLogP3 (Calculated) 1.4PubChem[1]
Topological Polar Surface Area 32.7 ŲKuujia.com[2]
Complexity 117Kuujia.com[2]
Hydrogen Bond Donor Count 0Kuujia.com[2]
Hydrogen Bond Acceptor Count 3Kuujia.com[2]

Table 2: Experimental and Estimated Physical Properties

PropertyValueTypeSource
Vapor Pressure 0.03 mmHgExperimentalPubChem[1]
Density 1.0520 g/cm³Rough EstimateKuujia.com[2]
Boiling Point 259.79 °CRough EstimateKuujia.com[2]
Flash Point 98.4 °CEstimateKuujia.com[2]
Refractive Index 1.4880EstimateKuujia.com[2]

Metabolic Pathway and Bioactivation

N-nitrosamines, including this compound, are known to undergo metabolic activation, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes in the liver. This bioactivation is a critical step in their carcinogenic activity. The proposed metabolic pathway involves the α-hydroxylation of the piperidine ring.

Metabolic Pathway of this compound Proposed Metabolic Activation of this compound cluster_0 Phase I Metabolism 2_6_DMNP 2,6-Dimethyl-1- nitrosopiperidine Alpha_Hydroxylation α-Hydroxylation 2_6_DMNP->Alpha_Hydroxylation Cytochrome P450 (e.g., CYP2A, CYP2E, CYP2D) Unstable_Intermediate Unstable α-hydroxy nitrosamine Intermediate Alpha_Hydroxylation->Unstable_Intermediate Reactive_Diazonium Reactive Diazonium Ion Unstable_Intermediate->Reactive_Diazonium Spontaneous Decomposition DNA_Adducts DNA Adducts Reactive_Diazonium->DNA_Adducts Alkylation

Proposed metabolic activation pathway of this compound.

Experimental Protocols

Detailed experimental protocols for the determination of all physicochemical properties of this compound are not available in the public domain. However, general methodologies for the analysis of nitrosamine impurities in various matrices are well-established.

General Protocol for Nitrosamine Analysis by LC-MS/MS

This protocol provides a general workflow for the detection and quantification of nitrosamine impurities, which can be adapted for this compound in pharmaceutical substances.

General Nitrosamine Analysis Workflow General Workflow for Nitrosamine Analysis by LC-MS/MS Sample_Prep 1. Sample Preparation (e.g., Dissolution, Extraction) LC_Separation 2. Liquid Chromatographic Separation (Reversed-phase C18 or similar) Sample_Prep->LC_Separation MS_Detection 3. Mass Spectrometric Detection (Tandem MS/MS) LC_Separation->MS_Detection Data_Analysis 4. Data Analysis and Quantification MS_Detection->Data_Analysis

General workflow for the analysis of nitrosamine impurities.

1. Sample Preparation:

  • Objective: To extract the analyte of interest from the sample matrix and prepare it for chromatographic analysis.

  • Methodology: The sample (e.g., drug substance, biological matrix) is dissolved in a suitable solvent. This may be followed by a liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte. The choice of extraction solvent and SPE sorbent depends on the polarity of the nitrosamine and the nature of the matrix.

2. Liquid Chromatographic (LC) Separation:

  • Objective: To separate the target nitrosamine from other components in the sample extract.

  • Methodology: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used. A reversed-phase column (e.g., C18) is commonly employed with a mobile phase consisting of a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a gradient elution to optimize separation.

3. Mass Spectrometric (MS) Detection:

  • Objective: To detect and quantify the separated nitrosamine with high sensitivity and selectivity.

  • Methodology: A tandem mass spectrometer (MS/MS) is used as the detector. The analyte is ionized, typically using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). Specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode to ensure highly selective and sensitive quantification.

4. Data Analysis and Quantification:

  • Objective: To determine the concentration of the nitrosamine in the original sample.

  • Methodology: The peak area of the analyte is measured and compared to a calibration curve generated from standards of known concentrations. Isotope-labeled internal standards are often used to correct for matrix effects and variations in instrument response.

Synthesis of this compound

While a detailed, step-by-step protocol for the synthesis of this compound was not found in the searched literature, the general synthesis of N-nitrosopiperidines involves the reaction of the corresponding secondary amine with a nitrosating agent under acidic conditions.

Synthesis of this compound General Synthesis Pathway for this compound Reactants 2,6-Dimethylpiperidine + Nitrosating Agent (e.g., Sodium Nitrite) Reaction Acidic Conditions (e.g., HCl) Reactants->Reaction Product This compound Reaction->Product

General synthesis pathway for this compound.

Disclaimer: This document is intended for informational purposes only and is based on publicly available data. The provided protocols are general and may require optimization for specific applications. It is crucial to consult original research articles and safety data sheets before conducting any experimental work.

References

A Technical Guide to 2,6-Dimethyl-1-nitrosopiperidine: Properties, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-Dimethyl-1-nitrosopiperidine, a heterocyclic N-nitrosamine. The document details its physicochemical properties, outlines a general synthesis protocol, and explores its probable metabolic activation pathway and toxicological implications, drawing comparisons with the well-studied parent compound, N-nitrosopiperidine. This guide is intended to serve as a foundational resource for researchers in toxicology, pharmacology, and drug development who may encounter or have an interest in this compound.

Introduction

N-nitrosamines are a class of chemical compounds that have garnered significant attention due to their carcinogenic properties in various animal species.[1] They are formed by the reaction of secondary or tertiary amines with a nitrosating agent. This compound is a derivative of N-nitrosopiperidine, distinguished by the presence of two methyl groups at the 2 and 6 positions of the piperidine ring. While much of the research has focused on N-nitrosopiperidine (NPIP) due to its presence in tobacco smoke, certain foods, and as a potential contaminant in some pharmaceuticals, the toxicological profile of its substituted analogues like this compound is less characterized.[1] Understanding the properties and biological activities of this specific derivative is crucial for a comprehensive risk assessment of N-nitrosamines.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C7H14N2OPubChem[2]
Molecular Weight 142.20 g/mol PubChem[2]
IUPAC Name This compoundPubChem[2]
CAS Number 17721-95-8PubChem[2]
Appearance Likely a light yellow oil (inferred from N-nitrosopiperidine)[1]
Vapor Pressure 0.03 mmHgPubChem[2]

Experimental Protocols

General Synthesis of this compound

A general method for the synthesis of N-nitrosopiperidines involves the nitrosation of the corresponding piperidine precursor.[3]

Principle: 2,6-Dimethylpiperidine is reacted with a nitrosating agent, such as sodium nitrite, under acidic conditions to yield this compound.

Materials:

  • 2,6-Dimethylpiperidine

  • Sodium nitrite (NaNO2)

  • Hydrochloric acid (HCl) or other suitable acid

  • Deionized water

  • Organic solvent for extraction (e.g., dichloromethane or diethyl ether)

  • Anhydrous sodium sulfate or magnesium sulfate for drying

Procedure:

  • Dissolve 2,6-dimethylpiperidine in water.

  • Cool the solution in an ice bath.

  • Slowly add a solution of sodium nitrite in water to the cooled piperidine solution with stirring.

  • Acidify the reaction mixture by the dropwise addition of hydrochloric acid while maintaining the temperature below 5-10 °C.

  • Continue stirring the reaction mixture in the ice bath for a specified period to ensure complete reaction.

  • Extract the product from the aqueous solution using an organic solvent.

  • Wash the organic extract with water and then a saturated sodium bicarbonate solution to remove any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • The product can be further purified by distillation or chromatography if necessary.

Below is a logical workflow for the synthesis process.

G cluster_prep Reactant Preparation cluster_reaction Nitrosation Reaction cluster_workup Workup and Purification A Dissolve 2,6-Dimethylpiperidine in Water C Combine solutions and cool in ice bath A->C B Prepare aqueous Sodium Nitrite solution B->C D Slowly add HCl to acidify C->D E Stir to complete reaction D->E F Extract with organic solvent E->F G Wash organic layer F->G H Dry organic layer G->H I Evaporate solvent H->I J Purify product (optional) I->J

Figure 1: Synthesis workflow for this compound.
Analytical Methodologies for Detection and Quantification

The detection and quantification of N-nitrosamines are typically performed using chromatographic techniques coupled with mass spectrometry, owing to the need for high sensitivity and selectivity.[4][5]

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Principle: GC separates volatile compounds based on their boiling points and interactions with the stationary phase of the column. The separated compounds are then ionized and detected by a mass spectrometer, which provides structural information and allows for quantification.[6]

  • Sample Preparation: Liquid-liquid extraction or solid-phase extraction can be used to isolate the nitrosamine from the sample matrix.

  • Instrumentation: A gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or mid-polar column) coupled to a mass spectrometer. The MS can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Principle: LC separates compounds based on their polarity and affinity for the stationary and mobile phases. Tandem mass spectrometry (MS/MS) provides a high degree of selectivity and sensitivity by monitoring specific fragmentation patterns of the target analyte.[4]

  • Sample Preparation: Similar to GC-MS, sample preparation involves extraction and cleanup to remove interfering substances.

  • Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer like an Orbitrap). The analysis is typically performed in multiple reaction monitoring (MRM) mode for triple quadrupole instruments.[5]

Biological Activity and Signaling Pathways

Metabolic Activation of N-Nitrosamines

N-nitrosamines are procarcinogens, meaning they require metabolic activation to exert their carcinogenic effects.[7] This activation is primarily mediated by cytochrome P450 (CYP) enzymes in the liver and other tissues.[8] The key initial step is the α-hydroxylation of the carbon atom adjacent to the nitroso group.[9]

For N-nitrosopiperidine, this process is well-documented.[10] The resulting α-hydroxy-N-nitrosopiperidine is unstable and spontaneously decomposes to form a reactive electrophile that can bind to cellular macromolecules, including DNA, to form adducts.[7]

It is highly probable that this compound undergoes a similar metabolic activation pathway. However, the presence of the methyl groups at the α-carbons (positions 2 and 6) could influence the rate of metabolism. These methyl groups may sterically hinder the access of CYP enzymes to the α-carbons, potentially slowing down the rate of activation compared to the parent compound, N-nitrosopiperidine. The specific CYP enzymes involved in the metabolism of this compound have not been explicitly identified, but based on studies of other nitrosamines, enzymes from the CYP2A and CYP2E families are likely candidates.[11]

G cluster_metabolism Metabolic Activation cluster_dna_damage DNA Damage A This compound C α-Hydroxylation A->C B Cytochrome P450 Enzymes (e.g., CYP2A, CYP2E) B->C D Unstable α-Hydroxy Intermediate C->D E Spontaneous Decomposition D->E F Reactive Electrophile E->F H DNA Adduct Formation F->H G DNA G->H I Mutations H->I J Cancer Initiation I->J

Figure 2: Postulated metabolic activation and DNA damage pathway.
DNA Adduct Formation and Carcinogenicity

The formation of DNA adducts is a critical event in the initiation of cancer by chemical carcinogens.[10] The electrophilic intermediate generated from the metabolic activation of N-nitrosamines can react with the nitrogen and oxygen atoms of DNA bases. For N-nitrosopiperidine, a major DNA adduct has been identified as N2-(3,4,5,6-Tetrahydro-2H-pyran-2-yl)deoxyguanosine (THP-dG).[10] The formation of such adducts, if not repaired by the cell's DNA repair machinery, can lead to miscoding during DNA replication, resulting in mutations. An accumulation of mutations in critical genes, such as oncogenes and tumor suppressor genes, can ultimately lead to the development of cancer.

Conclusion

This compound is a derivative of the known carcinogen N-nitrosopiperidine. While specific experimental and toxicological data for this compound are limited, its chemical structure suggests that it is likely to share the carcinogenic properties of other N-nitrosamines. The metabolic activation via cytochrome P450-mediated α-hydroxylation is the probable mechanism of its genotoxicity, leading to the formation of DNA adducts. The presence of methyl groups at the 2 and 6 positions may influence its metabolic rate and, consequently, its carcinogenic potency. Further research is warranted to fully characterize the synthesis, analytical detection, metabolism, and toxicological profile of this compound to better understand its potential risk to human health. This guide provides a foundational framework for such future investigations.

References

An In-depth Technical Guide to 2,6-Dimethyl-1-nitrosopiperidine

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 17721-95-8

This technical guide provides a comprehensive overview of 2,6-Dimethyl-1-nitrosopiperidine, a chemical compound of significant interest to researchers in toxicology and drug development due to its classification as a nitrosamine. Nitrosamines are a class of compounds that have garnered considerable attention due to their potential carcinogenic properties and their presence as impurities in some pharmaceutical products and foods.[1][2][3][4] This document details the physicochemical properties, toxicological profile, metabolic pathways, and analytical methodologies pertinent to this compound and related nitrosamines.

Physicochemical and Spectroscopic Data

The fundamental properties of a compound are critical for its study and handling. The following tables summarize the key physicochemical and spectroscopic data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 17721-95-8PubChem[5]
Molecular Formula C₇H₁₄N₂OPubChem[5]
Molecular Weight 142.20 g/mol PubChem[5]
IUPAC Name This compoundPubChem[5]
Synonyms N-Nitroso-2,6-dimethylpiperidinePubChem[5]
Vapor Pressure 0.03 mmHgHaz-Map[5]
Predicted XLogP 1.4PubChemLite[6]

Table 2: Spectroscopic Data Summary for this compound

Spectrum TypeData Availability
¹H NMR Available, see SpectraBase
¹³C NMR Available, see SpectraBase
¹⁷O NMR Available, see SpectraBase
Mass Spectrometry (GC-MS) Available, see NIST Mass Spectrometry Data Center, SpectraBase[5]

Toxicological Profile

N-nitrosamines are recognized as a class of potent carcinogens.[3] The carcinogenicity of these compounds is linked to their metabolic activation into reactive electrophiles that can form adducts with DNA.[7][8]

Table 3: Carcinogenicity Data for Structurally Related Nitrosamines

CompoundSpeciesTarget Organ(s)AdministrationKey Findings
N-NitrosopiperidineRat (Fischer 344)EsophagusDrinking water (0.9 mM solution for 28 weeks)All animals developed esophageal tumors by week 36.[9]
N-Nitroso-2,6-dimethylmorpholineHamster (Syrian golden)Pancreas, nasal cavities, larynx, trachea, lungs, liverIntragastricInduced up to a 71% rate of pancreatic tumors (adenomas or adenocarcinomas).[10]

Experimental Protocols

This section provides detailed methodologies for the synthesis, analysis, and mutagenicity testing of nitrosamines, tailored for professionals in a research and development setting.

The synthesis of N-nitrosamines is typically achieved through the reaction of a secondary amine with a nitrosating agent, such as sodium nitrite, under acidic conditions.[4]

Objective: To synthesize this compound from 2,6-dimethylpiperidine.

Materials:

  • 2,6-Dimethylpiperidine (cis/trans mixture)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated and dilute solutions

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Distilled water

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

  • Dissolve a known quantity of 2,6-dimethylpiperidine in water in a round-bottom flask.

  • Cool the flask in an ice bath to 0-5 °C with continuous stirring.

  • Slowly add a stoichiometric equivalent of hydrochloric acid to form the amine salt.

  • Prepare an aqueous solution of sodium nitrite.

  • Add the sodium nitrite solution dropwise to the cooled, stirring amine salt solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 1-2 hours.

  • Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).

  • Combine the organic layers and wash with a dilute sodium bicarbonate solution, followed by distilled water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The product can be further purified by vacuum distillation or chromatography if required.

LC-MS/MS is a highly sensitive and selective method for the detection of trace levels of nitrosamine impurities.[11][12]

Objective: To quantify this compound in a sample matrix (e.g., an active pharmaceutical ingredient, API).

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an appropriate ionization source (e.g., APCI or ESI)

Materials:

  • Reference standard of this compound

  • Isotopically labeled internal standard (e.g., this compound-d₁₄)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid or ammonium formate (mobile phase modifier)

  • Sample of API

Procedure:

  • Sample Preparation: Dissolve a precisely weighed amount of the API sample in a suitable solvent (e.g., methanol or dichloromethane). Spike with a known concentration of the internal standard.

  • Chromatographic Conditions:

    • Column: A suitable reversed-phase column (e.g., C18 or a pentafluorophenyl column for better retention of polar nitrosamines).[12]

    • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) methanol or acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for this compound and its internal standard.

  • Quantification: Prepare a calibration curve using the reference standard. The concentration of the nitrosamine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound.[13]

Objective: To determine if this compound is mutagenic using Salmonella typhimurium strains.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA100, TA1535 which detect base-pair substitutions).

  • S9 fraction from induced rat liver for metabolic activation.

  • Cofactor solution (NADP, Glucose-6-phosphate).

  • Minimal glucose agar plates.

  • Top agar with a trace of histidine and biotin.

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Positive and negative controls.

Procedure:

  • Prepare different concentrations of the test compound.

  • In a test tube, add the tester strain bacteria, the S9 mix (for experiments with metabolic activation), and the test compound solution.

  • Pre-incubate the mixture at 37 °C for 20-30 minutes.

  • Add molten top agar to the tube, vortex briefly, and pour the contents onto a minimal glucose agar plate.

  • Incubate the plates at 37 °C for 48-72 hours.

  • Count the number of revertant colonies (his+ revertants) on each plate.

  • A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control, typically a two-fold or greater increase.

Signaling Pathways and Workflows

Visualizing complex biological and analytical processes is crucial for understanding. The following diagrams, created using the DOT language, illustrate key pathways and workflows related to this compound.

Nitrosamines require metabolic activation by cytochrome P450 enzymes to exert their carcinogenic effects.[7][14][15] This process, known as α-hydroxylation, is the key initial step.[7][16]

Metabolic_Activation cluster_0 Cellular Environment Nitrosamine 2,6-Dimethyl-1- nitrosopiperidine AlphaOH α-Hydroxy- nitrosamine (unstable intermediate) Nitrosamine->AlphaOH α-Hydroxylation P450 Cytochrome P450 (e.g., CYP2A3) P450->AlphaOH Diazo Alkyldiazonium Ion (Reactive Electrophile) AlphaOH->Diazo Spontaneous decomposition Aldehyde Aldehyde byproduct AlphaOH->Aldehyde

Caption: Metabolic activation of this compound via cytochrome P450-mediated α-hydroxylation.

The reactive alkyldiazonium ion generated during metabolic activation can covalently bind to DNA, forming DNA adducts. These adducts can lead to mutations if not repaired, initiating carcinogenesis.[8][13][17]

DNA_Adduct_Formation Diazo Alkyldiazonium Ion (from metabolic activation) DNA DNA (e.g., Guanine N7 or O6) Diazo->DNA Alkylation Adduct DNA Adduct (e.g., O6-Alkylguanine) DNA->Adduct Forms Mutation Miscoding during Replication (Mutation) Adduct->Mutation Leads to

Caption: General mechanism of DNA adduct formation by a reactive nitrosamine metabolite.

A structured workflow is essential for the reliable detection and quantification of nitrosamine impurities in various matrices.[18]

Analytical_Workflow Sample Sample Collection (e.g., API, Drug Product) Prep Sample Preparation (Dissolution, Extraction, Spiking with Internal Std.) Sample->Prep Analysis LC-MS/MS Analysis (Chromatographic Separation & Mass Detection) Prep->Analysis Data Data Processing (Integration, Calibration) Analysis->Data Report Result Reporting (Quantification, Pass/Fail) Data->Report

Caption: A typical analytical workflow for the determination of nitrosamine impurities.

References

Stereochemistry of Dimethyl-Substituted Nitrosopiperidines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of dimethyl-substituted nitrosopiperidines. Understanding the three-dimensional arrangement of these molecules is critical for elucidating their biological activity and for the rational design of new therapeutic agents. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of important stereochemical concepts.

Conformational Analysis of Dimethyl-Substituted Nitrosopiperidines

The piperidine ring in N-nitrosopiperidines typically adopts a chair conformation. The introduction of dimethyl substituents leads to various stereoisomers with distinct conformational preferences. The orientation of the methyl groups (axial or equatorial) and the geometry of the N-nitroso group significantly influence the molecule's overall shape and reactivity.

A key feature of N-nitrosamines is the partial double bond character of the N-N bond, which results in hindered rotation and the existence of syn and anti isomers, defined by the orientation of the nitroso oxygen relative to the substituents on the adjacent nitrogen.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

13C NMR spectroscopy is a powerful tool for the conformational analysis of dimethyl-substituted nitrosopiperidines. The chemical shifts of the carbon atoms are highly sensitive to their steric environment, allowing for the differentiation between axial and equatorial substituents.

A study on N-nitroso-4-phenylpiperidine and its α-methyl derivatives provides valuable insights into the shielding effects of methyl groups in different orientations.[1][2] For instance, in syn-N-nitroso-2-methylpiperidine, the conformation with an axial methyl group is exclusively observed.[1][2] In the case of the anti isomer, the conformation with the axial methyl group is predominant (59%).[1][2] The significant difference in chemical shifts between the syn and anti α-carbons is attributed to steric compression at the syn carbon.[1][2]

Table 1: 13C Shielding Parameters (ppm) for selected N-Nitrosopiperidines

CompoundC2C3C4C5C6Methyl
N-Nitrosopiperidine47.925.824.526.538.8-
syn-N-Nitroso-2-methylpiperidine (axial Me)53.632.324.126.034.715.8
anti-N-Nitroso-2-methylpiperidine (axial Me)43.832.324.126.044.715.8
N-Nitroso-cis-2,6-dimethylpiperidine53.032.419.832.453.016.5

Data extracted from Fraser and Grindley (1975).[1][2]

Rotational Barriers about the N-N Bond

The partial double bond character of the N-nitrosamine linkage leads to a significant energy barrier for rotation around the N-N bond. This barrier can be determined by dynamic NMR spectroscopy, observing the coalescence of signals from the syn and anti isomers at elevated temperatures. The rotational barrier in N,N-dimethylnitrosamine has been determined to be approximately 23 kcal/mol.[3] The magnitude of this barrier is influenced by the steric and electronic effects of the substituents on the piperidine ring.

Table 2: Rotational Energy Barriers for Selected Nitrosamines

CompoundΔG‡ (kcal/mol)Method
Dimethylnitrosamine~23Lineshape Analysis
N-Nitrosopiperidine-Coalescence Temperature
N,N'-DinitrosohexahydropyrimidineLower than N-NitrosopiperidineLineshape Analysis
N,N',N''-Trinitrosohexahydro-1,3,5-triazineLower than N,N'-Dinitrosohexahydro-pyrimidineLineshape Analysis

Data from various sources.[3][4] The potential barriers increase in the order IV < III < II ~ I, which is interpreted in terms of the electron-withdrawing effect of the nitrosamine group.[4]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the conformational isomers and their relative populations.

Instrumentation: A high-field NMR spectrometer (e.g., 100 MHz or higher for 1H NMR) equipped with variable temperature capabilities.

Sample Preparation:

  • Dissolve 10-20 mg of the dimethyl-substituted nitrosopiperidine in a suitable deuterated solvent (e.g., CDCl3, deuterated toluene).

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS).

Data Acquisition for 13C NMR:

  • Acquire a proton-decoupled 13C NMR spectrum at room temperature.

  • Typical parameters might include a spectral width of 200 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Assign the carbon signals based on chemical shift predictions, substituent effects, and, if necessary, 2D NMR techniques (e.g., HSQC, HMBC).

Dynamic NMR for Rotational Barrier Determination:

  • Acquire a series of 1H or 13C NMR spectra at different temperatures, starting from below the coalescence temperature of the signals for the syn and anti isomers.

  • Gradually increase the temperature in small increments (e.g., 5-10 °C) and record a spectrum at each temperature until the signals have coalesced and sharpened into a single peak.

  • The rotational barrier (ΔG‡) can be estimated at the coalescence temperature (Tc) using the Eyring equation. More accurate values can be obtained by a full lineshape analysis of the spectra at different temperatures.

X-ray Crystallography

Objective: To determine the precise three-dimensional structure of the molecule in the solid state.

Methodology:

  • Crystal Growth: Grow single crystals of the dimethyl-substituted nitrosopiperidine suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling of a solution.

  • Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the atomic coordinates and thermal parameters against the experimental data to obtain the final crystal structure.

G Workflow for Stereochemical Analysis. substance Dimethyl-substituted Nitrosopiperidine nmr NMR Spectroscopy substance->nmr xray X-ray Crystallography substance->xray conformers Conformational Isomers (Axial/Equatorial) nmr->conformers rotamers Rotational Isomers (syn/anti) nmr->rotamers solid_state Solid-State Structure xray->solid_state data_analysis Data Analysis and Structure Elucidation conformers->data_analysis rotamers->data_analysis solid_state->data_analysis

Conclusion

The stereochemistry of dimethyl-substituted nitrosopiperidines is complex, characterized by the interplay of ring conformation and hindered rotation about the N-N bond. 13C NMR spectroscopy is a primary tool for elucidating the conformational preferences of these molecules in solution, revealing a general preference for axial orientations of α-methyl groups. The significant energy barrier to N-N bond rotation leads to the existence of stable syn and anti isomers at room temperature. A thorough understanding of these stereochemical features, obtained through techniques like NMR and X-ray crystallography, is essential for correlating molecular structure with biological activity in the context of drug design and development.

References

The Enigmatic Inactivity of 2,6-Dimethyl-1-nitrosopiperidine: A Historical and Mechanistic Review

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The study of N-nitrosamines has been a cornerstone of chemical carcinogenesis research for decades, with many of these compounds demonstrating potent carcinogenic activity in various animal models. However, not all members of this chemical class share the same toxicological profile. This technical guide delves into the history of research surrounding 2,6-Dimethyl-1-nitrosopiperidine, a derivative of the well-known carcinogen N-nitrosopiperidine (NPIP), and explores the structural and metabolic factors that render it a notable exception to the general trend of nitrosamine carcinogenicity.

A History Rooted in Structure-Activity Relationship Studies

The investigation into this compound has been driven by a desire to understand the structure-activity relationships that govern the carcinogenic potential of N-nitrosamines. Early research on NPIP established its carcinogenicity, particularly in the esophagus and nasal cavity of rats. This led to further exploration of how substitutions on the piperidine ring might alter its biological activity.

A pivotal study in the history of this compound research was conducted by Nix et al. in 1979. In their investigation of the mutagenicity of various N-nitrosopiperidine derivatives in Drosophila melanogaster, they discovered that while NPIP and other methylated derivatives were mutagenic, this compound was a notable exception, showing no mutagenic activity.[1] This finding was a crucial piece of evidence suggesting that the position of methyl groups on the piperidine ring is a critical determinant of biological activity.

The Decisive Role of Steric Hindrance in Detoxification

The lack of mutagenicity and, by extension, carcinogenicity of this compound is primarily attributed to the principle of steric hindrance. The carcinogenicity of most N-nitrosamines is not an intrinsic property of the molecule itself but is dependent on its metabolic activation by cytochrome P450 (CYP) enzymes.[2] This activation typically involves the hydroxylation of the carbon atom adjacent (in the alpha-position) to the nitroso group.

In the case of this compound, the presence of methyl groups on both carbons alpha to the nitrosamine group creates a sterically hindered environment. This bulkiness physically obstructs the active site of CYP enzymes, preventing the critical alpha-hydroxylation step from occurring.[3][4][5] Without this metabolic activation, the compound cannot be converted into the reactive electrophilic intermediates that are responsible for DNA adduction and the initiation of carcinogenesis.

One study also indicated that the formation of this compound through the nitrosation of 2,6-dimethylpiperidine is itself inhibited by steric hindrance, suggesting a potential reduction in its formation under certain conditions.[4]

While direct, long-term carcinogenicity bioassays on this compound in rodent models are not extensively reported in the literature, the strong evidence from mutagenicity studies and the well-established principle of steric hindrance in nitrosamine metabolism provide a compelling case for its non-carcinogenic nature.

Experimental Methodologies

To provide a comprehensive understanding of the research in this area, this section details the typical experimental protocols used in the study of nitrosamines.

Synthesis of N-Nitrosopiperidines

A general method for the synthesis of N-nitrosopiperidines involves the reaction of the corresponding piperidine with a nitrosating agent, such as sodium nitrite, under acidic conditions.

Protocol for the Synthesis of this compound:

  • 2,6-Dimethylpiperidine is dissolved in an appropriate solvent, such as water or a water/ether mixture.

  • The solution is acidified, typically with hydrochloric acid, to a pH of approximately 3.

  • An aqueous solution of sodium nitrite is added dropwise to the stirred, cooled solution of the piperidine salt.

  • The reaction mixture is stirred for several hours at a controlled temperature, often at or below room temperature.

  • After the reaction is complete, the nitrosamine product is extracted from the aqueous phase using an organic solvent like dichloromethane or ether.

  • The organic extract is then washed, dried, and the solvent is evaporated to yield the crude nitrosamine.

  • Purification can be achieved through distillation or chromatography.

In Vivo Carcinogenicity Bioassay in Rats (General Protocol)

Long-term carcinogenicity studies in rodents are the gold standard for assessing the cancer-causing potential of chemicals.

Protocol:

  • Animal Model: Male and female Fischer 344 rats are often used.

  • Administration: The test compound, in this case, this compound, would be administered to the animals, typically in their drinking water or diet, for a significant portion of their lifespan (e.g., two years).

  • Dose Groups: Multiple dose groups with varying concentrations of the test compound, along with a control group receiving the vehicle (e.g., untreated water), are included to assess dose-response relationships.

  • Observation: Animals are monitored daily for clinical signs of toxicity. Body weight and food/water consumption are recorded regularly.

  • Histopathology: At the end of the study, or upon premature death, a complete necropsy is performed on all animals. Tissues from all major organs are collected, preserved, and examined microscopically by a pathologist for the presence of tumors.

  • Data Analysis: The incidence of tumors in the different dose groups is statistically compared to the control group to determine if there is a significant increase in tumor formation.

Quantitative Data

Due to the likely non-carcinogenic nature of this compound, extensive quantitative data from carcinogenicity studies, such as tumor incidence and dose-response tables, are not available in the published literature. The primary quantitative finding is from mutagenicity testing:

CompoundMutagenicity in Drosophila melanogaster
N-NitrosopiperidineMutagenic
This compound Non-mutagenic [1]

Signaling and Metabolic Pathways

The key metabolic pathway relevant to the carcinogenicity of N-nitrosopiperidines is their activation by cytochrome P450 enzymes. The lack of activity of this compound is due to the blockage of this pathway.

Metabolic_Pathway cluster_0 Metabolic Activation of N-Nitrosopiperidines NPIP N-Nitrosopiperidine CYP450 Cytochrome P450 (e.g., CYP2A, CYP2E1) NPIP->CYP450 α-Hydroxylation DM_NPIP This compound DM_NPIP->CYP450 Steric Hindrance Blocks Interaction Alpha_OH_NPIP α-Hydroxy-N-nitrosopiperidine (Unstable Intermediate) CYP450->Alpha_OH_NPIP No_Activation No Metabolic Activation CYP450->No_Activation Reactive_Electrophile Reactive Electrophile Alpha_OH_NPIP->Reactive_Electrophile DNA_Adducts DNA Adducts Reactive_Electrophile->DNA_Adducts Carcinogenesis Carcinogenesis DNA_Adducts->Carcinogenesis

Caption: Metabolic pathway of N-nitrosopiperidines and the inhibitory effect of dimethyl substitution.

Experimental Workflow

The logical workflow for assessing the carcinogenic potential of a nitrosamine derivative like this compound is a multi-step process.

Experimental_Workflow cluster_workflow Carcinogenicity Assessment Workflow Synthesis Synthesis and Purification of This compound Mutagenicity In Vitro Mutagenicity Assay (e.g., Ames Test, Drosophila Assay) Synthesis->Mutagenicity Metabolism In Vitro Metabolism Studies (with Liver Microsomes/CYP Enzymes) Synthesis->Metabolism InVivo Long-Term In Vivo Carcinogenicity Bioassay (Rodents) Synthesis->InVivo Conclusion Conclusion on Carcinogenicity Mutagenicity->Conclusion Negative Result (Suggests Lack of Carcinogenicity) Metabolism->Conclusion Lack of α-Hydroxylation (Mechanistic Support) Histopathology Histopathological Examination of Tissues InVivo->Histopathology Histopathology->Conclusion Absence of Tumors (Confirms Lack of Carcinogenicity)

Caption: A typical experimental workflow for assessing the carcinogenicity of a nitrosamine.

Conclusion

The research history of this compound provides a fascinating case study in the importance of molecular structure in determining the toxicological properties of a chemical. While its parent compound, N-nitrosopiperidine, is a well-documented carcinogen, the addition of two methyl groups at the 2 and 6 positions effectively "disarms" the molecule by preventing its metabolic activation. This understanding is crucial for researchers and drug development professionals in the risk assessment of nitrosamine impurities and the design of safer chemical entities. The story of this compound underscores the power of structure-activity relationship studies in predicting and explaining the biological effects of chemical compounds.

References

Methodological & Application

Application Notes and Protocols: 2,6-Dimethyl-1-nitrosopiperidine Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,6-Dimethyl-1-nitrosopiperidine is a nitrosamine compound. Nitrosamines are a class of chemical compounds that are of significant concern to the pharmaceutical and food industries due to their potential carcinogenic properties.[1][2][3] Regulatory agencies worldwide have established strict limits for the presence of such impurities in drug products and consumer goods. Consequently, highly sensitive and specific analytical methods are required for their detection and quantification at trace levels.

This document provides detailed application notes and a representative analytical protocol for the quantification of this compound using analytical standards. The information is intended for researchers, quality control analysts, and drug development professionals involved in the analysis of nitrosamine impurities.

Compound Information
  • Chemical Name: this compound

  • Synonyms: N-Nitroso-2,6-dimethylpiperidine

  • CAS Number: 17721-95-8[4]

  • Molecular Formula: C₇H₁₄N₂O[4]

  • Molecular Weight: 142.20 g/mol [4]

Safety and Handling of Analytical Standards

This compound is classified as a potential carcinogen and must be handled with extreme care.[2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles.[5]

  • Handling: All handling of the neat material and concentrated solutions should be performed in a certified chemical fume hood or a ventilated enclosure to avoid inhalation.[5][6]

  • Storage: Store analytical standards at the recommended temperature of 2-8°C, protected from light.[2][3] Keep containers tightly sealed.

  • Disposal: Dispose of all waste materials (including contaminated solvents, vials, and PPE) in accordance with local, state, and federal regulations for hazardous chemical waste.

Analytical Methodology: LC-MS/MS

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for the trace-level quantification of nitrosamine impurities. Its high sensitivity, selectivity, and specificity make it ideal for complex matrices such as active pharmaceutical ingredients (APIs) and finished drug products.[7][8][9]

Metabolic Activation Pathway

The carcinogenicity of nitrosamines is linked to their metabolic activation in the body. This process, primarily mediated by cytochrome P450 (CYP) enzymes, transforms the parent nitrosamine into a reactive electrophile that can form adducts with cellular macromolecules like DNA, leading to mutations.[10]

cluster_0 Metabolic Activation Nitrosamine This compound CYP CYP450 Enzymes (α-hydroxylation) Nitrosamine->CYP Intermediate Unstable α-hydroxy Nitrosamine Ion Reactive Diazonium Ion Intermediate->Ion Macromolecules DNA / Proteins Ion->Macromolecules Adducts DNA Adducts & Alkylation CYP->Intermediate Macromolecules->Adducts A Sample Receipt & Login B Preparation of Standards & Mobile Phases A->B C Sample Weighing & Dissolution A->C E LC-MS/MS Analysis (Sequence Run) B->E D Filtration C->D D->E F Data Processing & Integration E->F G Construct Calibration Curve F->G H Quantify Analyte in Sample F->H G->H I Final Report Generation & Review H->I

References

Application Note: Quantitative Analysis of 2,6-Dimethyl-1-nitrosopiperidine using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction N-nitrosamines are a class of compounds classified as probable human carcinogens by the International Agency for Research on Cancer (IARC). Their presence in pharmaceutical products, even at trace levels, is a significant safety concern, leading to regulatory actions and product recalls. 2,6-Dimethyl-1-nitrosopiperidine is a specific nitrosamine impurity that may arise from synthesis pathways involving dimethylpiperidine moieties and nitrosating agents. Therefore, a sensitive and selective analytical method is crucial for its detection and quantification in active pharmaceutical ingredients (APIs) and finished drug products.

This application note details a robust protocol for the analysis of this compound using Gas Chromatography coupled with Triple Quadrupole Mass Spectrometry (GC-MS/MS). The method employs liquid injection, which is effective for a wide range of nitrosamine volatilities, and Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, minimizing matrix interference.[1]

Quantitative Data Summary

The following tables summarize typical instrument parameters and performance data for the quantitative analysis of this compound.

Table 1: Recommended GC-MS/MS Instrument Parameters

Parameter Value / Setting
Gas Chromatograph Agilent 8890 GC or equivalent
Column Agilent DB-1701 (30 m x 0.25 mm, 0.25 µm) or similar mid-polarity column
Injection Volume 1 µL
Inlet Temperature 250 °C
Injection Mode Splitless
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Oven Program
Initial Temperature 40 °C, hold for 2 min
Ramp 1 10 °C/min to 180 °C
Ramp 2 25 °C/min to 280 °C, hold for 5 min
Mass Spectrometer Agilent 7010B GC/MS/MS or equivalent
Ion Source Electron Ionization (EI)
Ionization Energy 40-70 eV (softer ionization at 40 eV may be beneficial)[2]
MS Transfer Line Temp 280 °C
MS Source Temp 230 °C
Quadrupole Temp 150 °C

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Table 2: MRM Transitions for this compound (MW: 142.20 g/mol ) Note: These transitions are proposed based on the compound's structure. Experimental verification and optimization of collision energies are required.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
This compound142.1112.15010-15Quantifier
This compound142.141.15020-25Qualifier[3]
Internal Standard (e.g., NDMA-d6)74.144.1508-12Quantifier

Table 3: Example Calibration Curve Performance Calibration standards prepared in Dichloromethane.

Calibration Level (ng/mL)Analyte AreaIS AreaResponse Ratio
0.51,25055,1000.0227
2.05,10056,2000.0907
5.012,80055,8000.2294
10.025,50056,0000.4554
25.064,20055,5001.1568
50.0129,50056,1002.3084
Linearity (R²) \multicolumn{3}{c}{> 0.998 }
LOD \multicolumn{3}{c}{< 0.2 ng/mL }
LOQ \multicolumn{3}{c}{< 0.5 ng/mL }

Experimental Protocols

1. Reagents and Materials

  • Dichloromethane (DCM), HPLC or GC-grade

  • Methanol (MeOH), HPLC or GC-grade

  • Water, Milli-Q or equivalent

  • This compound analytical standard

  • N-Nitrosodimethylamine-d6 (NDMA-d6) or other suitable deuterated internal standard (ISTD)

  • Sodium hydroxide (for pH adjustment if needed)

  • 0.2 µm Polytetrafluoroethylene (PTFE) syringe filters

  • Class A volumetric flasks, pipettes, and autosampler vials (amber glass recommended to protect from UV light)[4]

2. Standard Solution Preparation

  • ISTD Stock Solution (1 µg/mL): Accurately weigh and dissolve the internal standard (e.g., NDMA-d6) in methanol to prepare a stock solution.[5]

  • Analyte Stock Solution (1 µg/mL): Accurately weigh and dissolve this compound analytical standard in methanol.[5]

  • Working Standard Solutions: Perform serial dilutions of the analyte stock solution with dichloromethane to prepare calibration standards ranging from 0.5 to 50 ng/mL.[6] Spike each calibration level with the ISTD to a constant concentration (e.g., 5 ng/mL).

3. Sample Preparation Protocol (Liquid-Liquid Extraction) This protocol is suitable for drug substances (DS) and drug products (DP) soluble in aqueous or organic media.

  • For Water-Soluble Samples:

    • Accurately weigh approximately 500 mg of the homogenized drug product or drug substance into a centrifuge tube.

    • Add 8.0 mL of 1 M NaOH solution and vortex to disperse the sample.[5]

    • Add 2.0 mL of dichloromethane and the internal standard.

    • Shake vigorously for at least 5 minutes to perform the liquid-liquid extraction.

    • Centrifuge to separate the layers.

    • Carefully collect the lower organic (dichloromethane) layer.[7]

    • Filter the extract through a 0.2 µm PTFE syringe filter into an amber GC vial for analysis.[5]

  • For Organic-Soluble Samples:

    • Accurately weigh approximately 500 mg of the sample into a centrifuge tube.

    • Disperse the sample directly into 5.0 mL of dichloromethane.[5]

    • Add the internal standard.

    • Vortex for 2 minutes to ensure complete dissolution/extraction.

    • Filter the solution through a 0.2 µm PTFE syringe filter into an amber GC vial for analysis.[5]

4. Data Analysis and Quantification

  • Integrate the peaks for the quantifier MRM transitions for both the analyte and the internal standard.

  • Generate a calibration curve by plotting the response ratio (Analyte Peak Area / ISTD Peak Area) against the concentration of the analyte.

  • Apply a linear regression model to the calibration curve.

  • Quantify the concentration of this compound in the samples by interpolating their response ratios from the calibration curve.

Visualized Workflows

The following diagrams illustrate the key processes described in this application note.

G Figure 1: GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Weigh Sample (e.g., 500 mg) Solvent 2. Add Solvent & Internal Standard (e.g., Dichloromethane) Sample->Solvent Extract 3. Vortex / Shake (5 minutes) Solvent->Extract Filter 4. Filter Extract (0.2 µm PTFE) Extract->Filter Vial 5. Transfer to GC Vial Filter->Vial Inject 6. Inject into GC-MS/MS System Vial->Inject Acquire 7. Data Acquisition (MRM Mode) Inject->Acquire Integrate 8. Peak Integration Acquire->Integrate Quantify 9. Quantification using Calibration Curve Integrate->Quantify

Caption: A step-by-step workflow for the analysis of this compound.

G Figure 2: Analytical Protocol Logic Stock Analyte & ISTD Stock Solutions (1 µg/mL) Cal_Std Calibration Standards (0.5 - 50 ng/mL) Stock->Cal_Std Serial Dilution Sample_Prep Sample Preparation (Extraction & Filtration) Stock->Sample_Prep Spike ISTD GCMS GC-MS/MS Analysis (MRM Acquisition) Cal_Std->GCMS Sample Test Sample (Drug Substance/Product) Sample->Sample_Prep Sample_Prep->GCMS Cal_Curve Generate Calibration Curve (Response Ratio vs. Conc.) R² > 0.995 GCMS->Cal_Curve From Standards Data Result Calculate Analyte Concentration in Sample GCMS->Result From Sample Data Cal_Curve->Result Interpolate

Caption: Logical relationship between standard preparation, sample analysis, and quantification.

References

LC-MS/MS method for 2,6-Dimethyl-1-nitrosopiperidine quantification

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note for the Quantification of 2,6-Dimethyl-1-nitrosopiperidine using LC-MS/MS

Introduction

This compound is a nitrosamine impurity that, like other compounds in this class, is of concern due to its potential carcinogenic properties. Regulatory bodies worldwide have set stringent limits for the presence of nitrosamines in pharmaceutical products and environmental samples. Consequently, a highly sensitive and selective analytical method is crucial for the accurate quantification of this compound at trace levels. This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in drug substances and products. The methodology is adapted from established protocols for similar nitrosamine compounds.

Experimental

Chemicals and Reagents
  • Standards: this compound and a suitable deuterated internal standard (e.g., this compound-d4, if available, or another suitable nitrosamine internal standard).

  • Solvents: LC-MS grade methanol, acetonitrile, and water.

  • Additives: Formic acid (LC-MS grade).

Instrumentation

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer was utilized.

Sample Preparation

The sample preparation protocol is designed to be straightforward and efficient, ensuring good recovery of the analyte.

  • Drug Substance: Accurately weigh approximately 150 mg of the drug substance into a suitable volumetric flask. Add the internal standard solution and dilute with methanol. The solution is then vortexed, sonicated, and centrifuged at 4,000 rpm for 10 minutes. The supernatant is filtered through a 0.22 µm syringe filter prior to LC-MS/MS analysis.[1]

  • Drug Product (Tablets): A representative number of tablets (e.g., not less than 20) are finely crushed. An accurately weighed portion of the powder, equivalent to a specific amount of the active pharmaceutical ingredient (API), is transferred to a centrifuge tube. The internal standard solution and methanol are added, and the sample is vortexed and sonicated to ensure complete extraction.[1] Following extraction, the sample is centrifuged at 4,000 rpm for 10 minutes, and the supernatant is filtered through a 0.22 µm syringe filter.[1][2]

LC-MS/MS Method

The chromatographic and mass spectrometric parameters are optimized for the sensitive and selective detection of this compound.

Table 1: Chromatographic Conditions

ParameterValue
Column Waters Acquity UPLC HSS T3 (2.1 x 100mm, 1.8 µm) or equivalent[1]
Column Temperature 40 °C[3]
Mobile Phase A 0.1% Formic Acid in Water[3][4]
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol (2:8)[3][4]
Flow Rate 0.6 mL/min[3]
Injection Volume 10 µL[3][4]
Gradient Elution A time-based gradient from 5% to 100% Mobile Phase B over several minutes to ensure separation from matrix components.[3][4]

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Atmospheric Pressure Chemical Ionization (APCI), Positive[3][4]
Precursor Ion (Q1) 129.1 m/z (Calculated for C6H12N2O, [M+H]+)
Product Ion (Q3) To be determined empirically (a common loss for nitrosamines is the -NO group, suggesting a potential transition of 129.1 > 99.1)
Collision Gas Medium Pressure[3]
Source Temperature 400 °C[3][4]
Nebulizer Current 5 µA[3][4]

Method Validation

The method should be validated according to ICH Q2(R1) guidelines. Typical performance characteristics for nitrosamine analysis are summarized below.[2]

Table 3: Method Validation Parameters

ParameterTypical Value
Limit of Detection (LOD) 0.01 ppm[2]
Limit of Quantification (LOQ) 0.03 ppm[2]
Linearity Range 0.03 - 20 ppm (Correlation Coefficient > 0.99)[2]
Accuracy (Recovery) 80 - 120%[4]
Precision (%RSD) < 20%[4]

Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh Weigh Sample add_is Add Internal Standard weigh->add_is extract Add Extraction Solvent (Methanol) add_is->extract vortex Vortex & Sonicate extract->vortex centrifuge Centrifuge @ 4000 rpm vortex->centrifuge filter Filter (0.22 µm) centrifuge->filter inject Inject into LC-MS/MS filter->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM) separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of Analyte calibrate->quantify report Report Results quantify->report

Caption: LC-MS/MS workflow for this compound analysis.

Protocols

Protocol 1: Standard Solution Preparation
  • Stock Solution (1000 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.

  • Intermediate Standard Solution (10 µg/mL): Dilute the stock solution with methanol.

  • Working Standard Solutions (e.g., 0.1 to 50 ng/mL): Prepare a series of calibration standards by serially diluting the intermediate standard solution with a mixture of methanol and water (e.g., 1:1 v/v).[5] Each standard should contain a constant concentration of the internal standard.

Protocol 2: Sample Analysis
  • Prepare the sample and standard solutions as described above.

  • Set up the LC-MS/MS instrument with the conditions specified in Tables 1 and 2. The MS/MS transitions for this compound and the internal standard must be optimized.

  • Inject the prepared solutions into the LC-MS/MS system.

  • Acquire data in Multiple Reaction Monitoring (MRM) mode.

  • Process the data using the instrument's software. Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Conclusion

This application note provides a comprehensive LC-MS/MS method for the quantification of this compound in pharmaceutical samples. The method is sensitive, selective, and robust, making it suitable for routine quality control and regulatory submissions. The provided protocols and validation parameters serve as a guideline and should be fully validated in the user's laboratory for their specific application.

References

Application Notes and Protocols: ¹H NMR Spectrum of 2,6-Dimethyl-1-nitrosopiperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the acquisition and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,6-dimethyl-1-nitrosopiperidine. Due to the limited availability of public experimental spectral data for this specific compound, this guide presents a robust experimental protocol for obtaining the ¹H NMR spectrum and a predicted data set based on established principles of NMR spectroscopy and data from analogous structures. This information is valuable for the structural elucidation, conformational analysis, and quality control of this compound and related N-nitrosamine compounds, which are of significant interest in pharmaceutical and toxicological research.

Introduction

This compound is a nitrosamine derivative of the heterocyclic compound piperidine. N-nitrosamines are a class of compounds that have garnered considerable attention due to their potential carcinogenic properties. The structural characterization of these molecules is crucial for understanding their biological activity and for the development of detection and quantification methods. ¹H NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure and electronic environment of protons within a molecule.

The presence of the nitroso group and the methyl substituents on the piperidine ring introduces conformational complexity, including the potential for syn and anti isomers relative to the N-N bond and chair conformations of the six-membered ring. A detailed analysis of the ¹H NMR spectrum, including chemical shifts, coupling constants, and signal integrations, can provide insights into the predominant conformation of this compound in solution.

Predicted ¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Data for cis-2,6-Dimethyl-1-nitrosopiperidine

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H2, H6 (axial)4.5 - 5.0Multiplet-2H
H3, H5 (axial)1.8 - 2.0Multiplet-2H
H3, H5 (equatorial)1.5 - 1.7Multiplet-2H
H4 (axial)1.8 - 2.0Multiplet-1H
H4 (equatorial)1.5 - 1.7Multiplet-1H
-CH₃ (at C2, C6)1.2 - 1.5Doublet~6-76H

Note: These are predicted values and may vary depending on the solvent, concentration, and instrument parameters. The complexity of the multiplets for the ring protons is due to both geminal and vicinal couplings.

Experimental Protocol: ¹H NMR Spectroscopy

This protocol outlines the steps for acquiring a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation

  • Materials:

    • This compound (5-10 mg)

    • Deuterated solvent (e.g., Chloroform-d, CDCl₃), 0.6-0.7 mL

    • NMR tube (5 mm, high precision)

    • Pasteur pipette

    • Small vial

    • Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference to the residual solvent peak).

  • Procedure:

    • Weigh 5-10 mg of this compound and place it in a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

    • Gently swirl the vial to dissolve the compound completely. If necessary, sonicate for a brief period.

    • Using a Pasteur pipette, transfer the solution into a clean NMR tube. Avoid transferring any solid particles.

    • If using an internal standard, add a very small drop of TMS to the solution in the NMR tube.

    • Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Parameters:

    • Experiment: Standard 1D ¹H experiment.

    • Solvent: Specify the deuterated solvent used (e.g., CDCl₃).

    • Temperature: 298 K (25 °C).

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans for a sufficiently concentrated sample. More scans may be needed for dilute samples.

    • Spectral Width: 0-12 ppm.

  • Procedure:

    • Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manual probe.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve good homogeneity, indicated by a sharp and symmetrical solvent peak.

    • Set up the acquisition parameters as listed above.

    • Acquire the ¹H NMR spectrum.

3. Data Processing

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption peaks.

  • Calibrate the chemical shift scale by referencing the TMS peak to 0 ppm or the residual solvent peak to its known chemical shift (e.g., 7.26 ppm for CDCl₃).

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicities and coupling constants of the signals.

Diagrams

molecular_structure cluster_piperidine This compound cluster_nitroso Nitroso Group N1 N C2 C N1->C2 N_nitroso N N1->N_nitroso C3 C C2->C3 H2 H C2->H2 Me_C2 CH₃ C2->Me_C2 C4 C C3->C4 H3a H C3->H3a H3b H C3->H3b C5 C C4->C5 H4a H C4->H4a H4b H C4->H4b C6 C C5->C6 H5a H C5->H5a H5b H C5->H5b C6->N1 H6 H C6->H6 Me_C6 CH₃ C6->Me_C6 O_nitroso O N_nitroso->O_nitroso experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer cap Cap NMR Tube transfer->cap insert Insert Sample into Spectrometer cap->insert lock Lock on Solvent Signal insert->lock shim Shim Magnetic Field lock->shim acquire Acquire 1H Spectrum shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate Chemical Shift phase->calibrate integrate Integrate Signals calibrate->integrate analyze Analyze Multiplicity & Coupling integrate->analyze

Application Notes and Protocols for the Detection of Nitrosamines in Food Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-nitrosamines are a class of chemical compounds that are of significant concern due to their carcinogenic properties.[1][2][3] They can form in various food products, particularly during processing and preservation, from the reaction of secondary amines with nitrosating agents like nitrites.[2][3][4] Common food items where nitrosamines have been detected include cured meats, fish, beer, and cheese.[1][2][5] Given the potential health risks associated with dietary exposure to nitrosamines, sensitive and reliable analytical methods for their detection and quantification in food matrices are crucial for ensuring food safety and for risk assessment.[3]

This document provides detailed application notes and protocols for the analysis of nitrosamines in food products, targeting researchers, scientists, and professionals in drug development. It covers various analytical techniques, including Gas Chromatography-Thermal Energy Analyzer (GC-TEA), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Resolution Mass Spectrometry (HRMS).

Analytical Methods for Nitrosamine Detection

The choice of analytical method for nitrosamine detection depends on the specific nitrosamines of interest (volatile vs. non-volatile) and the complexity of the food matrix.[1][3]

  • Gas Chromatography-Thermal Energy Analyzer (GC-TEA): This has traditionally been the reference method for the analysis of volatile nitrosamines.[6] The TEA detector is highly specific and sensitive to the nitroso functional group, providing excellent selectivity.[1][6][7]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is versatile and can be used for the analysis of both volatile and non-volatile nitrosamines. It offers high sensitivity and selectivity, making it suitable for detecting trace levels of nitrosamines in complex food matrices.[8]

  • High-Resolution Mass Spectrometry (HRMS): HRMS, often coupled with liquid chromatography (LC-HRMS), provides high mass accuracy and resolution, enabling the confident identification and quantification of nitrosamines, even in the presence of interfering matrix components.[9][10]

Quantitative Data Summary

The performance of various analytical methods for the detection of nitrosamines in different food matrices is summarized in the tables below.

Table 1: Performance of GC-based Methods for Nitrosamine Analysis in Food

Food MatrixNitrosamine(s)MethodLOD (µg/kg)LOQ (µg/kg)Recovery (%)Reference
Meat ProductsVolatile N-nitrosaminesGC-PCI-MS/MS0.10 - 0.30-80 - 120[11]
SausagesVolatile nitrosaminesHS-SPME-GC-TEA---[4]
Various FoodsNDMA, NPYRGC-TEA & GC-MS1 - 10--[12]
Beef ProductsSix nitrosaminesGC-MS0.05 - 0.30.85 - 1.562 - 85[13]
Agricultural FoodSeven N-nitrosaminesGC-PCI-MS/MS0.10 - 0.25--[14]
Processed Meat, Fish, BeerSeven N-nitrosaminesGC/PCI-MS/MS0.2 - 0.5-84 - 112[15]

Table 2: Performance of LC-based Methods for Nitrosamine Analysis in Food

| Food Matrix | Nitrosamine(s) | Method | LOD (ng/L or ng/g) | LOQ (ng/mL) | Recovery (%) | Reference | | --- | --- | --- | --- | --- | --- | | Water | Nine N-nitrosamines | UHPLC-HRAM-MS | 0.4 - 12 ng/L | - | 68 - 83 |[9] | | Milk, Oats, Chicken, Fish, Prawn | 11 nitrosamines | LC-MS/MS (QTRAP 6500+) | - | 0.10 - 0.25 | 69 - 123 |[8] | | Fish, Meat, Cheese, Beer | Five nitrosamines | LC-MS/MS | - | 100 µg/kg | 84.9 - 102.8 |[2] | | Water, Beer, Meat, Fish, etc. | Seven N-nitrosamines | UHPLC-HR-QTOF-MS | 0.0005 - 2 ng/mL (liquid), 2 - 5 ng/g (solid) | - | 62 - 105 |[16] |

Experimental Protocols

Protocol 1: Analysis of Volatile Nitrosamines by GC-TEA

This protocol is a general guideline for the analysis of volatile nitrosamines in solid food matrices.

1. Sample Preparation (Distillation Extraction)

  • Homogenize a representative portion of the food sample.

  • Weigh 25 g of the homogenized sample into a distillation flask.

  • Add 100 mL of mineral oil and an internal standard solution (e.g., N-nitrosodi-iso-propylamine).

  • Connect the flask to a vacuum distillation apparatus.

  • Distill under vacuum and collect the distillate in a trap cooled with liquid nitrogen.

  • Thaw the contents of the trap and extract the nitrosamines with dichloromethane.

  • Dry the dichloromethane extract over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish evaporator.

2. GC-TEA Analysis

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector Temperature: 220°C.

  • Oven Program: 50°C (1 min hold), ramp at 10°C/min to 180°C, then ramp at 20°C/min to 240°C (hold for 5 min).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection Volume: 2 µL, splitless.

  • Detector: Thermal Energy Analyzer (TEA).

Protocol 2: Analysis of Nitrosamines by LC-MS/MS

This protocol provides a general procedure for the analysis of a broad range of nitrosamines in diverse food matrices.

1. Sample Preparation (QuEChERS-based Extraction)

  • Weigh 5 g of the homogenized food sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and an internal standard solution.

  • Add 10 mL of acetonitrile and shake vigorously for 1 min.

  • Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake vigorously for 1 min.

  • Centrifuge at 4000 rpm for 5 min.

  • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a microcentrifuge tube containing 150 mg MgSO₄ and 50 mg PSA (primary secondary amine) sorbent.

  • Vortex for 30 seconds and centrifuge at 10000 rpm for 5 min.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial.

2. LC-MS/MS Analysis

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

  • Column: C18 column (e.g., 100 x 2.1 mm, 1.9 µm).[9]

  • Mobile Phase A: 0.1% Formic acid in water.[9]

  • Mobile Phase B: 0.1% Formic acid in methanol.[9]

  • Gradient: Start with 10% B, increase to 90% B over 8 min, hold for 2 min, and then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: SCIEX 6500+ QTRAP or equivalent.[8]

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection cluster_data Data Processing Homogenization Food Sample Homogenization Extraction Extraction (e.g., Distillation, QuEChERS) Homogenization->Extraction Cleanup Clean-up/Purification (e.g., SPE, dSPE) Extraction->Cleanup Concentration Concentration Cleanup->Concentration GC_TEA GC-TEA Concentration->GC_TEA LC_MSMS LC-MS/MS Concentration->LC_MSMS HRMS LC-HRMS Concentration->HRMS Quantification Quantification GC_TEA->Quantification LC_MSMS->Quantification HRMS->Quantification Confirmation Confirmation Quantification->Confirmation

Caption: Experimental workflow for nitrosamine analysis in food.

analytical_methods cluster_volatile Volatile Nitrosamines cluster_nonvolatile Non-Volatile Nitrosamines Nitrosamines Nitrosamines in Food Matrix GC_TEA GC-TEA Nitrosamines->GC_TEA GC_MS GC-MS Nitrosamines->GC_MS LC_MSMS LC-MS/MS Nitrosamines->LC_MSMS LC_HRMS LC-HRMS Nitrosamines->LC_HRMS

Caption: Analytical methods for different types of nitrosamines.

nitrosamine_carcinogenesis Nitrosamine Nitrosamine (e.g., NDMA) Metabolic_Activation Metabolic Activation (Cytochrome P450) Nitrosamine->Metabolic_Activation Reactive_Intermediate Reactive Electrophilic Intermediate Metabolic_Activation->Reactive_Intermediate DNA_Adducts DNA Adduct Formation (e.g., O6-methylguanine) Reactive_Intermediate->DNA_Adducts Mutation DNA Mutation DNA_Adducts->Mutation Cancer Cancer Initiation Mutation->Cancer

Caption: Simplified signaling pathway of nitrosamine carcinogenicity.

Conclusion

The detection and quantification of nitrosamines in food products are critical for ensuring public health. The methods outlined in these application notes, including GC-TEA, LC-MS/MS, and LC-HRMS, provide the necessary sensitivity and selectivity for this purpose. Proper sample preparation is paramount to achieving accurate and reliable results, and the choice of method should be tailored to the specific food matrix and the target nitrosamines. The continued development and validation of analytical methods are essential for monitoring nitrosamine levels in the food supply and for supporting regulatory actions.

References

Protocol for Handling 2,6-Dimethyl-1-nitrosopiperidine and Other Potent Carcinogens in a Research Setting

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 2,6-Dimethyl-1-nitrosopiperidine is a potent carcinogen. Providing a detailed synthesis protocol for this compound is restricted due to the significant health risks associated with its handling and potential exposure. This document outlines the necessary safety protocols, general chemical principles, and hazard mitigation strategies for working with N-nitrosamines in a controlled laboratory environment. It is intended for researchers, scientists, and drug development professionals with appropriate training and facilities. Strict adherence to these safety measures is mandatory.

Introduction to N-Nitrosamines

N-nitrosamines are a class of organic compounds characterized by a nitroso group bonded to an amine (R₂N-N=O).[1][2] Many compounds in this class, including this compound, are known to be potent carcinogens and mutagens.[3][4][5] They can cause DNA damage, which may lead to cancer.[3][4] These compounds are of significant concern as they can appear as impurities in pharmaceuticals, various foods, and drinking water, necessitating strict control and handling procedures in any setting.[6][7][8]

General Principles of N-Nitrosamine Formation

The synthesis of N-nitrosamines typically involves the reaction of a secondary or tertiary amine with a nitrosating agent.[6] The most common pathway is the reaction of a secondary amine with nitrous acid (HNO₂), which is often generated in situ from a nitrite salt (like sodium nitrite) under acidic conditions.[1][6]

The general reaction is: R₂NH (Secondary Amine) + HNO₂ (Nitrous Acid) → R₂N-N=O (N-Nitrosamine) + H₂O

Understanding this formation chemistry is crucial for preventing unintentional synthesis and for developing appropriate decontamination procedures.

Hazard Assessment and Risk Mitigation

Before any work with this compound or similar compounds, a thorough risk assessment must be conducted. All measures must be taken to minimize exposure.[9][10]

Key Hazards:

  • Carcinogenicity: Probable human carcinogen.[3][5]

  • Mutagenicity: Capable of inducing genetic mutations.[4]

  • Toxicity: Toxic if swallowed, in contact with skin, or inhaled.[11][12]

Mitigation Strategy:

  • Substitution: If possible, substitute with a less hazardous substance.[9]

  • Engineering Controls: All work must be performed in designated areas with specific engineering controls to contain the material.[9][13]

  • Personal Protective Equipment (PPE): Use of appropriate PPE is mandatory at all times.[9]

  • Waste Disposal: A clear plan for the decontamination and disposal of all contaminated materials must be in place before work begins.[10][14][15]

Experimental Protocols: Safe Handling and Containment

All manipulations of this compound must be performed within a designated area, clearly marked with warning signs ("Danger – Chemical Carcinogen, Authorized Personnel Only").[15]

4.1 Engineering Controls:

  • Fume Hood/Glove Box: All procedures involving volatile carcinogens or those that could generate aerosols (e.g., weighing, preparing solutions, transfers) must be conducted in a certified chemical fume hood or a glove box.[13][15]

  • Ventilation: The laboratory must have adequate ventilation, with systems in place to prevent recirculation of contaminated air.[11][16]

  • Work Surfaces: Work surfaces should be covered with impermeable, disposable materials like plastic-backed absorbent paper.[10][13] This material should be disposed of as hazardous waste after completion of work or in case of a spill.

4.2 Personal Protective Equipment (PPE): A summary of the required PPE is provided in the table below. PPE should be selected based on its proven resistance to the specific chemicals being used.[17]

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemically resistant gloves (e.g., nitrile).Prevents skin contact. Double gloving provides extra protection against tears and contamination.
Body Protection Disposable, solid-front lab coat or gown with tight cuffs. Made of a low-permeability material.Protects skin and personal clothing from contamination. Should not be worn outside the designated work area.[13][17]
Eye Protection Chemical safety goggles or a full-face shield.Protects eyes from splashes and aerosols.[16]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors may be required, depending on the risk assessment.Prevents inhalation of volatile compounds or aerosols.[16][18]

Note: All PPE is considered contaminated after use and must be removed and disposed of properly before leaving the work area.[9]

Emergency Procedures

5.1 Spills:

  • Small Spills: If a small spill occurs within a fume hood, use absorbent paper to clean it up.[18] All materials used for cleanup must be placed in a sealed bag and disposed of as hazardous waste.[18]

  • Large Spills: Evacuate the area immediately. Alert safety personnel. Do not attempt to clean up a large spill without appropriate training and respiratory protection.

5.2 Personal Exposure:

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[9][18]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[16][18]

  • Inhalation: Move to fresh air immediately.[18]

  • Ingestion: Do not induce vomiting.[18]

In all cases of exposure, seek immediate medical attention. [16]

Storage and Waste Disposal

6.1 Storage:

  • Store carcinogens in clearly labeled, sealed, and chemically resistant containers.[9][14]

  • Containers should be kept in a designated, secure, and ventilated storage area, such as a locked cabinet or refrigerator, away from incompatible materials.[9][14]

  • The storage area must be clearly marked with a "Danger: Carcinogen" sign.[14][15]

6.2 Waste Disposal:

  • All contaminated materials, including disposable PPE, absorbent paper, and empty containers, must be collected in designated, sealed, and labeled hazardous waste containers.[9][15]

  • Under no circumstances should carcinogenic waste be disposed of down the drain or in general waste bins.[10][14]

  • Follow all institutional, local, and national regulations for the disposal of carcinogenic waste.[13][19]

Diagrams

General Mechanism of N-Nitrosamine Formation

The following diagram illustrates the general chemical pathway for the formation of an N-nitrosamine from a secondary amine and a nitrosating agent.

G cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_product Product Amine Secondary Amine (e.g., 2,6-Dimethylpiperidine) Nitrosamine N-Nitrosamine (Carcinogenic Product) Amine->Nitrosamine Nitrosation Reaction Nitrite Nitrite Source (e.g., NaNO₂) NitrousAcid Nitrous Acid (HNO₂) Nitrite->NitrousAcid + H⁺ Acid Acidic Conditions (H⁺) NitrousAcid->Nitrosamine Nitrosation Reaction

Caption: General pathway of N-nitrosamine formation.

Safe Handling Workflow for Potent Carcinogens

This workflow outlines the critical steps for safely handling potent carcinogens like this compound in a laboratory setting.

G Start Start: Plan Experiment & Prepare Waste Plan RiskAssess Conduct Risk Assessment Start->RiskAssess DesignateArea Designate & Mark Work Area RiskAssess->DesignateArea DonPPE Don Appropriate PPE (Double Gloves, Gown, Goggles) DesignateArea->DonPPE PrepHood Prepare Fume Hood (Cover Surface) DonPPE->PrepHood Retrieve Retrieve Carcinogen (Use Secondary Containment) PrepHood->Retrieve Manipulate Perform Manipulation in Hood (Weighing, Transfer, etc.) Retrieve->Manipulate Decontaminate Decontaminate Equipment & Surfaces Manipulate->Decontaminate Waste Segregate & Seal Contaminated Waste Decontaminate->Waste DoffPPE Doff PPE Correctly (Dispose as Waste) Waste->DoffPPE Wash Wash Hands Thoroughly DoffPPE->Wash End End of Procedure Wash->End

Caption: Workflow for safe handling of carcinogens.

References

Application Notes and Protocols for the Use of 2,6-Dimethyl-1-nitrosopiperidine in Toxicology Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-nitrosamines are a class of chemical compounds that have been extensively studied for their carcinogenic properties.[1] A prominent member of this class, N-nitrosopiperidine (NPIP), is a potent carcinogen found in tobacco smoke, certain foods, and industrial products.[2] In contrast, its derivative, 2,6-Dimethyl-1-nitrosopiperidine, is often considered non-carcinogenic. This structural difference provides a valuable tool for toxicological research, allowing for the elucidation of mechanisms underlying nitrosamine-induced carcinogenesis. These application notes provide an overview of the use of this compound in toxicology, with a focus on its application as a negative control in carcinogenicity and mechanistic studies.

Mechanism of Action and Rationale for Use

The carcinogenicity of many nitrosamines is dependent on their metabolic activation by cytochrome P450 (CYP) enzymes.[3][4] This process, known as α-hydroxylation, occurs on the carbon atoms adjacent to the nitroso group.[3][5] The resulting α-hydroxy nitrosamine is unstable and spontaneously decomposes to form highly reactive electrophilic intermediates that can bind to DNA, forming adducts.[3][4] These DNA adducts, if not repaired, can lead to mutations and initiate the process of carcinogenesis.

The non-carcinogenic nature of this compound is attributed to the steric hindrance provided by the two methyl groups at the α-carbon positions. This structural feature is believed to inhibit the enzymatic α-hydroxylation by CYP enzymes, thereby preventing the formation of the reactive intermediates necessary for DNA damage. A comparative study on the fine structure of rat liver during chronic intoxication showed that while N-nitrosopiperidine induced lesions in the rough endoplasmic reticulum associated with neoplasia, 2,2',6,6'-tetramethyl-N-nitrosopiperidine (a similarly substituted compound) did not, despite both causing some general toxicity-related alterations.[6] This highlights the importance of the α-carbon structure in determining carcinogenic potential.

The primary application of this compound in toxicology is as a negative control in studies investigating the carcinogenicity of other nitrosamines. By comparing the effects of a carcinogenic nitrosamine like NPIP with its non-carcinogenic analogue, researchers can distinguish between general cellular toxicity and specific pro-carcinogenic events.

Data Presentation

The following table summarizes comparative carcinogenicity data for N-nitrosopiperidine and its derivatives, illustrating the impact of substitution on carcinogenic potential.

CompoundAnimal ModelRoute of AdministrationTarget Organs for TumorsCarcinogenic Potency (TD₅₀)Reference
N-NitrosopiperidineFemale F344 RatsDrinking WaterEsophagus, Forestomach, TongueNot explicitly stated in provided abstracts, but highly carcinogenic.[1]
4-PhenylnitrosopiperidineFemale F344 RatsDrinking WaterEsophagus, Forestomach, Tongue, Liver (hepatocellular carcinomas and angiosarcomas)Less potent than N-nitrosopiperidine.[1]
4-tert-ButylnitrosopiperidineFemale F344 RatsDrinking WaterEsophagus, Forestomach, TongueLess potent than N-nitrosopiperidine.[1]
4-CyclohexylnitrosopiperidineFemale F344 RatsDrinking WaterNo induced tumors observed.Non-carcinogenic in this study.[1]
2,6-Dimethyl-nitrosopiperidineNot specified in provided abstractsNot specified in provided abstractsReported to be negative.Non-carcinogenic.[7]

Experimental Protocols

1. In Vivo Carcinogenicity Study in Rodents

This protocol is a generalized procedure for assessing the carcinogenic potential of a substance in rats, using this compound as a negative control.

  • Objective: To determine the long-term toxicity and carcinogenic potential of a test nitrosamine compared to this compound.

  • Materials:

    • Female F344 rats (groups of 20-30 animals).

    • Test nitrosamine (e.g., N-nitrosopiperidine).

    • This compound (negative control).

    • Vehicle (e.g., drinking water, corn oil).

    • Standard laboratory animal diet.

    • Cages and other standard animal husbandry equipment.

  • Procedure:

    • Acclimatization: Acclimatize animals to laboratory conditions for at least one week.

    • Group Allocation: Randomly assign animals to control and treatment groups:

      • Group 1: Vehicle control.

      • Group 2: this compound in vehicle.

      • Group 3: Test nitrosamine (low dose) in vehicle.

      • Group 4: Test nitrosamine (high dose) in vehicle.

    • Administration: Administer the compounds daily via the chosen route (e.g., in drinking water or by oral gavage) for a predetermined period (e.g., 28-50 weeks).[8]

    • Monitoring: Observe animals daily for clinical signs of toxicity. Record body weight and food/water consumption weekly.

    • Termination: The study may be terminated at a fixed time point (e.g., 110 weeks) or when mortality in the treatment groups reaches a certain level.[8]

    • Necropsy: Perform a full necropsy on all animals. Collect all major organs and any gross lesions.

    • Histopathology: Process collected tissues for histopathological examination. A veterinary pathologist should examine the slides to identify and classify any neoplastic and non-neoplastic lesions.

    • Data Analysis: Statistically compare tumor incidence and latency between the groups.

2. In Vitro Mutagenicity Assay (Ames Test)

This protocol assesses the mutagenic potential of a substance using Salmonella typhimurium strains.

  • Objective: To evaluate the ability of a test nitrosamine to induce mutations in the presence and absence of metabolic activation, using this compound as a negative control.

  • Materials:

    • Salmonella typhimurium strains (e.g., TA100, TA1535).[9]

    • Test nitrosamine.

    • This compound.

    • Positive controls (e.g., sodium azide for direct-acting mutagens, 2-aminoanthracene for mutagens requiring activation).

    • S9 mix (from Aroclor- or phenobarbital-induced rat liver) for metabolic activation.[9]

    • Minimal glucose agar plates.

    • Top agar.

    • Solvent (e.g., DMSO).[9]

  • Procedure:

    • Preparation: Prepare serial dilutions of the test compounds and controls in the chosen solvent.

    • Pre-incubation: In a test tube, combine the test compound dilution, the bacterial culture, and either S9 mix or a buffer (for experiments without metabolic activation).[9] Incubate for a short period (e.g., 20-30 minutes) at 37°C.

    • Plating: Add molten top agar to the test tube, mix, and pour the contents onto a minimal glucose agar plate.

    • Incubation: Incubate the plates at 37°C for 48-72 hours.

    • Colony Counting: Count the number of revertant colonies (his+) on each plate.[9]

    • Data Analysis: Compare the number of revertant colonies in the treated plates to the solvent control. A dose-dependent increase of at least two-fold over the background is typically considered a positive result.

3. In Vitro Metabolism Study with Liver Microsomes

This protocol is used to assess the metabolic activation of nitrosamines.

  • Objective: To compare the rate of α-hydroxylation of a carcinogenic nitrosamine and this compound by liver microsomes.

  • Materials:

    • Rat liver microsomes.

    • Test nitrosamine (e.g., radiolabeled NPIP).[5]

    • This compound.

    • NADPH generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).[4]

    • Reaction buffer (e.g., potassium phosphate buffer).

    • Quenching solution (e.g., Ba(OH)₂, ZnSO₄).[4]

    • HPLC system with a suitable detector (e.g., radioflow detector for radiolabeled compounds).[5]

  • Procedure:

    • Reaction Setup: In a microcentrifuge tube, combine the liver microsomes, the test compound, and the reaction buffer. Pre-incubate at 37°C.

    • Initiation: Start the reaction by adding the NADPH generating system.[4]

    • Incubation: Incubate the mixture at 37°C for a specific time (e.g., 30 minutes).[4]

    • Termination: Stop the reaction by adding the quenching solution.[4]

    • Sample Preparation: Centrifuge the samples to pellet the protein. Collect the supernatant for analysis.

    • Analysis: Analyze the supernatant by HPLC to separate and quantify the metabolites. The formation of the α-hydroxylation product (e.g., 2-hydroxytetrahydro-2H-pyran for NPIP) is the primary endpoint.[3][5]

    • Data Analysis: Calculate the rate of metabolite formation (e.g., pmol/min/mg protein) and compare the rates between the different test compounds.

Visualizations

metabolic_activation cluster_0 Metabolic Activation of N-Nitrosopiperidine (NPIP) cluster_1 This compound Pathway NPIP N-Nitrosopiperidine (Procarcinogen) Alpha_OH_NPIP α-Hydroxy NPIP (Unstable Intermediate) NPIP->Alpha_OH_NPIP CYP450 (α-hydroxylation) Electrophile Electrophilic Intermediates Alpha_OH_NPIP->Electrophile Spontaneous Decomposition DNA_Adducts DNA Adducts Electrophile->DNA_Adducts Reacts with DNA Mutation Mutations DNA_Adducts->Mutation Faulty DNA Repair/ Replication Cancer Cancer Initiation Mutation->Cancer DM_NPIP This compound No_Activation No Metabolic Activation (Steric Hindrance) DM_NPIP->No_Activation CYP450 carcinogenicity_workflow start Start: Animal Acclimatization grouping Random Group Assignment (Control, Negative Control, Test Article) start->grouping dosing Chronic Administration (e.g., 28-50 weeks) grouping->dosing monitoring In-life Monitoring (Body Weight, Clinical Signs) dosing->monitoring termination Study Termination & Necropsy monitoring->termination histopathology Tissue Collection & Histopathology termination->histopathology analysis Data Analysis (Tumor Incidence & Latency) histopathology->analysis end End: Carcinogenicity Assessment analysis->end metabolism_workflow start Start: Prepare Reagents (Microsomes, Buffer, NADPH System) setup Reaction Setup: Combine Microsomes, Buffer, Test Compound start->setup pre_incubation Pre-incubate at 37°C setup->pre_incubation initiation Initiate Reaction with NADPH System pre_incubation->initiation incubation Incubate at 37°C for a defined time initiation->incubation termination Terminate Reaction with Quenching Solution incubation->termination preparation Sample Preparation (Centrifugation) termination->preparation analysis HPLC Analysis of Supernatant preparation->analysis end End: Quantify Metabolite Formation analysis->end

References

Application Notes and Protocols for Animal Studies with Nitrosopiperidines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-nitrosopiperidine (NPIP) and its derivatives are potent carcinogenic compounds that have been the subject of extensive toxicological research.[1] Understanding the experimental protocols for studying these compounds in animal models is crucial for assessing their carcinogenic risk and for the development of potential cancer prevention strategies. These application notes provide detailed methodologies for conducting animal studies with nitrosopiperidines, focusing on carcinogenicity assessment. The protocols outlined below are synthesized from established research practices and are intended to serve as a comprehensive guide for investigators in this field.

Data Presentation: Carcinogenicity of Nitrosopiperidines in Rodents

The following tables summarize quantitative data from various studies on the carcinogenic effects of nitrosopiperidines in rats and hamsters.

Table 1: Carcinogenicity of N-Nitrosopiperidine and its Derivatives in Rats

CompoundAnimal StrainRoute of AdministrationDose and DurationTarget Organs for TumorsTumor IncidenceReference
N-NitrosopiperidineF344 RatsDrinking Water0.9 mM solution for 28 weeksEsophagusHigh[2]
Nitroso-3-piperidinolSprague-Dawley RatsDrinking WaterEquivalent molar dosesNasal cavity, Upper alimentary tract, Liver100%[1]
Nitroso-4-piperidinolSprague-Dawley RatsDrinking WaterEquivalent molar dosesNasal cavity, Liver (females)100%[1]
Nitroso-4-piperidoneSprague-Dawley RatsDrinking WaterEquivalent molar dosesNasal cavity, Liver (females)100%[1]
N-nitroso-3,4-dichloropiperidineMale RatsDrinking Water0.5 mmole total over 15 weeksTongue, Pharynx, Esophagus, Stomach, Nasal turbinates, Trachea, Bronchi, Bronchioles100%[3]
N-nitroso-3,4-dibromopiperidineMale RatsDrinking Water1.0 mmole total over 27 weeksTongue, Pharynx, Esophagus, Stomach, Nasal turbinates, Trachea, Bronchi, Bronchioles100%[3]
4-phenylnitrosopiperidineFemale F344 RatsDrinking WaterEquimolar concentrationUpper gastrointestinal tract, LiverHigh[4]
4-tert-butylnitrosopiperidineFemale F344 RatsDrinking WaterEquimolar concentrationUpper gastrointestinal tractHigh[4]
4-cyclohexylnitrosopiperidineFemale F344 RatsDrinking WaterEquimolar concentrationNo induced tumors observed0%[4]

Table 2: Carcinogenicity of N-Nitrosopiperidine in Syrian Golden Hamsters

CompoundAnimal StrainRoute of AdministrationDose and DurationTarget Organs for TumorsTumor IncidenceReference
N-NitrosopiperidineSyrian Golden HamstersDrinking Water0.05%, 0.025%, 0.006% for lifeLarynx, Pharynx, Trachea, Forestomach, Liver, ColonDose-dependent, higher in males

Experimental Protocols

General Carcinogenicity Study in Rodents

This protocol outlines a general procedure for assessing the carcinogenic potential of nitrosopiperidines in rodents, based on common practices in published studies.[5][6]

1.1. Animal Selection and Husbandry

  • Species and Strain: Select a well-characterized rodent species and strain with known background tumor rates, such as F344 rats or Syrian golden hamsters.[2] The choice of species may depend on the specific research question, as susceptibility to nitrosamine-induced tumors can vary.[5]

  • Age and Sex: Typically, young adult animals (e.g., 6-8 weeks old) are used. Both sexes should be included in the study design to identify potential sex-specific differences in tumor development.[5]

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity. Provide ad libitum access to standard rodent chow and drinking water (unless the test compound is administered in the water).

1.2. Test Substance Preparation and Administration

  • Preparation: N-nitrosopiperidine and its derivatives are typically light-yellow oils and should be handled with extreme care due to their carcinogenic nature.[7] Solutions for administration in drinking water should be prepared fresh regularly to ensure stability.

  • Route of Administration: The most common route of administration for carcinogenicity studies of nitrosopiperidines is via the drinking water.[1][2][3][4] This method mimics a potential route of human exposure and allows for chronic administration.

  • Dose Selection: At least three dose levels and a control group are recommended. The highest dose should be a maximum tolerated dose (MTD), which induces some signs of toxicity without significantly altering the animal's lifespan from non-carcinogenic effects. Lower doses can be fractions of the MTD.

1.3. In-life Observations

  • Clinical Signs: Observe the animals daily for any clinical signs of toxicity, such as changes in behavior, appearance, or body weight.

  • Body Weight and Food/Water Consumption: Record the body weight of each animal weekly. Monitor food and water consumption to assess the palatability of the dosed water and the general health of the animals.

  • Palpation: Palpate the animals for masses weekly, especially in later stages of the study.

1.4. Terminal Procedures and Tissue Collection

  • Necropsy: At the end of the study (typically 18-24 months for mice and rats, respectively) or when animals become moribund, perform a complete necropsy.[5]

  • Organ Weights: Weigh major organs, including the liver, kidneys, lungs, and spleen.

  • Tissue Collection: Collect all organs and any visible lesions. Preserve tissues in 10% neutral buffered formalin for histopathological analysis.[8] For molecular analyses, tissue samples should be snap-frozen in liquid nitrogen and stored at -80°C.[9]

1.5. Histopathology

  • Tissue Processing: Process formalin-fixed tissues, embed in paraffin, and section for microscopic examination.[8][9]

  • Staining: Stain tissue sections with hematoxylin and eosin (H&E) for routine histopathological evaluation.

  • Pathological Assessment: A qualified pathologist should examine all tissues from all animals in a blinded manner to identify and classify neoplastic and non-neoplastic lesions.

Safety Precautions for Handling Nitrosopiperidines

N-nitrosamines are classified as reasonably anticipated to be human carcinogens, and therefore, strict safety protocols must be followed.[10]

  • Engineering Controls: All work with pure nitrosopiperidines or concentrated solutions, including weighing and solution preparation, must be conducted in a certified chemical fume hood.[11] Animal manipulations, such as dosing and cage changing, should be performed in a biological safety cabinet (BSC).[10][11]

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and double nitrile gloves when handling nitrosopiperidines or animals exposed to these compounds.[10]

  • Waste Disposal: All contaminated materials, including animal bedding, carcasses, and unused chemical solutions, must be disposed of as hazardous waste according to institutional guidelines.[11]

  • Animal Excretion: Be aware that rodents can excrete nitrosamines or their metabolites in urine and feces for up to three days after the last administration. Handle animals and their bedding with appropriate precautions during this period.[10]

Mandatory Visualization

Signaling Pathway of N-Nitrosopiperidine Metabolism and Carcinogenesis

The following diagram illustrates the metabolic activation of N-nitrosopiperidine and the subsequent events leading to DNA damage and potentially cancer.

Nitrosopiperidine_Metabolism cluster_metabolism Metabolic Activation cluster_carcinogenesis Carcinogenesis NPIP N-Nitrosopiperidine Alpha_Hydroxy_NPIP α-Hydroxy-N-Nitrosopiperidine (unstable intermediate) NPIP->Alpha_Hydroxy_NPIP α-hydroxylation Diazo_Intermediate Electrophilic Diazo Intermediate Alpha_Hydroxy_NPIP->Diazo_Intermediate Spontaneous decomposition DNA DNA Diazo_Intermediate->DNA Alkylation DNA_Adducts DNA Adducts Mutation Mutation DNA_Adducts->Mutation If not repaired Cancer Cancer Mutation->Cancer Initiation CYP450 Cytochrome P450 (e.g., CYP2A3)

Caption: Metabolic activation of N-nitrosopiperidine leading to carcinogenesis.

Experimental Workflow for a Carcinogenicity Study

The following diagram outlines the major steps in a typical in vivo carcinogenicity study of nitrosopiperidines.

Carcinogenicity_Workflow start Start animal_selection Animal Selection & Acclimation (e.g., F344 Rats) start->animal_selection group_assignment Random Group Assignment (Control & Dose Groups) animal_selection->group_assignment dosing Chronic Administration (e.g., in drinking water) group_assignment->dosing in_life In-life Observations (Clinical signs, Body weight) dosing->in_life termination Study Termination (Scheduled or Moribund) in_life->termination necropsy Necropsy & Tissue Collection termination->necropsy histopathology Histopathological Examination necropsy->histopathology data_analysis Data Analysis & Interpretation histopathology->data_analysis end End data_analysis->end

Caption: Workflow for a rodent carcinogenicity study of nitrosopiperidines.

References

High-Resolution Mass Spectrometry for Nitrosamine Detection: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The detection and quantification of nitrosamine impurities in pharmaceutical products, active pharmaceutical ingredients (APIs), and various consumer goods has become a critical analytical challenge.[1][2] Nitrosamines are classified as probable human carcinogens, necessitating highly sensitive and selective analytical methods to ensure product safety and regulatory compliance.[2][3] High-resolution mass spectrometry (HRMS) has emerged as a powerful tool for this purpose, offering significant advantages over traditional quadrupole-based mass spectrometry.[1][3][4]

This document provides detailed application notes and protocols for the detection and quantification of nitrosamine impurities using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). It is intended for researchers, scientists, and professionals involved in drug development and quality control.

The key benefits of employing HRMS for nitrosamine analysis include:

  • High Selectivity: HRMS provides the ability to differentiate nitrosamines from isobaric interferences, which are compounds with the same nominal mass but different elemental compositions. This is particularly crucial for complex matrices.[3][4] For instance, the high resolving power of HRMS can separate the signal of N-nitrosodimethylamine (NDMA) from the 15N isotope peak of dimethylformamide (DMF), a common solvent.[3]

  • Accurate Mass Measurement: The precise mass measurement capabilities of HRMS enable the confident identification of known and unknown nitrosamines by providing their elemental composition.[4]

  • High Sensitivity: Modern HRMS instruments, such as Orbitrap and Q-TOF systems, offer excellent sensitivity, allowing for the detection and quantification of nitrosamines at trace levels (ppb or even ppt).[3][5]

  • Retrospective Data Analysis: Full-scan HRMS data acquisition allows for the retrospective analysis of samples for newly identified nitrosamines without the need for re-injection.[3]

Experimental Workflows and Protocols

A typical workflow for the analysis of nitrosamines by LC-HRMS involves sample preparation, chromatographic separation, and detection by the mass spectrometer.

LC-HRMS Workflow for Nitrosamine Analysis cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing weigh Weighing of API or Drug Product dissolve Dissolution in appropriate solvent (e.g., Methanol, Water) weigh->dissolve spike Spiking with Internal Standards (ISTD) dissolve->spike mix Vortexing/Sonication spike->mix centrifuge Centrifugation mix->centrifuge filter Filtration (e.g., 0.22 µm PVDF) centrifuge->filter lc LC Separation (UPLC/HPLC) filter->lc ms HRMS Detection (e.g., Orbitrap, Q-TOF) lc->ms process Data Acquisition & Processing Software ms->process quant Quantification & Reporting process->quant

Caption: General workflow for nitrosamine analysis using LC-HRMS.

Protocol 1: Analysis of Nitrosamines in Metformin Drug Product

This protocol is adapted from methodologies developed for the analysis of a broad range of nitrosamines in metformin.[6]

1. Sample Preparation

  • Weigh a quantity of powdered metformin tablets equivalent to 100 mg of the active pharmaceutical ingredient (API).[6]

  • Transfer the powder to a suitable centrifuge tube.

  • Add 1 mL of 100% methanol (LC-MS grade).[6]

  • If required, spike with an appropriate internal standard solution (e.g., d6-NDMA).

  • Vortex or mechanically shake the sample for approximately 45 minutes.

  • Centrifuge the sample at 4500 rpm for 15 minutes.

  • Filter the supernatant through a 0.22 µm PVDF syringe filter into an autosampler vial.

2. Liquid Chromatography Parameters

ParameterValue
System Vanquish Flex Quaternary UHPLC system or equivalent
Column Accucore™ Vanquish™ C18+ column (100 x 2.1 mm, 1.5 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Gradient Refer to specific application notes for detailed gradient profiles. A typical gradient might start at a low percentage of B, ramp up to a high percentage to elute the nitrosamines, and then return to initial conditions for equilibration.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

3. High-Resolution Mass Spectrometry Parameters

ParameterValue
System Q Exactive™ Plus Hybrid Orbitrap™ mass spectrometer or equivalent[6]
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Targeted Single Ion Monitoring (t-SIM) and/or Parallel Reaction Monitoring (PRM)[6]
Resolution 70,000
AGC Target 1e6
Maximum IT 100 ms
Sheath Gas Flow 40 (arbitrary units)
Aux Gas Flow 10 (arbitrary units)
Sweep Gas Flow 1 (arbitrary unit)
Spray Voltage 3.8 kV
Capillary Temp 320 °C
Aux Gas Heater Temp 350 °C
Protocol 2: Analysis of Nitrosamines in Sartan Drug Products

This protocol is based on methods developed by the FDA and other researchers for the analysis of nitrosamines in angiotensin II receptor blockers (ARBs) like valsartan and losartan.[7][8]

1. Sample Preparation

  • Accurately weigh 80 mg of the sartan drug substance into a 2 mL centrifuge tube.

  • Add 1188 µL of diluent (e.g., 1% formic acid in water).

  • Add 12 µL of an appropriate internal standard solution.

  • Vortex the mixture for 20 minutes (note: for losartan potassium, vortex for no more than 5 minutes).

  • Centrifuge the sample to separate the supernatant from any undissolved excipients.

  • Filter the supernatant through a 0.45 µm PVDF filter.[9]

2. Liquid Chromatography Parameters

ParameterValue
System UPLC I-Class system or equivalent
Column ACQUITY UPLC HSS T3 Column (2.1 x 100 mm, 1.8 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient A suitable gradient should be developed to separate the target nitrosamines from the API and other matrix components.
Flow Rate 0.4 mL/min
Column Temperature 45 °C
Injection Volume 10 µL

3. High-Resolution Mass Spectrometry Parameters

ParameterValue
System Xevo G2-XS QTof or equivalent
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Tof MRM (Time-of-Flight Multiple Reaction Monitoring)
Resolution > 10,000[3]
Source Temperature 120 °C
Desolvation Temp 500 °C
Desolvation Gas 1000 L/hr
Cone Gas 50 L/hr
Capillary Voltage 1.0 kV

Quantitative Data

The following tables summarize the quantitative performance of HRMS methods for the analysis of common nitrosamines.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Various Nitrosamines

NitrosamineLOD (ng/mL)LOQ (ng/mL)MatrixReference
NDMA0.050.15Metformin
NDEA0.050.15Metformin
NEIPA0.050.15Metformin
NDIPA0.050.15Metformin
NDBA0.10.3Metformin
NMBA0.10.3Metformin
NDMA0.020.06Water[10]
NDEA0.020.06Water[10]
NDMA-0.03 ppmRanitidine[3]
NDMA-0.03 ppmMetformin[3]

Table 2: Recovery and Precision Data

NitrosamineSpiked Level (ng/g)Recovery (%)RSD (%)MatrixReference
NDMA1.0, 2.0, 2.5, 1080-120< 15Metformin[11]
NDEA1.0, 2.0, 2.5, 1080-120< 15Metformin[11]
NDMA1.25, 12.5 µg/kg85.7-101.52.2-9.9Children's Products[10]
NDEA1.25, 12.5 µg/kg85.7-101.52.2-9.9Children's Products[10]

Signaling Pathways and Logical Relationships

The formation of nitrosamines is a chemical reaction and does not involve a biological signaling pathway in the context of their detection. However, the advantages of HRMS for this application can be represented as a logical relationship diagram.

Advantages of HRMS for Nitrosamine Analysis cluster_advantages Key Advantages cluster_outcomes Analytical Outcomes HRMS High-Resolution Mass Spectrometry (HRMS) acc_mass Accurate Mass Measurement HRMS->acc_mass high_res High Resolving Power HRMS->high_res high_sens High Sensitivity HRMS->high_sens full_scan Full-Scan Data Acquisition HRMS->full_scan conf_id Confident Identification of Nitrosamines acc_mass->conf_id isobaric Resolution of Isobaric Interferences high_res->isobaric trace_quant Trace Level Quantification high_sens->trace_quant retro_analysis Retrospective Data Analysis full_scan->retro_analysis

Caption: Logical diagram illustrating the advantages of HRMS for nitrosamine analysis.

Conclusion

High-resolution mass spectrometry is an indispensable technique for the reliable detection and quantification of nitrosamine impurities in a variety of matrices, particularly in pharmaceutical products. The protocols and data presented here demonstrate the capability of LC-HRMS methods to meet the stringent regulatory requirements for sensitivity, selectivity, and accuracy. The adoption of HRMS workflows can significantly enhance the confidence in analytical results and contribute to ensuring the safety of pharmaceutical products.[4] As regulatory expectations continue to evolve, the capabilities of HRMS will be crucial in addressing future challenges in impurity analysis.

References

Troubleshooting & Optimization

Technical Support Center: 2,6-Dimethyl-1-nitrosopiperidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 2,6-Dimethyl-1-nitrosopiperidine in solution. The following information is compiled from available scientific literature and general knowledge on nitrosamine compounds.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments involving this compound.

Issue Possible Cause Recommended Action
Inconsistent analytical results Degradation of the compound due to improper storage or handling.Store the compound protected from light in a tightly sealed container, preferably under an inert atmosphere at refrigerated temperatures. Prepare solutions fresh before use.
Contamination of solvents or reagents with nitrosating agents (e.g., nitrites).Use high-purity solvents and reagents. Test for the presence of nitrites in excipients and other materials.
Inappropriate analytical method.Utilize a validated, sensitive, and specific analytical method such as LC-MS/MS or GC-MS for quantification. Ensure proper sample preparation to avoid matrix effects.[1]
Rapid loss of compound in acidic solution Acid-catalyzed degradation. Nitrosamines are generally less stable in acidic conditions.Adjust the pH of the solution to neutral or alkaline if the experimental conditions permit. If acidic conditions are required, conduct experiments at lower temperatures and for shorter durations.
Formation of unknown impurities Photodegradation or thermal degradation.Protect solutions from light by using amber glassware or covering containers with aluminum foil. Avoid high temperatures during sample preparation and analysis.
Reaction with other components in the solution.Investigate the compatibility of this compound with other substances in the formulation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: this compound should be stored in a cool, dark, and dry place. It is recommended to keep it in a tightly sealed container under an inert atmosphere to prevent degradation. For solutions, it is best to prepare them fresh and protect them from light. The parent compound, N-nitrosopiperidine, is known to be stable for more than 14 days in neutral or alkaline solutions in the dark at room temperature but is less stable in acidic solutions and is light-sensitive.[1]

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: While specific data for this compound is limited, nitrosamines, in general, are more susceptible to degradation under acidic conditions. The protonation of the nitroso group can lead to denitrosation. Therefore, solutions of this compound are expected to be more stable at neutral to alkaline pH.

Q3: Is this compound sensitive to light?

A3: Yes, nitrosamines are generally known to be light-sensitive, particularly to UV light. N-nitrosopiperidine has a photolysis half-life of 12 minutes under simulated midday sun conditions. It is crucial to protect solutions containing this compound from light to prevent photodegradation.

Q4: What are the expected degradation products of this compound?

A4: Under acidic conditions, the primary degradation pathway for nitrosamines is denitrosation, which would yield 2,6-dimethylpiperidine and nitrous acid. Photodegradation can lead to the formation of various other products.

Q5: What analytical techniques are suitable for monitoring the stability of this compound?

A5: Highly sensitive and specific methods are required for the analysis of nitrosamines due to their potential genotoxicity and presence at trace levels. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are the most commonly used techniques for the quantification of nitrosamine impurities.

Quantitative Data Summary

Parameter Condition Value for N-Nitrosopiperidine Reference
Stability Neutral or alkaline solution, in the dark, room temperatureStable for > 14 days[1]
Stability Acidic solutionLess stable[1]
Sensitivity LightLight-sensitive, especially to UV light[1]
Photolysis Half-life Aqueous solution, simulated midday sun12 minutes

Experimental Protocols

Protocol for Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.

1. Acid and Base Hydrolysis:

  • Objective: To evaluate stability in acidic and basic conditions.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • For acid hydrolysis, add the stock solution to 0.1 M HCl.

    • For base hydrolysis, add the stock solution to 0.1 M NaOH.

    • Incubate the solutions at a controlled temperature (e.g., 60 °C) and protect from light.

    • Withdraw samples at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples before analysis.

    • Analyze the samples by a validated stability-indicating LC-MS/MS method to quantify the remaining parent compound and detect any degradation products.

2. Oxidative Degradation:

  • Objective: To assess stability in the presence of an oxidizing agent.

  • Procedure:

    • Prepare a stock solution of this compound.

    • Add the stock solution to a solution of 3% hydrogen peroxide.

    • Incubate the solution at room temperature, protected from light.

    • Withdraw samples at specified time points.

    • Analyze the samples to determine the extent of degradation.

3. Thermal Degradation:

  • Objective: To evaluate the effect of heat on stability.

  • Procedure:

    • Place a solid sample of this compound in a controlled temperature oven (e.g., 80°C).

    • For solutions, prepare a solution of the compound and incubate at a high temperature (e.g., 60-80°C), protected from light.

    • Collect samples at various time intervals.

    • Analyze the samples for degradation.

4. Photostability:

  • Objective: To determine the stability upon exposure to light.

  • Procedure:

    • Prepare a solution of this compound.

    • Expose the solution to a calibrated light source (e.g., xenon lamp) in a photostability chamber, as per ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Analyze the exposed and control samples at appropriate time intervals.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stock_Solution Prepare Stock Solution of 2,6-Dimethyl-1- nitrosopiperidine Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock_Solution->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Stock_Solution->Base Oxidation Oxidation (3% H2O2, RT) Stock_Solution->Oxidation Thermal Thermal (80°C) Stock_Solution->Thermal Photo Photostability (ICH Q1B) Stock_Solution->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Analysis LC-MS/MS Analysis (Quantify Parent & Detect Degradants) Sampling->Analysis Data Evaluate Stability & Degradation Pathway Analysis->Data

Caption: Workflow for forced degradation studies of this compound.

logical_relationship Stability Stability of this compound Factors Influencing Factors Stability->Factors is affected by Consequences Consequences of Instability Stability->Consequences instability leads to pH pH (Less stable in acid) Factors->pH Light Light Exposure (Photodegradation) Factors->Light Temp Temperature (Thermal Degradation) Factors->Temp Oxidants Oxidizing Agents Factors->Oxidants Loss Loss of Active Compound Consequences->Loss Impurity Formation of Degradation Products Consequences->Impurity Results Inaccurate Experimental Results Consequences->Results

Caption: Factors influencing the stability of this compound.

References

Technical Support Center: 2,6-Dimethyl-1-nitrosopiperidine Decomposition

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,6-Dimethyl-1-nitrosopiperidine.

Frequently Asked Questions (FAQs)

Q1: What are the expected decomposition products of this compound?

A1: While specific studies on this compound are limited, based on the known decomposition pathways of N-nitrosopiperidine and other N-nitrosamines, the following products can be anticipated under different conditions:

  • Thermal Decomposition: When heated, N-nitrosamines can undergo homolytic cleavage of the N-N bond to form a nitric oxide radical and an aminyl radical. For this compound, this would yield 2,6-dimethylpiperidyl radical and nitric oxide. These reactive intermediates can lead to a variety of secondary products. Upon strong heating, it is expected to emit toxic fumes of nitrogen oxides (NOx).[1][2]

  • Photolytic Decomposition: Exposure to light, particularly UV radiation, can also induce cleavage of the N-N bond. In acidic conditions, protonated N-nitrosopiperidine has been shown to decompose into an aminium radical cation and nitric oxide.[3][4] The presence of the methyl groups on the piperidine ring is unlikely to change this fundamental pathway.

  • Acid-Catalyzed Decomposition: In strong acidic solutions, N-nitrosamines can undergo denitrosation to yield the corresponding secondary amine and nitrous acid.[5] Therefore, 2,6-dimethylpiperidine is an expected product.

  • Metabolic Decomposition (in biological systems): In vivo or in vitro metabolic studies on the parent compound, N-nitrosopiperidine, have shown that it undergoes enzymatic α-hydroxylation.[6][7] This leads to an unstable intermediate that hydrolyzes to form 5-hydroxypentanal.[6] By analogy, this compound is expected to be metabolized to corresponding hydroxylated derivatives, which are key intermediates in its mechanism of carcinogenicity.

Q2: How can I minimize the decomposition of this compound during storage and handling?

A2: To minimize decomposition, this compound should be:

  • Stored at low temperatures (2-8°C is often recommended for related compounds).[2]

  • Protected from light by using amber vials or storing in the dark. N-nitrosamines are known to be light-sensitive, especially to UV light.[1]

  • Kept in neutral or slightly alkaline conditions, as acidic conditions can promote decomposition.[1][5]

  • Handled with care, avoiding high temperatures. Prepare solutions fresh when possible.

Q3: What analytical techniques are most suitable for analyzing this compound and its decomposition products?

A3: The most common and effective techniques for the analysis of N-nitrosamines are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), often with a tandem mass spectrometer (MS/MS) for enhanced sensitivity and selectivity.[8][9][10][11]

  • GC-MS is well-suited for volatile and thermally stable nitrosamines. Headspace GC-MS can be particularly useful for analyzing volatile decomposition products.[1][8]

  • LC-MS/MS is advantageous for less volatile or thermally labile compounds and can often be performed with minimal sample preparation.[6][11]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental analysis of this compound decomposition.

Issue 1: Poor Peak Shape or Low Signal Intensity in GC-MS Analysis
Possible Cause Suggested Solution
Thermal Decomposition in the Injector: High injector temperatures can cause the analyte to decompose before reaching the column.Lower the injector temperature. For related nitrosamines, temperatures around 200°C have been used successfully.[12] Use a splitless injection to minimize the residence time in the hot injector, but be aware this may increase decomposition for some compounds.[12]
Active Sites in the GC System: Nitrosamines are polar and can interact with active sites in the injector liner, column, or transfer line, leading to peak tailing and signal loss.Use a deactivated injector liner and a high-quality, inert GC column. Regular maintenance and cleaning of the injector are crucial.
Inappropriate Column Choice: The column may not be suitable for separating the analyte from matrix components or for its polarity.A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is often a good starting point for nitrosamine analysis.
Issue 2: Inconsistent or Non-Reproducible Decomposition Product Profile
Possible Cause Suggested Solution
Variability in Reaction Conditions: Minor fluctuations in temperature, light intensity, or pH can significantly alter decomposition pathways and product ratios.Ensure precise control over all experimental parameters. Use a calibrated oven or heating block for thermal studies, a stable light source with a radiometer for photolytic studies, and a calibrated pH meter.
Sample Matrix Effects: Components in the sample matrix may catalyze or inhibit certain decomposition reactions.If possible, conduct decomposition studies in a clean, simple solvent system first. When working with complex matrices, perform matrix-matched calibration and consider sample cleanup techniques like solid-phase extraction (SPE).
Instability of Decomposition Products: The initial decomposition products may themselves be unstable and undergo further reactions.Analyze samples at different time points to understand the kinetics of product formation and degradation. Consider derivatization to stabilize reactive products for analysis.

Proposed Decomposition Pathways

Due to the limited direct experimental data on the decomposition of this compound, the following diagrams illustrate the most probable initial steps of decomposition based on established N-nitrosamine chemistry.

G cluster_thermal Thermal/Photolytic Decomposition cluster_acid Acid-Catalyzed Decomposition A This compound B 2,6-Dimethylpiperidyl Radical A->B Δ or hν (N-N bond cleavage) C Nitric Oxide Radical A->C Δ or hν (N-N bond cleavage) D Secondary Products B->D Further Reactions E e.g., NOx C->E Further Reactions F This compound G 2,6-Dimethylpiperidine F->G H+, H2O (Denitrosation) H Nitrous Acid F->H H+, H2O (Denitrosation)

Caption: Plausible initial decomposition pathways for this compound.

Experimental Protocols

Protocol 1: Analysis of Thermal Decomposition Products by GC-MS
  • Sample Preparation: Prepare a solution of this compound in a high-boiling point, inert solvent (e.g., dimethyl sulfoxide) at a concentration of 1 mg/mL.

  • Thermal Decomposition:

    • Seal 1 mL of the solution in a headspace vial.

    • Place the vial in a heating block or oven at a controlled temperature (e.g., 150°C) for a defined period (e.g., 60 minutes).

    • Allow the vial to cool to room temperature before analysis.

  • GC-MS Analysis:

    • System: Gas chromatograph coupled to a mass spectrometer.

    • Injector: 200°C, Splitless mode.

    • Column: 30 m x 0.25 mm x 0.25 µm, 5% phenyl-methylpolysiloxane.

    • Oven Program: 50°C for 2 min, ramp at 10°C/min to 250°C, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range 40-400 m/z.

  • Data Analysis: Compare the chromatogram of the heated sample to that of an unheated control to identify new peaks corresponding to decomposition products. Use the mass spectra of the new peaks to identify the compounds by library search (e.g., NIST) and interpretation of fragmentation patterns.

Protocol 2: Analysis of Photolytic Decomposition Products by LC-MS/MS
  • Sample Preparation: Prepare a 10 µg/mL solution of this compound in a UV-transparent solvent (e.g., acetonitrile/water 50:50 v/v). If studying pH effects, buffer the solution accordingly.

  • Photolytic Decomposition:

    • Place 2 mL of the solution in a quartz cuvette.

    • Irradiate with a UV lamp at a specific wavelength (e.g., 254 nm or 365 nm) for a set duration, with stirring.

    • Take aliquots at various time points to monitor the progress of the reaction.

  • LC-MS/MS Analysis:

    • System: High-Performance Liquid Chromatograph coupled to a tandem mass spectrometer.

    • Column: C18, 100 mm x 2.1 mm, 2.6 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 5% B for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • MS/MS Detector: Electrospray ionization (ESI) in positive mode. Monitor the parent ion of this compound and perform a full scan to detect potential decomposition products.

  • Data Analysis: Compare the chromatograms of irradiated samples with a non-irradiated control. Use the accurate mass measurements from the full scan to propose elemental compositions for the decomposition products.

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues during the analysis of this compound decomposition.

G cluster_check Initial Checks cluster_gc GC-MS Specific Troubleshooting cluster_decomp Decomposition Experiment Troubleshooting start Problem Encountered (e.g., No/low signal, poor peaks, no decomposition) check_instrument Is the instrument (GC-MS/LC-MS) performing correctly? (Run a standard) start->check_instrument check_sample Is the starting material pure and stable? check_instrument->check_sample Yes no_solution Consult Literature for Related Compounds check_instrument->no_solution No, fix instrument decomp_conditions Are decomposition conditions (T, λ, pH) appropriate? check_sample->decomp_conditions Yes check_sample->no_solution No, purify/replace gc_injector Optimize Injector Temp gc_column Check Column Integrity & Suitability gc_injector->gc_column gc_liner Use Deactivated Liner gc_column->gc_liner solution Problem Resolved gc_liner->solution gc_liner->no_solution Still issues decomp_conditions->gc_injector Yes, for GC decomp_time Adjust Reaction Time decomp_conditions->decomp_time No, adjust conditions decomp_matrix Consider Matrix Effects decomp_time->decomp_matrix decomp_matrix->solution decomp_matrix->no_solution Still issues

Caption: A logical workflow for troubleshooting experimental issues.

References

Technical Support Center: Analysis of 2,6-Dimethyl-1-nitrosopiperidine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the detection and quantification of 2,6-Dimethyl-1-nitrosopiperidine.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound.

Issue 1: Poor Sensitivity or High Limit of Detection (LOD) / Limit of Quantification (LOQ)

Potential Cause Recommended Solution
Suboptimal Ionization For LC-MS/MS, experiment with both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). APCI can be more effective for less polar nitrosamines. Optimize ionization source parameters such as temperature, gas flows, and voltages.
Inefficient Sample Extraction Evaluate different sample preparation techniques. Liquid-Liquid Extraction (LLE) with dichloromethane or Solid-Phase Extraction (SPE) are common for nitrosamines.[1] For complex matrices, consider advanced techniques like Dispersive Inclusion Complex Microextraction (DICM).[2][3]
Matrix Effects Matrix components can suppress or enhance the analyte signal. Dilute the sample extract if sensitivity allows. Use matrix-matched calibration standards. Employ isotopically labeled internal standards for this compound if available.
Poor Chromatographic Peak Shape Asymmetrical or broad peaks lead to lower sensitivity. Optimize the mobile phase composition and gradient. Ensure compatibility between the sample diluent and the initial mobile phase to avoid peak distortion. For GC-MS, check the injection port temperature and liner.
Mass Spectrometer Parameters Optimize collision energy and other MS/MS parameters for the specific precursor-to-product ion transitions of this compound.

Issue 2: Inaccurate Quantification and Poor Recovery

Potential Cause Recommended Solution
Analyte Degradation Nitrosamines can be light-sensitive. Protect samples and standards from UV light by using amber vials or covering them with foil. Also, some nitrosamines can be thermally labile; for GC-MS analysis, ensure the inlet temperature is not causing degradation.
Inefficient Extraction from Matrix Optimize the extraction solvent, pH, and mixing time. The recovery of the extraction method should be validated by spiking a known amount of the analyte into a blank matrix. Accuracy studies for similar nitrosamines have shown recovery rates between 92.4% and 98.4%.[4]
Adsorption to Surfaces Analyte loss can occur due to adsorption onto glass or plastic surfaces. Silanized glassware can help minimize this. Also, consider the material of pipette tips and vials.
Calibration Curve Issues Ensure the calibration curve is linear over the desired concentration range and brackets the concentration of the samples. Use a sufficient number of calibration points.

Issue 3: Peak Tailing or Fronting in Chromatography

Potential Cause Recommended Solution
Column Overload Inject a smaller volume or dilute the sample.
Secondary Interactions with Column The basic nature of the piperidine ring can lead to interactions with residual silanols on the column. Use a column with end-capping or a specialized column for basic compounds. Adding a small amount of a competing base to the mobile phase can sometimes help.
Inappropriate Mobile Phase pH Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Dead Volume in the System Check all connections in the flow path for leaks or improper fittings.

Frequently Asked Questions (FAQs)

Q1: What are the typical precursor and product ions for this compound in MS/MS analysis?

Q2: Which analytical technique is more suitable for this compound analysis: LC-MS/MS or GC-MS?

A2: Both techniques can be used for nitrosamine analysis.

  • LC-MS/MS is often preferred for its applicability to a wider range of nitrosamines, including those that are less volatile or thermally labile. It generally requires less sample derivatization.

  • GC-MS is also a powerful technique, especially when coupled with a Thermal Energy Analyzer (TEA) detector, which is highly selective for nitrosamines. However, the volatility and thermal stability of this compound should be considered to avoid on-column degradation.

Q3: How can I minimize the risk of false positives in my analysis?

A3: To minimize false positives, consider the following:

  • Use high-resolution mass spectrometry (HRMS) to confirm the elemental composition of the detected analyte.

  • Monitor multiple MRM transitions for the target analyte and ensure their ion ratios are consistent with a reference standard.

  • Thoroughly clean all glassware and equipment to avoid cross-contamination.

  • Analyze procedural blanks to check for background contamination.

Q4: Are there any known interferences for this compound analysis?

A4: Specific interferences for this compound are not well-documented. However, general interferences in nitrosamine analysis can include:

  • Other compounds with the same nominal mass, which can be resolved using HRMS.

  • Matrix components that co-elute with the analyte and cause ion suppression or enhancement.

  • Contamination from solvents or reagents. For example, denaturing and reducing agents have been shown to interfere with antigen/antibody interactions in immunoassays, which could be a consideration in certain sample preparation schemes.[5]

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of nitrosamines using various methods. Note that this data is for general nitrosamines and N-nitrosopiperidine, and performance for this compound may vary.

Method Analyte(s) Matrix LOD LOQ Recovery Reference
GC-MS/MSVolatile NitrosaminesHuman Urine0.25 - 3.66 pg/mL--[4]
UPLC-MS/MS5 NitrosaminesMedicinal Products0.011 - 0.018 ng/mL-96 - 105%[2]
HPLC-ELSDPiperidineSpices5.76 µg17.45 µg95.9 ± 2.9 %[6]
GC-TEAN-nitrosopiperidineCuring Mixtures0.68 ng2.04 ng-[6]
GC-Orbitrap MS15 NitrosaminesMetformin-0.6 - 3.0 ng/g70 - 130%[7]

Experimental Protocols

Protocol 1: Generic Liquid-Liquid Extraction (LLE) for Nitrosamine Analysis

This protocol is a general guideline and should be optimized for your specific sample matrix and analytical system.

  • Sample Preparation : Weigh a known amount of the homogenized sample into a centrifuge tube.

  • Internal Standard Spiking : Spike the sample with an appropriate internal standard (isotopically labeled if available).

  • Extraction :

    • Add a suitable volume of an extraction solvent (e.g., dichloromethane).

    • Vortex or shake vigorously for a specified time (e.g., 10-15 minutes).

    • Centrifuge to separate the layers.

  • Solvent Evaporation : Carefully transfer the organic layer to a clean tube and evaporate the solvent to a small volume under a gentle stream of nitrogen.

  • Reconstitution : Reconstitute the residue in a suitable solvent (e.g., mobile phase) for injection into the LC-MS or GC-MS system.

Protocol 2: Generic Solid-Phase Extraction (SPE) for Nitrosamine Analysis

  • Sample Preparation : Dissolve or dilute the sample in a suitable loading buffer.

  • Column Conditioning : Condition the SPE cartridge with the appropriate solvents as recommended by the manufacturer.

  • Sample Loading : Load the prepared sample onto the SPE cartridge at a controlled flow rate.

  • Washing : Wash the cartridge with a weak solvent to remove interfering compounds.

  • Elution : Elute the target analyte with a stronger solvent.

  • Evaporation and Reconstitution : Evaporate the eluate and reconstitute in the injection solvent.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Analysis start Start Analysis issue Issue Encountered? start->issue no_issue Analysis Successful issue->no_issue No poor_sensitivity Poor Sensitivity / High LOD issue->poor_sensitivity Yes inaccurate_quant Inaccurate Quantification / Poor Recovery issue->inaccurate_quant bad_peak_shape Peak Tailing / Fronting issue->bad_peak_shape optimize_ionization Optimize Ionization Source (ESI/APCI) poor_sensitivity->optimize_ionization improve_extraction Improve Sample Extraction (LLE/SPE) poor_sensitivity->improve_extraction matrix_effects Address Matrix Effects poor_sensitivity->matrix_effects check_degradation Check for Analyte Degradation (Light/Heat) inaccurate_quant->check_degradation validate_recovery Validate Extraction Recovery inaccurate_quant->validate_recovery prevent_adsorption Prevent Surface Adsorption inaccurate_quant->prevent_adsorption optimize_column Optimize Chromatographic Column & Mobile Phase bad_peak_shape->optimize_column check_system Check for System Dead Volume bad_peak_shape->check_system

Caption: A logical workflow for troubleshooting common issues in the analysis of this compound.

Sample_Prep_Workflow General Sample Preparation Workflow for Nitrosamine Analysis start Sample Homogenization spike Spike with Internal Standard start->spike extraction Extraction spike->extraction lle Liquid-Liquid Extraction (LLE) extraction->lle Liquid Sample spe Solid-Phase Extraction (SPE) extraction->spe Complex Matrix concentrate Concentration Step (Evaporation) lle->concentrate spe->concentrate reconstitute Reconstitution in Injection Solvent concentrate->reconstitute analysis LC-MS/MS or GC-MS Analysis reconstitute->analysis

References

Technical Support Center: Separation of Nitrosopiperidine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for challenges in the separation of nitrosopiperidine isomers. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the analytical separation of these compounds.

Frequently Asked Questions (FAQs)

Q1: Why am I observing two peaks in my chromatogram for a single, pure standard of an asymmetrical nitrosopiperidine derivative?

A1: The observation of two peaks for a single asymmetrical nitrosamine, such as a substituted nitrosopiperidine, is a well-documented phenomenon attributed to the presence of rotamers (or conformational isomers).[1] Due to the partial double-bond character of the N-N bond, rotation is restricted, leading to two stable planar conformations, often referred to as syn and anti or E and Z isomers. These rotamers can have different dipole moments and, consequently, different physical and chemical properties, allowing for their separation under certain chromatographic conditions.[1] Whether two distinct peaks are observed depends on the energy barrier to interconversion and the resolving power of the analytical method.[1]

Q2: What are the main types of isomers I should be aware of when working with nitrosopiperidines?

A2: When analyzing nitrosopiperidines, you may encounter three main types of isomers:

  • Rotamers (Conformational Isomers): As explained above, these arise from restricted rotation around the N-N bond in asymmetrical nitrosopiperidines.

  • Positional Isomers: These occur when a substituent is located at different positions on the piperidine ring. For example, 2-methyl-N-nitrosopiperidine, 3-methyl-N-nitrosopiperidine, and 4-methyl-N-nitrosopiperidine are positional isomers.

  • Enantiomers (Chiral Isomers): If a substituent on the piperidine ring creates a chiral center (e.g., at the 2- or 3-position), the nitrosopiperidine can exist as a pair of enantiomers. These are non-superimposable mirror images and require a chiral separation technique to be resolved.

Q3: Which analytical techniques are most suitable for separating nitrosopiperidine isomers?

A3: The most commonly employed techniques for the separation of nitrosopiperidine isomers are high-performance liquid chromatography (HPLC) and gas chromatography (GC), typically coupled with mass spectrometry (MS) for sensitive and selective detection.[2][3][4][5]

  • HPLC-MS is versatile and can be used for a wide range of nitrosopiperidines, including thermally labile or less volatile compounds. High-resolution mass spectrometry (HRMS) is often used to achieve high selectivity.[2][6]

  • GC-MS/MS is also a powerful technique, particularly for volatile nitrosamines, and offers excellent sensitivity and selectivity.[3][4][5]

Troubleshooting Guides

Issue 1: Poor resolution between positional isomers of substituted nitrosopiperidines.

Possible Cause Troubleshooting Step
Inadequate Column Selectivity The stationary phase of your column may not be providing sufficient interaction differences between the isomers.
Solution 1: Change Column Type. Consider columns that offer different separation mechanisms. For aromatic-containing positional isomers, a phenyl column that promotes pi-pi interactions can be effective. Porous graphitic carbon (PGC) columns or polar-embedded phases have also shown unique selectivities for such isomers.
Solution 2: Use a Longer Column or a Column with Smaller Particle Size. This will increase the column efficiency and may improve resolution.
Suboptimal Mobile Phase Composition (HPLC) The mobile phase may not be providing the necessary selectivity for the separation.
Solution 1: Modify the Organic Solvent. If using a reverse-phase method with acetonitrile, try switching to or adding methanol, or vice-versa. The different solvent properties can alter the selectivity.
Solution 2: Adjust the Mobile Phase pH. For ionizable nitrosopiperidine derivatives, changing the pH of the aqueous portion of the mobile phase can alter the retention and selectivity.
Inappropriate Temperature Program (GC) A fast temperature ramp can lead to co-elution of closely related isomers.
Solution: Optimize the Oven Temperature Program. Decrease the ramp rate or add an isothermal hold at a temperature that provides the best separation for the isomers of interest.

Issue 2: My chiral nitrosopiperidine derivative is not separating into enantiomers on a standard C18 column.

Possible Cause Troubleshooting Step
Achiral Stationary Phase Enantiomers have identical physicochemical properties in an achiral environment and therefore will not be separated on standard achiral columns like C18.
Solution: Use a Chiral Stationary Phase (CSP). Select a chiral column for your HPLC system. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and cyclodextrin-based CSPs are commonly used for the separation of a wide range of chiral compounds and can be effective for nitrosopiperidine enantiomers.[7][8][9]
Indirect Separation An alternative to using a chiral column.
Solution: Derivatization with a Chiral Agent. React your racemic nitrosopiperidine with a pure enantiomer of a chiral derivatizing agent. This will form diastereomers, which have different physical properties and can be separated on a standard achiral column.

Quantitative Data Presentation

Table 1: HPLC-MS/MS Parameters for Selected Nitrosamines (including N-Nitrosopiperidine)

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
N-Nitrosodimethylamine (NDMA)75.143.314
N-Nitrosodiethylamine (NDEA)103.075.16
N-Nitrosopiperidine (NPIP)115.184.18
N-Nitrosopyrrolidine (NPYR)101.155.110
N-Nitrosodi-n-butylamine (NDBA)159.257.110

Data adapted from a validated HPLC-MS/MS method.

Table 2: GC-MS/MS Parameters for Selected Nitrosamines (including N-Nitrosopiperidine)

Compound Retention Time (min) Quantifier Transition (m/z) Qualifier Transition (m/z)
N-Nitrosodimethylamine (NDMA)3.5874 -> 4274 -> 44
N-Nitrosodiethylamine (NDEA)5.23102 -> 42102 -> 56
N-Nitrosopiperidine (NPIP)7.25114 -> 55114 -> 84
N-Nitrosopyrrolidine (NPYR)6.89100 -> 41100 -> 55
N-Nitrosodi-n-propylamine (NDPA)6.78130 -> 42130 -> 70

Data adapted from a validated GC-MS/MS method.[3]

Experimental Protocols

Protocol 1: HPLC-HRAM Method for the Determination of Nitrosamines in Drug Products

This protocol is adapted from a validated method for the analysis of nine nitrosamines, including N-nitrosopiperidine.[10][11]

1. Sample Preparation: a. Weigh the powdered tablet equivalent of 100 mg of the active pharmaceutical ingredient (API) into a centrifuge tube. b. Add 1.0 mL of methanol. c. Vortex for 1 minute, then shake on a mechanical shaker for 40 minutes. d. Centrifuge at 4000 RPM for 15 minutes. e. Filter the supernatant through a 0.2 µm PVDF syringe filter into an HPLC vial.

2. HPLC Conditions:

  • Column: Acclaim™ Polar Advantage II (3 x 150 mm, 3 µm)
  • Mobile Phase A: 0.1% Formic acid in Water
  • Mobile Phase B: 0.1% Formic acid in Methanol
  • Gradient:
  • 0-1 min: 10% B
  • 1-10 min: 10-90% B
  • 10-12 min: 90% B
  • 12-12.1 min: 90-10% B
  • 12.1-15 min: 10% B
  • Flow Rate: 0.4 mL/min
  • Column Temperature: 40 °C
  • Injection Volume: 5 µL

3. Mass Spectrometry Conditions (Orbitrap):

  • Ionization Mode: APCI (Atmospheric Pressure Chemical Ionization), positive
  • Sheath Gas: 45 arbitrary units
  • Aux Gas: 10 arbitrary units
  • Sweep Gas: 1 arbitrary unit
  • Vaporizer Temperature: 400 °C
  • Ion Transfer Tube Temperature: 320 °C
  • Scan Mode: Targeted SIM (t-SIM)
  • Resolution: 70,000

Protocol 2: GC-MS/MS Method for the Determination of Nitrosamines in Drug Substances

This protocol is adapted from a validated method for screening nitrosamine impurities.[3]

1. Sample Preparation: a. Weigh 250 mg of the API into a 15 mL centrifuge tube. b. Add 10 mL of 0.1 M NaOH solution, vortex briefly, and shake for at least 5 minutes. c. Add 2.0 mL of dichloromethane, vortex briefly, and shake for at least 5 minutes. d. Centrifuge at approximately 10,000 x g for at least 5 minutes. e. Carefully transfer the lower organic (dichloromethane) layer to a GC vial.

2. GC Conditions:

  • Column: DB-5MS (30 m x 0.32 mm, 0.25 µm) or equivalent
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min
  • Inlet Temperature: 220 °C
  • Injection Mode: Splitless (1 µL injection volume)
  • Oven Program:
  • Initial temperature: 40 °C, hold for 0.5 min
  • Ramp 1: 20 °C/min to 160 °C
  • Ramp 2: 10 °C/min to 220 °C, hold for 2 min

3. Mass Spectrometry Conditions (Triple Quadrupole):

  • Ionization Mode: Electron Ionization (EI)
  • Ion Source Temperature: 230 °C
  • Acquisition Mode: Multiple Reaction Monitoring (MRM)
  • MRM Transitions: See Table 2 for examples.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_chromatography Chromatographic Separation cluster_detection Detection cluster_analysis Data Analysis sp1 Weighing of API/Drug Product sp2 Dissolution/Extraction in appropriate solvent sp1->sp2 sp3 Centrifugation/ Filtration sp2->sp3 sp4 Transfer to vial sp3->sp4 c1 Injection into HPLC or GC sp4->c1 c2 Separation on Analytical Column c1->c2 d1 Mass Spectrometry (MS or MS/MS) c2->d1 d2 Data Acquisition d1->d2 da1 Peak Integration d2->da1 da2 Quantification da1->da2 da3 Reporting da2->da3

Caption: General experimental workflow for the analysis of nitrosopiperidine isomers.

troubleshooting_logic cluster_solutions Potential Solutions cluster_column_opts Column Optimization cluster_mobile_opts Mobile Phase Optimization cluster_temp_opts Temperature Optimization challenge Poor Isomer Separation col Optimize Column challenge->col Cause: Inadequate Selectivity mob Optimize Mobile Phase (HPLC) challenge->mob Cause: Suboptimal Elution temp Optimize Temperature (GC) challenge->temp Cause: Fast Elution col_type Change Stationary Phase (e.g., Phenyl, PGC) col->col_type col_dim Increase Length/ Decrease Particle Size col->col_dim mob_solv Change Organic Solvent mob->mob_solv mob_ph Adjust pH mob->mob_ph temp_rate Decrease Ramp Rate temp->temp_rate

Caption: Troubleshooting logic for poor separation of nitrosopiperidine isomers.

References

Technical Support Center: Preventing Degradation of Nitrosamine Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and analysis of nitrosamine standards to prevent their degradation and ensure accurate and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of nitrosamine standard degradation?

A1: Nitrosamine standards are susceptible to degradation from several factors, primarily:

  • Light Exposure: Photodegradation is a significant cause of degradation, especially under UV light. Nitrosamines exhibit absorbance at approximately 340 nm, making them prone to rapid degradation when exposed to sunlight or artificial light sources.

  • Elevated Temperatures: Many nitrosamines are thermally labile. High temperatures, such as those encountered during improper storage or in the injection port of a gas chromatograph, can lead to their decomposition.[1][2]

  • Inappropriate pH: The stability of nitrosamines in solution can be pH-dependent. Acidic conditions can sometimes promote degradation.

  • Reactive Solvents: The choice of solvent is crucial. Reactive impurities in solvents or the inherent properties of the solvent itself can contribute to the degradation of nitrosamine standards over time.

  • Improper Storage Containers: Leaching of contaminants from or adsorption to the surface of storage containers can affect the stability of standard solutions.

Q2: What are the recommended storage conditions for nitrosamine analytical standards?

A2: To ensure the stability of nitrosamine standards, it is crucial to adhere to the following storage conditions:

  • Temperature: Store neat (pure) standards and stock solutions at controlled low temperatures, typically between 2-8°C, or as recommended by the manufacturer. Avoid repeated freeze-thaw cycles.

  • Light: Protect standards from light at all times by using amber vials or by wrapping containers in aluminum foil. Store them in the dark.

  • Inert Atmosphere: For highly sensitive standards, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

  • Solvent Selection: Use high-purity, spectroscopy-grade solvents. Methanol and acetonitrile are commonly used for preparing stock and working solutions. The choice of solvent should be compatible with the analytical method and the specific nitrosamine.

Q3: How should I prepare my nitrosamine working standards to ensure their stability?

A3: Follow these best practices when preparing nitrosamine working standards:

  • Use High-Purity Solvents: Always use fresh, high-purity solvents to minimize the presence of reactive impurities.

  • Gravimetric Preparation: Whenever possible, prepare stock solutions gravimetrically for higher accuracy.

  • Work in a Controlled Environment: Prepare solutions in an area with subdued lighting to minimize light exposure.

  • Use Appropriate Labware: Utilize clean, inert glassware (e.g., silanized glass vials) to prevent adsorption or contamination.

  • Prepare Freshly: Prepare working solutions as fresh as possible, especially for low-concentration standards. If stored, they should be kept under the recommended storage conditions and their stability verified.

  • Documentation: Keep detailed records of the preparation date, solvent used, concentration, and storage conditions.

Q4: How can I tell if my nitrosamine standard has degraded?

A4: Signs of nitrosamine standard degradation during analysis can include:

  • Decreased Peak Area/Height: A consistent decrease in the analyte peak response over a series of injections or compared to a freshly prepared standard.

  • Appearance of New Peaks: The emergence of unexpected peaks in the chromatogram may indicate the formation of degradation products.

  • Shifting Retention Times: While less common, significant changes in retention time could indicate a change in the chemical nature of the analyte.

  • Inconsistent Calibration Curves: Difficulty in obtaining a linear and reproducible calibration curve can be a symptom of standard instability.

  • Failed System Suitability Tests: Failure to meet the acceptance criteria for system suitability parameters like peak area precision or signal-to-noise ratio.

Troubleshooting Guides

Issue 1: Rapid Loss of Signal for Nitrosamine Standard
Possible Cause Troubleshooting Step
Photodegradation Prepare a fresh standard in a light-protected (amber) vial and re-inject. Compare the response to the suspect standard. Ensure all sample handling steps are performed under subdued light.
Thermal Degradation in GC Inlet If using Gas Chromatography (GC), lower the inlet temperature. Consider using a liquid chromatography-mass spectrometry (LC-MS) method, as it is generally more suitable for thermally labile compounds.[2]
Adsorption to Vials/Tubing Use silanized glass vials for your standards. Prime the analytical system with a few injections of a concentrated standard to saturate active sites before running your sequence.
Solvent Evaporation Ensure vial caps are securely tightened. Use vials with low-volume inserts for small sample volumes to minimize headspace.
Issue 2: Inconsistent Results and Poor Reproducibility
Possible Cause Troubleshooting Step
Standard Instability in Solution Prepare fresh working standards daily. Evaluate the stability of your stock solution by comparing a freshly prepared stock to the stored one.
Inhomogeneous Solution Ensure the standard is completely dissolved and the solution is thoroughly mixed before taking an aliquot.
Contaminated Solvent Use a fresh bottle of high-purity solvent to prepare a new standard.
Instrument Variability Perform system suitability tests to ensure the analytical instrument is performing correctly. Check for leaks, and ensure the autosampler is functioning properly.

Data Presentation

Table 1: Factors Influencing the Stability of Nitrosamine Standards

FactorGeneral Impact on StabilityRecommendations for Prevention
Light (UV and Visible) High risk of rapid degradation.Store in amber vials or protect from light. Work in a dimly lit environment.
Temperature Elevated temperatures can cause thermal decomposition.Store at 2-8°C or as recommended. Avoid leaving standards at room temperature for extended periods.
pH of Solution Can influence the rate of degradation.Maintain a neutral pH unless the specific nitrosamine is known to be more stable under acidic or basic conditions.
Solvent Purity Impurities in solvents can react with nitrosamines.Use high-purity, spectroscopy-grade solvents.
Oxygen Potential for oxidative degradation.For long-term storage of sensitive standards, consider purging with an inert gas.
Container Material Adsorption to surfaces can lead to apparent loss of concentration.Use inert materials like silanized glass.

Experimental Protocols

Protocol 1: Preparation of a Stable Nitrosamine Working Standard Solution
  • Materials:

    • Nitrosamine reference standard

    • High-purity solvent (e.g., methanol, acetonitrile)

    • Class A volumetric flasks

    • Calibrated analytical balance

    • Amber glass vials with PTFE-lined caps

    • Pipettes and tips

  • Procedure for Stock Solution (e.g., 100 µg/mL): a. Allow the neat nitrosamine standard to equilibrate to room temperature in a desiccator before opening to prevent condensation. b. Accurately weigh approximately 10 mg of the nitrosamine standard into a clean weighing boat. c. Transfer the weighed standard to a 100 mL volumetric flask. d. Rinse the weighing boat with the solvent and add the rinsing to the volumetric flask to ensure complete transfer. e. Add solvent to the flask to about 80% of its volume. f. Sonicate for 5-10 minutes to ensure complete dissolution. g. Allow the solution to return to room temperature. h. Add solvent to the mark and mix thoroughly by inverting the flask multiple times. i. Transfer the stock solution to an amber glass vial, label it clearly, and store it at 2-8°C, protected from light.

  • Procedure for Working Solution (e.g., 1 µg/mL): a. Allow the stock solution to equilibrate to room temperature. b. Pipette 1 mL of the 100 µg/mL stock solution into a 100 mL volumetric flask. c. Dilute to the mark with the same high-purity solvent. d. Mix thoroughly. e. Use this working solution for analysis on the same day of preparation. If short-term storage is necessary, keep it in a sealed amber vial at 2-8°C.

Visualizations

experimental_workflow cluster_prep Standard Preparation cluster_analysis Analysis start Start weigh Weigh Nitrosamine Reference Standard start->weigh Equilibrate to RT dissolve Dissolve in High-Purity Solvent weigh->dissolve dilute Dilute to Final Concentration dissolve->dilute store Store in Amber Vial at 2-8°C dilute->store inject Inject into LC-MS/MS store->inject Use Freshly acquire Acquire Data inject->acquire process Process Data acquire->process report Report Results process->report

Figure 1. Experimental workflow for preparing and analyzing nitrosamine standards.

troubleshooting_workflow cluster_checks Troubleshooting Checks cluster_actions Corrective Actions cluster_outcomes Outcomes start Inconsistent or Low Signal Observed check_standard Is the standard preparation recent? start->check_standard check_storage Was the standard stored properly? check_standard->check_storage Yes prep_fresh Prepare a fresh standard solution check_standard->prep_fresh No check_instrument Is the instrument performing correctly? check_storage->check_instrument Yes review_storage Review and correct storage procedures check_storage->review_storage No instrument_maintenance Perform instrument maintenance/calibration check_instrument->instrument_maintenance No reanalyze Re-analyze Sample check_instrument->reanalyze Yes prep_fresh->reanalyze review_storage->prep_fresh instrument_maintenance->reanalyze problem_solved Problem Solved reanalyze->problem_solved

Figure 2. Troubleshooting decision tree for nitrosamine analysis issues.

References

Technical Support Center: Matrix Effects in LC-MS Analysis of Nitrosamines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of nitrosamines.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the LC-MS analysis of nitrosamines, focusing on issues arising from matrix effects.

Problem: Poor Recovery or Inconsistent Results

Inconsistent analytical results and low recovery of nitrosamine standards, especially in spiked samples, are common indicators of significant matrix effects.[1] This can be caused by ion suppression or enhancement from co-eluting components in the sample matrix.[2]

Troubleshooting Workflow

Troubleshooting Workflow for Matrix Effects cluster_sample_prep Sample Preparation Strategies cluster_chromatography Chromatographic Optimization cluster_is Internal Standard Strategies cluster_ms Mass Spectrometry Optimization A Start: Poor Recovery / Inconsistent Results B Step 1: Evaluate and Optimize Sample Preparation A->B SP1 Solid-Phase Extraction (SPE) B->SP1 SP2 Liquid-Liquid Extraction (LLE) B->SP2 SP3 Sample Dilution B->SP3 SP4 Filtration B->SP4 C Step 2: Optimize Chromatographic Conditions C1 Modify Gradient Profile C->C1 C2 Change Stationary Phase (e.g., Biphenyl, PFP) C->C2 C3 Reduce Injection Volume C->C3 D Step 3: Implement or Verify Internal Standard Strategy IS1 Use Stable Isotope-Labeled (SIL) IS D->IS1 IS2 Ensure Co-elution of Analyte and IS D->IS2 E Step 4: Evaluate and Optimize MS Ionization and Parameters MS1 Switch Ionization Source (e.g., APCI) E->MS1 MS2 Optimize Cone Voltage / Declustering Potential E->MS2 MS3 Optimize Collision Energy E->MS3 F Resolution: Method Optimized and Validated SP1->C SP2->C SP3->C SP4->C C1->D C2->D C3->D IS1->E IS2->E MS1->F MS2->F MS3->F

Caption: A stepwise approach to troubleshooting matrix effects.

Detailed Steps:

  • Evaluate and Optimize Sample Preparation: The initial and most critical step is to remove interfering matrix components before analysis.

    • Solid-Phase Extraction (SPE): Effective for cleaning up complex samples and concentrating analytes.[1]

    • Liquid-Liquid Extraction (LLE): A fundamental technique to separate nitrosamines from the sample matrix based on their solubility.[1]

    • Sample Dilution: A straightforward approach to reduce the concentration of matrix components.[1]

    • Filtration: Useful for removing particulate matter that can interfere with the analysis.[3]

  • Optimize Chromatographic Conditions: If sample preparation is insufficient, chromatographic separation can be adjusted to resolve analytes from matrix interferences.[1]

    • Modify Gradient Profile: Adjusting the mobile phase gradient can improve the separation between the target nitrosamines and co-eluting matrix components.[3]

    • Change Stationary Phase: Employing alternative column chemistries, such as biphenyl or pentafluorophenyl (PFP) columns, can offer different selectivity and better retention for polar nitrosamines.[1][3]

    • Reduce Injection Volume: Decreasing the amount of sample introduced into the system can lessen the overall matrix load.[1]

  • Implement or Verify Internal Standard Strategy: The use of an appropriate internal standard (IS) is crucial for accurate quantification by compensating for signal variations caused by matrix effects.[2]

    • Use Stable Isotope-Labeled (SIL) Internal Standards: SIL-IS are the gold standard as they have nearly identical physicochemical properties to the analyte and will experience similar matrix effects.[1][4] Deuterated or 15N-labeled standards are commonly used.[4]

    • Ensure Co-elution: The internal standard should co-elute with the target analyte for effective compensation of matrix effects at the point of ionization.[2]

  • Evaluate and Optimize MS Ionization and Parameters: Mass spectrometer settings can be tuned to enhance the signal-to-noise ratio and minimize the impact of matrix interferences.

    • Switch Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects than Electrospray Ionization (ESI) for certain nitrosamines.[2][5]

    • Optimize MS Parameters: Fine-tuning parameters such as cone voltage, declustering potential, collision energy, and curtain gas pressure can help reduce background noise and improve analyte response.[3]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS analysis of nitrosamines?

A: Matrix effect refers to the alteration of the ionization efficiency of target analytes by the presence of co-eluting compounds in the sample matrix.[2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification of nitrosamines.

Q2: How can I determine if my analysis is affected by matrix effects?

A: A common method is to compare the peak area of an analyte in a standard solution prepared in a pure solvent to the peak area of the same analyte spiked into an extracted blank matrix sample. A significant difference in the peak areas indicates the presence of matrix effects. The following equation can be used to quantify the matrix effect:

Matrix Effect (%) = (Peak Area in Spiked Matrix / Peak Area in Solvent) x 100

A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement. A study on canagliflozin reported matrix effects ranging from 96.44% to 98.88%, indicating slight ion suppression.[6]

Q3: What are the best practices for sample preparation to minimize matrix effects?

A: Comprehensive sample preparation is often necessary, especially for complex drug product matrices.[7] Effective strategies include:

  • Solid-Phase Extraction (SPE): Highly recommended for cleaning up complex samples.[1]

  • Liquid-Liquid Extraction (LLE): A robust method for separating nitrosamines from the matrix.[8]

  • Filtration: Essential for removing particulates.[3]

  • Dilution: A simple and effective first step to reduce matrix load.[1]

Q4: Which type of internal standard is best for compensating for matrix effects?

A: Stable isotope-labeled (SIL) internal standards are highly recommended.[1] These standards, such as deuterated (e.g., NDMA-d6) or 15N-labeled compounds, have physicochemical properties that are very similar to the target analyte.[4][9] This similarity ensures that they are affected by the matrix in the same way as the analyte, allowing for accurate correction of signal suppression or enhancement.[2]

Q5: Can changing the LC column help in mitigating matrix effects?

A: Yes, optimizing the chromatography is a key strategy. Using a column with a different stationary phase can alter the elution profile of both the nitrosamines and the interfering matrix components, leading to better separation. For instance, biphenyl stationary phases have shown better retention for N-nitrosodimethylamine (NDMA) compared to standard C18 columns.[3] Enhanced pentafluorophenyl columns can be beneficial for retaining polar nitrosamines in complex matrices.[1]

Q6: Is ESI or APCI a better ionization source for nitrosamine analysis to avoid matrix effects?

A: While ESI is widely used, APCI can be less prone to matrix effects for some nitrosamines because the ionization occurs in the gas phase.[5] For certain nitrosamines, APCI has demonstrated higher ionization efficiency and lower limits of detection compared to ESI.[2] The choice of ionization source should be evaluated during method development for the specific nitrosamines and matrix being analyzed.

Quantitative Data Summary

The following table summarizes typical performance data for LC-MS/MS methods for nitrosamine analysis, highlighting achievable recovery and detection limits.

ParameterTypical RangeReference(s)
Recovery 70 - 130%[6][10]
Limit of Detection (LOD) 0.1 - 10 ng/mL[6]
Limit of Quantitation (LOQ) 0.5 - 50 ng/mL[11]
Matrix Effect 95 - 105% (with proper mitigation)[6]

Experimental Protocols

Protocol 1: Generic Solid-Phase Extraction (SPE) for Nitrosamine Cleanup

This protocol outlines a general procedure for using SPE to clean up a dissolved drug product sample. Note: Specific sorbents and solvents should be optimized for the particular nitrosamine and matrix.

Generic SPE Workflow A Start: Dissolved Sample B 1. Condition SPE Cartridge (e.g., with Methanol then Water) A->B C 2. Equilibrate SPE Cartridge (with sample diluent) B->C D 3. Load Sample C->D E 4. Wash Cartridge (to remove interferences) D->E F 5. Elute Nitrosamines (with appropriate solvent) E->F G 6. Evaporate and Reconstitute F->G H End: Sample Ready for LC-MS Analysis G->H

Caption: A typical workflow for sample cleanup using SPE.

Methodology:

  • Sample Preparation: Dissolve the drug product in a suitable solvent (e.g., water or methanol).[3] Spike with the internal standard.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing a suitable organic solvent (e.g., methanol) followed by water or an appropriate buffer.

  • Equilibration: Equilibrate the cartridge with the same solvent as the sample diluent.

  • Sample Loading: Load the prepared sample onto the SPE cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with a weak solvent to remove polar impurities and matrix components while retaining the nitrosamines.

  • Elution: Elute the target nitrosamines with a stronger organic solvent (e.g., methanol, acetonitrile, or a mixture).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.

Protocol 2: Evaluation of Matrix Effect

This protocol describes how to prepare samples to quantify the extent of matrix effects.

Methodology:

  • Prepare Solution A (Analyte in Solvent): Prepare a standard solution of the target nitrosamine(s) in the final reconstitution solvent at a known concentration (e.g., 10 ng/mL).

  • Prepare Solution B (Analyte in Spiked Matrix):

    • Take a sample of the drug product that is known to be free of nitrosamines (blank matrix).

    • Process this blank matrix sample through the entire sample preparation procedure (e.g., extraction, SPE).

    • After the final evaporation step, reconstitute the residue with Solution A.

  • Prepare Solution C (Blank Matrix):

    • Process the blank matrix sample through the entire sample preparation procedure.

    • Reconstitute the final residue with the pure reconstitution solvent.

  • Analysis: Inject all three solutions into the LC-MS system and record the peak areas for the target nitrosamine(s).

  • Calculation:

    • Ensure that the peak area in Solution C is negligible (confirming the matrix is blank).

    • Calculate the matrix effect using the formula: Matrix Effect (%) = (Peak Area from Solution B / Peak Area from Solution A) x 100

References

Technical Support Center: Thermal Decomposition of Nitrosopiperazines in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the thermal decomposition of nitrosopiperazines in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the thermal decomposition rate of nitrosopiperazines?

A1: The thermal decomposition rate of nitrosopiperazines, such as mononitrosopiperazine (MNPZ), is primarily influenced by temperature, the concentration of the parent amine (e.g., piperazine), and the pH of the solution.[1][2][3] Increasing the temperature significantly accelerates the decomposition process.[1] The decomposition of MNPZ has been shown to be dependent on the concentration of piperazine (PZ) and CO2 loading in aqueous solutions.[2][3]

Q2: What are the typical decomposition products of nitrosopiperazines?

A2: The thermal decomposition of nitrosopiperazines can lead to the formation of various products. For instance, the thermolysis of 1,4-dinitropiperazine (DNP) has been shown to produce formaldehyde (CH2O), nitrogen dioxide (NO2), and nitric oxide (NO) in larger amounts than carbon dioxide (CO2) and hydrogen cyanide (HCN).[4] The primary step in the thermolysis of DNP is suggested to be the cleavage of the N-N and C-N bonds.[4]

Q3: How does the stability of mononitrosopiperazine (MNPZ) compare to dinitrosopiperazine (DNPZ)?

A3: MNPZ is known to be thermally unstable and readily decomposes at elevated temperatures.[3] For example, in a 5 M piperazine solution at 150°C, MNPZ decomposes readily, making thermal decomposition a significant control mechanism. In contrast, information on the thermal decomposition of DNPZ in solution is less prevalent in the literature, though studies on its solid-state decomposition indicate it is a nitramine that undergoes thermolysis.[4]

Q4: Are there established kinetic models for the thermal decomposition of nitrosopiperazines?

A4: Yes, kinetic models have been developed, particularly for the thermal decomposition of MNPZ in aqueous piperazine solutions. The decomposition is often modeled as a pseudo-first-order reaction with respect to the MNPZ concentration.[3] The reaction rate is also dependent on the piperazine concentration and CO2 loading.[2][3] The activation energy for the thermal decomposition of MNPZ in an 8 m piperazine solution with 0.3 mol CO2/equiv N has been determined to be 94 kJ/mol.[2][3]

Q5: What analytical techniques are most suitable for studying the thermal decomposition of nitrosopiperazines?

A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a mass spectrometer (LC-MS) is a commonly used technique for the analysis of nitrosopiperazines and their degradation products.[3][5][6][7] For trace-level analysis and confirmation of identity, tandem mass spectrometry (LC-MS/MS) is often preferred due to its high sensitivity and selectivity.[7][8][9]

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible kinetic data.
  • Question: My calculated decomposition rates for a nitrosopiperazine vary significantly between identical experiments. What could be the cause?

  • Answer:

    • Temperature Fluctuations: Ensure your reaction vessel is maintained at a constant and uniform temperature. Even small variations can significantly impact the reaction rate. Use a calibrated thermostat and ensure proper mixing.

    • Inconsistent pH: The pH of the solution can influence the decomposition rate.[10] Buffer your solution or ensure the initial pH is consistent across all experiments. For aqueous solutions involving CO2, the loading level should be carefully controlled as it affects the pH.[2][3]

    • Variable Headspace Volume: The volume of the headspace in your reactor can affect the partial pressure of volatile decomposition products, potentially influencing the reaction equilibrium. Strive for a consistent headspace-to-liquid volume ratio.

    • Sample Preparation: Inconsistencies in the preparation of stock solutions or dilutions can lead to errors. Use precise weighing and calibrated volumetric flasks. For volatile solvents, minimize evaporation during handling.

Issue 2: Poor peak shape or resolution in HPLC analysis.
  • Question: I am observing tailing or co-eluting peaks for my nitrosopiperazine and its degradation products in my HPLC chromatogram. How can I improve this?

  • Answer:

    • Mobile Phase Mismatch: If using an organic diluent for sample preparation, it can cause poor peak shapes if it is a strong solvent in your chromatographic system.[5] If possible, use the mobile phase or a weaker solvent as the diluent.

    • Column Selection: For polar nitrosamines like MNPZ, a standard C18 column might not provide sufficient retention. Consider using a column with a different stationary phase, such as one designed for polar compounds.

    • Gradient Optimization: A single chromatographic gradient may not be suitable for all matrices.[5] Optimize the gradient profile (the rate of change of your mobile phase composition) to achieve better separation of your analytes of interest from matrix components.

    • pH of the Mobile Phase: The pH of the mobile phase can affect the ionization state of your analytes and, consequently, their retention and peak shape. Experiment with different pH values of the aqueous component of your mobile phase.

Issue 3: Low sensitivity or high background noise in LC-MS analysis.
  • Question: I am struggling to detect low concentrations of nitrosopiperazines with my LC-MS system due to low signal or high background noise. What can I do?

  • Answer:

    • Ionization Source Optimization: The choice of ionization source (e.g., Electrospray Ionization - ESI vs. Atmospheric Pressure Chemical Ionization - APCI) can significantly impact sensitivity for different nitrosamines. Experiment with both to determine the optimal source for your specific analytes. Tandem quadrupole mass spectrometry is often the preferred method for quantifying low levels of nitrosamines.[7]

    • Source Contamination: High concentrations of non-volatile matrix components can contaminate the mass spectrometer's ion source, leading to suppressed signal and increased background. Ensure your sample cleanup is effective. Diverting the flow to waste during the elution of high-concentration matrix components can also help.[7]

    • Mobile Phase Purity: Use high-purity, LC-MS grade solvents and additives to minimize background noise.

    • Instrument Parameters: Optimize MS parameters such as curtain gas, nebulizer gas, and collision energy to enhance the signal-to-noise ratio for your target analytes.

Data Presentation

Table 1: Kinetic Data for the Thermal Decomposition of Mononitrosopiperazine (MNPZ) in Aqueous Piperazine (PZ) Solution.

Piperazine Concentration (m)CO2 Loading (mol CO2/equiv N)Temperature (°C)Rate Constant (k) (s⁻¹)Activation Energy (Ea) (kJ/mol)Reference
80.313510.2 x 10⁻⁶94[2][3]
80.113512.2 x 10⁻⁶75 ± 6[3]

Note: The decomposition follows pseudo-first-order kinetics with respect to MNPZ.

Experimental Protocols

Protocol 1: General Procedure for Studying the Thermal Decomposition of Nitrosopiperazines in Aqueous Solution
  • Solution Preparation: Prepare a stock solution of the nitrosopiperazine of interest in the desired aqueous solvent (e.g., buffered water or a piperazine solution with a specific CO2 loading).

  • Reaction Setup:

    • Transfer a precise volume of the stock solution into a series of sealed reaction vessels (e.g., pressure-rated glass vials or stainless steel Swagelok® cylinders).

    • Ensure a consistent liquid-to-headspace ratio across all reactors.

  • Thermal Decomposition:

    • Place the reaction vessels in a pre-heated, constant-temperature bath or oven.

    • At predetermined time intervals, remove a vessel from the heat source and immediately quench the reaction by rapid cooling (e.g., in an ice bath) to prevent further decomposition.

  • Sample Analysis:

    • Dilute the cooled samples as needed with an appropriate solvent (e.g., water or mobile phase).

    • Analyze the samples using a validated HPLC or LC-MS method to determine the concentration of the remaining nitrosopiperazine and any formed degradation products.

  • Data Analysis:

    • Plot the natural logarithm of the nitrosopiperazine concentration versus time.

    • If the plot is linear, the reaction follows first-order kinetics. The negative of the slope of this line represents the pseudo-first-order rate constant (k).

    • Repeat the experiment at different temperatures to determine the activation energy using the Arrhenius equation.

Visualizations

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Decomposition cluster_analysis 3. Analysis cluster_data 4. Data Processing Prep_Sol Prepare Stock Solution Fill_Reactors Fill and Seal Reactors Prep_Sol->Fill_Reactors Heat Incubate at Constant T Fill_Reactors->Heat Quench Quench Reaction Heat->Quench Dilute Dilute Samples Quench->Dilute Analyze HPLC / LC-MS Analysis Dilute->Analyze Plot Plot ln(C) vs. time Analyze->Plot Calculate Calculate Rate Constant (k) Plot->Calculate

Caption: Experimental workflow for studying nitrosopiperazine thermal decomposition.

Signaling_Pathway cluster_mechanism Postulated Decomposition Pathway of Dinitropiperazine (DNP) cluster_products Major Products DNP 1,4-Dinitropiperazine (DNP) Initial_Cleavage Initial N-N and C-N Bond Cleavage DNP->Initial_Cleavage Heat Products Decomposition Products Initial_Cleavage->Products Radical Reactions CH2O Formaldehyde (CH2O) NO2 Nitrogen Dioxide (NO2) NO Nitric Oxide (NO)

Caption: Simplified proposed thermal decomposition pathway for DNP.

References

Technical Support Center: Nitrosamine Analysis by ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for nitrosamine analysis using Electrospray Ionization-Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to ion suppression.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in ESI-MS analysis of nitrosamines?

A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the target analytes (nitrosamines) is reduced by the presence of other co-eluting components in the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and detection limits of the analysis.[2] In the analysis of nitrosamines, which are often present at trace levels, ion suppression can lead to false-negative results or inaccurate quantification.[3]

Q2: What are the common causes of ion suppression in nitrosamine analysis?

A2: The primary cause of ion suppression is the "matrix effect," where components of the sample matrix interfere with the ionization of the target nitrosamines.[1][4] Common sources of interference include:

  • Excipients: In pharmaceutical formulations, excipients like mannitol and lactose can cause significant matrix effects.[4]

  • Active Pharmaceutical Ingredients (APIs): The drug substance itself can be a major source of ion suppression, especially at high concentrations.[5]

  • Salts and Buffers: Non-volatile salts and buffers in the sample or mobile phase can crystallize on the ESI probe, reducing its efficiency.[6]

  • Endogenous compounds: In biological samples, endogenous components can co-elute with nitrosamines and cause suppression.[2]

Q3: How can I determine if ion suppression is affecting my results?

A3: You can assess ion suppression using a post-column infusion experiment. In this method, a constant flow of a nitrosamine standard solution is infused into the LC eluent after the analytical column, while a blank matrix sample is injected. A dip in the baseline signal at the retention time of interfering components indicates ion suppression. Another method is to compare the signal response of a standard in a pure solvent to that of a standard spiked into a prepared sample matrix. A lower response in the matrix indicates suppression.

Q4: What are the key strategies to reduce or eliminate ion suppression?

A4: Several strategies can be employed to mitigate ion suppression:

  • Sample Preparation: Implementing effective sample cleanup procedures is crucial.[3] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) can remove interfering matrix components.[4]

  • Chromatographic Separation: Optimizing the chromatographic method to separate the nitrosamines from interfering matrix components is a key strategy.[7] This can involve adjusting the gradient, changing the column chemistry, or using techniques like 2D-LC.

  • Method Parameters: Reducing the injection volume can decrease the amount of matrix introduced into the system.[4]

  • Use of Internal Standards: Employing isotopically labeled internal standards that co-elute with the target nitrosamines can compensate for signal loss due to ion suppression.[4]

  • Alternative Ionization Sources: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than ESI for nitrosamine analysis and can be a viable alternative.[5][8]

Troubleshooting Guides

This section provides a step-by-step approach to troubleshooting common issues related to ion suppression in nitrosamine analysis.

Issue 1: Poor or no signal for nitrosamine standards in the presence of the sample matrix.

This is a classic sign of severe ion suppression.

Troubleshooting Workflow:

IonSuppressionTroubleshooting cluster_sample_prep Sample Preparation Options cluster_chromatography Chromatographic Optimization start Start: No/Low Signal in Matrix sample_prep Step 1: Enhance Sample Preparation start->sample_prep chromatography Step 2: Optimize Chromatography sample_prep->chromatography If suppression persists spe Solid-Phase Extraction (SPE) sample_prep->spe lle Liquid-Liquid Extraction (LLE) sample_prep->lle dilution Dilute Sample sample_prep->dilution internal_standard Step 3: Use Internal Standards chromatography->internal_standard If co-elution is unavoidable gradient Modify Gradient Profile chromatography->gradient column Change Column Chemistry (e.g., Pentafluorophenyl) chromatography->column flow_rate Reduce Flow Rate chromatography->flow_rate alt_ionization Step 4: Consider Alternative Ionization internal_standard->alt_ionization If suppression is still significant end End: Signal Improved alt_ionization->end

Caption: Troubleshooting workflow for low signal due to ion suppression.

Detailed Steps:

  • Enhance Sample Preparation:

    • Action: Implement a more rigorous sample cleanup method. Solid-Phase Extraction (SPE) is highly effective at removing interfering matrix components.[4][9] Liquid-Liquid Extraction (LLE) is another good option.

    • Protocol: See "Experimental Protocols" section for a detailed SPE protocol.

    • Quick Test: Dilute the sample. While this also dilutes the analyte, a disproportionate increase in signal-to-noise can indicate that you are moving out of the ion suppression regime.[10]

  • Optimize Chromatography:

    • Action: Modify your LC method to achieve better separation between your nitrosamine analytes and the matrix components.

    • Tips:

      • Adjust the gradient elution profile to better resolve the peaks.

      • Consider a different column chemistry. For example, a pentafluorophenyl (PFP) column can offer different selectivity compared to a standard C18 column and may be beneficial for complex matrices.[4]

      • Reducing the flow rate can improve ionization efficiency.[10]

  • Use Internal Standards:

    • Action: Incorporate a stable isotope-labeled internal standard for each nitrosamine analyte.

    • Rationale: The internal standard will experience the same degree of ion suppression as the native analyte, allowing for accurate quantification through the ratio of their responses.[4]

  • Consider Alternative Ionization:

    • Action: If available, switch to an Atmospheric Pressure Chemical Ionization (APCI) source.

    • Rationale: APCI is a gas-phase ionization technique and is generally less prone to matrix effects compared to the liquid-phase ionization of ESI.[5][8] For some nitrosamines, APCI can offer significantly higher ionization efficiency than ESI.[1]

Issue 2: Inconsistent results and poor reproducibility.

This can be a symptom of variable ion suppression between samples.

Troubleshooting Logic:

ReproducibilityTroubleshooting start Start: Inconsistent Results check_sample_prep Step 1: Evaluate Sample Prep Robustness start->check_sample_prep use_is Step 2: Implement Internal Standards check_sample_prep->use_is If variability persists matrix_matched Step 3: Use Matrix-Matched Calibrants use_is->matrix_matched For highest accuracy end End: Improved Reproducibility matrix_matched->end

Caption: Logic for addressing poor reproducibility in nitrosamine analysis.

Detailed Steps:

  • Evaluate Sample Preparation Robustness:

    • Action: Ensure your sample preparation method is consistent and reproducible. Small variations in extraction efficiency can lead to different levels of matrix components in the final extract.

    • Tip: Perform replicate preparations of the same sample to assess the variability of your procedure.

  • Implement Internal Standards:

    • Action: If not already in use, adding stable isotope-labeled internal standards is critical for improving reproducibility in the presence of matrix effects.[4]

    • Procedure: The internal standard should be added at the very beginning of the sample preparation process to account for variability in both extraction recovery and ion suppression.

  • Use Matrix-Matched Calibrants:

    • Action: Prepare your calibration standards in a blank matrix that is as close as possible to your actual samples.

    • Rationale: This ensures that your calibrants experience the same ion suppression as your unknown samples, leading to more accurate and reproducible quantification.

Data Presentation

Table 1: Comparison of Ionization Techniques for Nitrosamine Analysis

Ionization TechniqueSusceptibility to Ion SuppressionGeneral Applicability for Nitrosamines
Electrospray Ionization (ESI) HigherGood for a broad range of nitrosamines, including less volatile and thermally unstable ones.[3]
Atmospheric Pressure Chemical Ionization (APCI) LowerOften preferred for volatile nitrosamines and less prone to matrix effects.[5][8][11] Can be 2-20 times more efficient than ESI for some nitrosamines.[1]
Electron Impact (EI) - GC-MS N/A (Gas Phase)Best for volatile nitrosamines, often with higher sensitivity and precision compared to LC-MS methods.[12]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Nitrosamine Cleanup in Drug Products

This protocol is a general guideline and should be optimized for your specific drug product matrix.

Objective: To remove interfering matrix components from a dissolved drug product sample prior to LC-MS analysis.

Materials:

  • SPE Cartridges (e.g., Oasis HLB, or a suitable polymeric reversed-phase sorbent)

  • Sample solution (drug product dissolved in an appropriate solvent, e.g., water or methanol)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Elution Solvent (e.g., Methanol or Acetonitrile)

  • SPE Vacuum Manifold

Procedure:

  • Cartridge Conditioning:

    • Pass 3 mL of methanol through the SPE cartridge.

    • Pass 3 mL of water through the cartridge. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Load 1-5 mL of the sample solution onto the conditioned cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

    • Dry the cartridge under vacuum for 5-10 minutes to remove excess water.

  • Elution:

    • Elute the nitrosamines from the cartridge with 2 x 1.5 mL of the elution solvent into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase for LC-MS analysis.

Protocol 2: Post-Column Infusion for Ion Suppression Evaluation

Objective: To identify regions in the chromatogram where ion suppression occurs.

Materials:

  • Syringe pump

  • Tee-piece connector

  • Nitrosamine standard solution (at a concentration that gives a stable and moderate signal)

  • Blank matrix extract (prepared using your standard sample preparation method)

Procedure:

  • Setup:

    • Connect the LC column outlet to one arm of the tee-piece.

    • Connect the syringe pump containing the nitrosamine standard to the second arm of the tee.

    • Connect the third arm of the tee to the MS inlet.

  • Infusion:

    • Begin infusing the nitrosamine standard at a low, constant flow rate (e.g., 10 µL/min).

    • Acquire data on the mass spectrometer in SIM or MRM mode for the infused nitrosamine. You should observe a stable baseline signal.

  • Injection:

    • Inject a blank matrix extract onto the LC system running your analytical method.

    • Monitor the baseline of the infused nitrosamine signal.

  • Interpretation:

    • Any significant drop in the baseline signal indicates a region of ion suppression caused by co-eluting matrix components.

    • This information can be used to adjust your chromatographic method to move the analyte retention time away from these suppression zones.

References

Technical Support Center: Method Validation for Trace Level Nitrosamine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for nitrosamine analysis. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to support your analytical method validation for trace-level nitrosamine impurities.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the validation of analytical methods for nitrosamine detection.

General & Regulatory Questions

Q1: What are the key regulatory guidelines for nitrosamine impurity analysis? A1: The primary guidelines are issued by the FDA and the International Council for Harmonisation (ICH). Key documents include the FDA's guidance "Control of Nitrosamine Impurities in Human Drugs" and the ICH M7(R2) guideline, which addresses the assessment and control of DNA reactive (mutagenic) impurities.[1][2] These documents recommend a three-step mitigation strategy: risk assessment, confirmatory testing if a risk is identified, and implementation of control strategies to prevent or reduce nitrosamine impurities.[3][4]

Q2: What are Nitrosamine Drug Substance-Related Impurities (NDSRIs)? A2: NDSRIs are a class of nitrosamines that are structurally similar to the active pharmaceutical ingredient (API).[3][5] They are typically unique to each API and can be formed when secondary or tertiary amines within the drug substance itself react with nitrosating agents.[6] The FDA provides specific guidance on determining the acceptable intake (AI) limits for NDSRIs.[7]

Q3: What is the recommended Acceptable Intake (AI) limit for common nitrosamines? A3: For many small-molecule nitrosamines, regulatory bodies have established recommended AI limits to control the potential carcinogenic risk. These limits are based on a lifetime cancer risk of 1 in 100,000.[8] For several common nitrosamines, the AI limit is set at 26.5 ng/day. However, some, like NDMA, have a higher limit of 96 ng/day.[3][8] It is crucial to consult the latest regulatory updates for specific AI limits.[7]

Method Selection & Development

Q4: Which analytical technique is preferred for trace-level nitrosamine analysis: LC-MS or GC-MS? A4: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is generally considered the gold standard for quantifying all types of nitrosamines due to its high sensitivity, selectivity, and applicability to a wide range of compounds, including non-volatile and thermally unstable ones like N-nitroso-N-methyl-4-aminobutyric acid (NMBA).[9][10] While Gas Chromatography-Mass Spectrometry (GC-MS) has been traditionally used, it can be unsuitable for certain nitrosamines. For instance, high temperatures in the GC inlet can cause the degradation of some drug molecules (like ranitidine), leading to the artificial formation of NDMA and an overestimation of the impurity.[8][11]

Q5: What are the best mass spectrometry ionization sources for nitrosamine analysis? A5: The choice of ionization source depends on the specific nitrosamine. For simple, low-mass nitrosamines, Atmospheric Pressure Chemical Ionization (APCI) often provides the best sensitivity.[9] For more complex nitrosamines or NDSRIs, Electrospray Ionization (ESI) is typically more suitable.[9] Method development should include evaluation of both sources to determine the optimal choice for the analytes of interest.

Sample Preparation & Matrix Effects

Q6: How can I overcome matrix effects from complex sample formulations? A6: Matrix effects, such as ion suppression or enhancement, are a significant challenge in trace analysis and can reduce sensitivity.[11] To mitigate this, optimize your sample preparation procedure. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can help clean up the sample and remove interfering components. A simple centrifugation and filtration step can also be effective for some matrices.[12] The use of stable isotope-labeled internal standards is highly recommended to compensate for matrix effects and improve method accuracy.[13]

Q7: My sample forms a gel when diluted with water. What should I do? A7: Certain drug products, such as metformin, can form a gel in water, making sample preparation difficult.[12] In these cases, using an organic diluent like methanol is necessary. However, this can lead to a mismatch with the aqueous mobile phase, resulting in poor chromatographic peak shapes.[12] To counteract this, you may need to use a more sensitive mass spectrometer, increase the injection volume, or further optimize the chromatographic conditions to maintain the required limit of detection (LOD) and limit of quantitation (LOQ).[12]

Q8: How can I prevent the artificial formation of nitrosamines during sample preparation? A8: The analytical procedure itself can inadvertently create nitrosamines if not carefully controlled.[14] This is particularly a risk if the sample preparation involves acidic conditions and the presence of residual nitrosating agents (e.g., nitrites). It is critical to use high-purity reagents and solvents and to avoid extreme pH or high temperatures during sample handling and preparation.

Method Validation & Troubleshooting

Q9: How do I demonstrate specificity for a multi-nitrosamine method? A9: Specificity ensures that the analytical signal is unambiguously from the target nitrosamine. For MS-based methods, this involves demonstrating that there is no interference from the API, excipients, or other related impurities at the retention time of the analyte.[15] This is typically done by analyzing blank samples, placebos, and samples spiked with all potential impurities.[15] Using high-resolution mass spectrometry (HRMS) can provide an additional layer of specificity by differentiating between compounds with the same nominal mass but different elemental compositions, which is useful for ruling out false positives from co-eluting compounds like dimethylformamide (DMF).[16][17]

Q10: What are common causes of low sensitivity or high detection limits? A10: Low sensitivity is a frequent issue in trace-level analysis. Common causes include:

  • Matrix Suppression: Co-eluting compounds from the sample matrix interfere with the ionization of the target analyte.[11]

  • Suboptimal MS/MS Transitions: The selected precursor and product ions are not providing the strongest signal.[9]

  • Poor Ionization Efficiency: The chosen ionization source (ESI vs. APCI) or its settings are not optimal for the analyte.[9]

  • Background Noise: High chemical noise, especially for low-mass transitions, can obscure the analyte signal. Using high-purity mobile phases and cone gas can help mitigate this.[18]

Q11: My chromatographic peaks are broad or splitting. What could be the cause? A11: Poor peak shape is often related to chromatographic or sample preparation issues.

  • Solvent Mismatch: The sample diluent is too different from the initial mobile phase, causing distortion as the sample injects onto the column.[12]

  • Column Overload: Injecting too much sample mass, especially of the API or excipients, can overload the column and lead to broad peaks.[12]

  • Secondary Interactions: The analyte may be interacting with active sites on the column or in the flow path. Using modern, inert columns can help reduce these effects.

Section 2: Troubleshooting Guide

This guide provides a structured approach to resolving common issues during method validation.

Problem Potential Causes Recommended Solutions
Low Sensitivity / High LOQ 1. Significant matrix suppression from API or excipients.[11] 2. Inefficient ionization of the target nitrosamine.[9] 3. Non-optimal MRM transition or collision energy.[12] 4. High background noise from solvents or system.[18]1. Improve sample cleanup (e.g., SPE). Use an internal standard. 2. Evaluate both ESI and APCI sources. Optimize source parameters. 3. Re-optimize compound-dependent parameters (collision energy, etc.). 4. Use high-purity solvents and fresh mobile phases.
Poor Peak Shape (Tailing, Fronting, Splitting) 1. Sample diluent has a much stronger elution strength than the mobile phase.[12] 2. Column is overloaded with sample matrix.[12] 3. The chosen column is not providing adequate retention or selectivity.1. Prepare samples in a diluent that is as weak as or weaker than the initial mobile phase. 2. Reduce the injection volume or dilute the sample further. 3. Screen different column chemistries (e.g., HSS T3, BEH C18).[11]
High Variability / Poor Precision (%RSD) 1. Inconsistent sample preparation or extraction recovery. 2. Autosampler carryover between injections. 3. Unstable spray in the MS source.1. Automate sample preparation where possible. Use an internal standard. 2. Develop a rigorous needle wash method using strong solvents. 3. Optimize source position and gas flows for a stable signal.
Suspected False Positive Result 1. A co-eluting compound has the same mass and produces a similar MRM transition.[17] 2. Presence of nitrites or nitrates giving a signal in non-specific screening tests.[19]1. Improve chromatographic separation to resolve the interference. 2. Confirm identity using a second, specific MRM transition or by using High-Resolution Mass Spectrometry (HRMS).[16][17]

Section 3: Quantitative Data Summary

The following tables summarize key quantitative information relevant to nitrosamine analysis.

Table 1: Common Nitrosamine Impurities and FDA Recommended Acceptable Intake (AI) Limits

Nitrosamine ImpurityAbbreviationFDA Recommended AI Limit (ng/day)
N-nitrosodimethylamineNDMA96.0[8]
N-nitrosodiethylamineNDEA26.5[3]
N-nitrosodiisopropylamineNDIPA26.5[3]
N-nitrosoethylisopropylamineNEIPA26.5[20]
N-nitrosodibutylamineNDBA26.5[3]
N-nitroso-N-methyl-4-aminobutyric acidNMBA96.0[8]

Note: These limits are subject to change. Always refer to the latest guidance from regulatory agencies like the FDA.[7]

Table 2: Typical Method Performance Characteristics for Trace Nitrosamine Analysis

Validation ParameterTypical Acceptance Criteria
Specificity No interference at the retention time of the analyte in blank/placebo.
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3. Typically in the low ppb or sub-ppb range (e.g., 0.005 ppm).[16][21]
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10. Typically in the low ppb range (e.g., 0.015 ppm).[21]
Linearity (Correlation Coefficient, r²) ≥ 0.99[22]
Accuracy (% Recovery) Typically within 70-130% at the LOQ level.[23]
Precision (%RSD) Repeatability (Intra-day): ≤ 15% at LOQ. Intermediate Precision (Inter-day): ≤ 20% at LOQ.

Section 4: Experimental Protocols

General Protocol for LC-MS/MS Method Validation

This protocol outlines the key steps for validating a quantitative LC-MS/MS method for nitrosamine impurities according to ICH Q2(R1) principles.[24]

1. Preparation of Solutions

  • Standard Stock Solutions: Prepare individual stock solutions of each target nitrosamine and the internal standard (if used) in a suitable solvent (e.g., methanol) at a concentration of ~1 mg/mL.

  • Working Standard Solutions: Prepare a series of mixed working standard solutions by diluting the stock solutions. These will be used for spiking and for the calibration curve.

  • Sample Preparation: Prepare the drug product sample according to the developed method (e.g., dissolution in a specific diluent, extraction, filtration). Prepare a blank (diluent) and a placebo (formulation without API) in the same manner.

2. System Suitability Test (SST)

  • Procedure: Before starting the validation, inject a mid-level concentration standard multiple times (e.g., n=6).

  • Acceptance Criteria: Peak area %RSD ≤ 15.0%, retention time %RSD ≤ 2.0%.

3. Validation Parameters

  • Specificity:

    • Inject the blank, placebo, and a sample spiked with all target nitrosamines.

    • Criteria: No significant peaks should be observed at the retention times of the analytes in the blank and placebo injections.

  • Linearity:

    • Prepare a calibration curve with at least 5 concentration levels, ranging from the LOQ to ~150% of the specification limit.

    • Criteria: Correlation coefficient (r²) ≥ 0.99. The y-intercept should be not more than 25% of the response at the LOQ.[22]

  • LOD & LOQ:

    • Determine experimentally by injecting solutions with decreasing concentrations.

    • Criteria: LOD is the concentration with a signal-to-noise ratio (S/N) of ≥ 3. LOQ is the concentration with S/N ≥ 10 and acceptable precision/accuracy.

  • Accuracy:

    • Analyze placebo samples spiked with known amounts of nitrosamines at three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit), with n=3 preparations at each level.

    • Criteria: The mean percent recovery should be within a pre-defined range (e.g., 70-130% for low levels).

  • Precision:

    • Repeatability: Analyze a spiked sample (n=6) or analyze samples at three concentration levels (n=3) on the same day with the same analyst and equipment.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Criteria: The %RSD should not exceed 15% (or 20% at the LOQ level).

Section 5: Mandatory Visualizations

The following diagrams illustrate key workflows in nitrosamine analysis and method validation.

Caption: FDA's three-step risk mitigation strategy for nitrosamine impurities.

Caption: Workflow for analytical method validation based on ICH Q2(R1).

References

Validation & Comparative

A Comparative Analysis of the Carcinogenic Potential of N-Nitrosopiperidine and 2,6-Dimethyl-1-nitrosopiperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the carcinogenic properties of two structurally related nitrosamines: N-nitrosopiperidine (NPIP) and 2,6-Dimethyl-1-nitrosopiperidine. The objective is to present a comprehensive overview of their differential carcinogenicity, supported by experimental data, to inform risk assessment and guide research in toxicology and drug development.

Executive Summary

N-Nitrosopiperidine (NPIP) is a potent, multi-organ carcinogen in various animal models. Its carcinogenic activity is intrinsically linked to its metabolic activation via α-hydroxylation, a process catalyzed by cytochrome P450 (CYP) enzymes. In stark contrast, the addition of two methyl groups at the α-carbons (C2 and C6) to form this compound dramatically reduces, and in some cases, abolishes its carcinogenic potential. This marked difference is attributed to the steric hindrance imposed by the methyl groups, which significantly impedes the essential α-hydroxylation step required for metabolic activation.

Quantitative Carcinogenicity Data

The following table summarizes the key quantitative data on the carcinogenicity of NPIP. Due to its significantly reduced or absent carcinogenicity, comparable quantitative data for this compound is largely reported as inactive or significantly less potent in the available literature.

Table 1: Comparative Carcinogenicity of N-Nitrosopiperidine and this compound

ParameterN-Nitrosopiperidine (NPIP)This compoundReference
Carcinogenic Potency Potent CarcinogenSignificantly Reduced or Inactive[1]
TD50 (Rat, oral) 1.43 mg/kg/day (male)Not available/Inactive[2]
Primary Target Organs Esophagus, Liver, Nasal Cavity, ForestomachNo significant tumor induction reported[1]
Tumor Types Squamous cell carcinomas, Hepatocellular carcinomas, AngiosarcomasNot applicable[1]

Mechanism of Carcinogenic Action: The Critical Role of Metabolism

The carcinogenicity of nitrosamines is dependent on their metabolic activation to electrophilic intermediates that can form DNA adducts, leading to mutations and initiating tumorigenesis. The key metabolic activation pathway for NPIP is α-hydroxylation.

N-Nitrosopiperidine: Metabolic Activation Pathway

NPIP undergoes enzymatic hydroxylation at the α-carbon positions (C2 and C6) by CYP enzymes, primarily CYP2A family members[3][4]. This reaction forms an unstable α-hydroxy-N-nitrosopiperidine intermediate. This intermediate spontaneously rearranges to form a reactive diazonium ion, which is a potent alkylating agent that can bind to DNA, forming pro-mutagenic adducts.

NPIP_Metabolism NPIP N-Nitrosopiperidine Alpha_Hydroxy α-Hydroxy-N-nitrosopiperidine (Unstable Intermediate) NPIP->Alpha_Hydroxy α-Hydroxylation CYP450 CYP450 Enzymes (e.g., CYP2A) CYP450->Alpha_Hydroxy Diazonium Diazonium Ion (Electrophilic Intermediate) Alpha_Hydroxy->Diazonium Spontaneous Rearrangement DNA_Adducts DNA Adducts Diazonium->DNA_Adducts Alkylation Tumor Tumor Initiation DNA_Adducts->Tumor

Metabolic activation of N-Nitrosopiperidine.
This compound: Steric Hindrance of Activation

The presence of methyl groups on the α-carbons in this compound creates significant steric hindrance. This bulkiness around the target carbons is thought to prevent the CYP enzymes from accessing and hydroxylating these positions[5]. As a result, the initial and rate-limiting step in the metabolic activation cascade is effectively blocked, leading to a dramatic reduction or complete loss of carcinogenic activity.

Dimethyl_NPIP_Metabolism Dimethyl_NPIP This compound No_Alpha_Hydroxy α-Hydroxylation Blocked (Steric Hindrance) Dimethyl_NPIP->No_Alpha_Hydroxy Attempted Metabolism Detoxification Detoxification Pathways (e.g., Glucuronidation) Dimethyl_NPIP->Detoxification CYP450 CYP450 Enzymes CYP450->No_Alpha_Hydroxy Excretion Excretion Detoxification->Excretion

Blocked metabolic activation of this compound.

Experimental Protocols

The carcinogenicity of these compounds has been primarily evaluated through chronic in vivo studies in rodents. A representative experimental design, based on the studies by Lijinsky and colleagues, is outlined below.

General Carcinogenicity Bioassay Protocol
  • Animal Model: Fischer 344 or Sprague-Dawley rats, typically groups of 20-30 animals per sex per dose group.

  • Administration Route: The test compounds are most commonly administered in the drinking water to mimic a relevant route of human exposure.

  • Dosage: Compounds are often administered at equimolar concentrations to allow for direct comparison of their carcinogenic potency. For example, a 0.7 mM solution in drinking water.

  • Duration of Exposure: Chronic exposure, typically lasting from 26 to 50 weeks, followed by a period of observation until the end of the animals' natural lifespan.

  • Endpoints:

    • Observation of clinical signs of toxicity and tumor development.

    • Regular body weight measurements.

    • Complete necropsy at the time of death or terminal sacrifice.

    • Histopathological examination of all major organs and any gross lesions to identify and classify tumors.

    • Calculation of tumor incidence and latency.

Experimental_Workflow cluster_Preparation Preparation cluster_Exposure Exposure Phase cluster_Observation Observation Phase cluster_Analysis Analysis Animal_Acclimation Animal Acclimation (e.g., Fischer 344 rats) Chronic_Admin Chronic Administration (26-50 weeks) Animal_Acclimation->Chronic_Admin Compound_Prep Compound Preparation (Solutions in drinking water) Compound_Prep->Chronic_Admin Monitoring Regular Monitoring (Body weight, clinical signs) Chronic_Admin->Monitoring Post_Exposure Post-Exposure Observation (Until natural death or terminal sacrifice) Monitoring->Post_Exposure Necropsy Gross Necropsy Post_Exposure->Necropsy Histopathology Histopathological Examination Necropsy->Histopathology Data_Analysis Data Analysis (Tumor incidence, latency) Histopathology->Data_Analysis

General workflow for a carcinogenicity bioassay.

Conclusion

The comparison between N-nitrosopiperidine and this compound provides a clear and compelling example of the critical role of metabolic activation in chemical carcinogenesis. The potent carcinogenicity of NPIP is a direct consequence of its efficient metabolic conversion to a DNA-reactive electrophile. Conversely, the addition of methyl groups at the α-carbons in this compound effectively blocks this activation pathway through steric hindrance, rendering the molecule significantly less carcinogenic, if not entirely inactive.

These findings have important implications for the risk assessment of nitrosamines and for the design of safer chemicals. Structure-activity relationship (SAR) models for nitrosamine carcinogenicity heavily weigh the substitution pattern around the α-carbons, with the understanding that steric bulk at these positions is a key deactivating feature. For drug development professionals, this underscores the importance of considering potential metabolic activation pathways of impurities and designing molecules that are less susceptible to forming carcinogenic metabolites.

References

Unraveling the Toxicological Landscape of Methylated Nitrosopiperidines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicity of N-nitrosopiperidine and its methylated derivatives. By summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways, this document serves as a critical resource for understanding the structure-activity relationships that govern the toxicity of these potent carcinogens.

Comparative Toxicity Data

The following table summarizes the available quantitative toxicity data for N-nitrosopiperidine and its methylated analogs. A direct comparison of acute toxicity (LD50) is limited by the available data; however, the carcinogenic potency (TD50) offers valuable insight into the chronic toxicity of these compounds.

CompoundAnimal ModelRoute of AdministrationAcute Toxicity (LD50)Carcinogenic Potency (TD50)Primary Target Organ(s)Reference(s)
N-NitrosopiperidineRatOral200 mg/kgNot specified in the same studyEsophagus, Nasal Cavity[1]
RatIntravenous60 mg/kg[1]
R(-)-N-Nitroso-2-methylpiperidineRatOral (in drinking water)Data not available34.5 mg/kg/dayEsophagus[2]
N-Nitroso-3-methylpiperidineData not availableData not availableData not availableData not availableData not available
N-Nitroso-4-methylpiperidineData not availableData not availableData not availableData not availableData not available

Note: The absence of data for N-nitroso-3-methylpiperidine and N-nitroso-4-methylpiperidine in this table highlights a gap in the current toxicological literature. However, studies on structure-activity relationships suggest that methylation at the α-carbon (the carbon atom adjacent to the nitrogen of the nitroso group), as seen in N-nitroso-2-methylpiperidine, can significantly reduce carcinogenic activity. This suggests that the position of the methyl group plays a crucial role in the compound's toxic potential.

Metabolic Activation and Toxicity Pathway

The carcinogenicity of nitrosopiperidines is not inherent to the parent compounds but results from their metabolic activation, primarily by cytochrome P450 (CYP) enzymes in the liver and other tissues. The key initial step is α-hydroxylation, the addition of a hydroxyl group to the carbon atom adjacent to the nitroso group. This creates an unstable intermediate that spontaneously decomposes to form a reactive diazonium ion. This electrophilic species can then form covalent adducts with DNA, leading to mutations and the initiation of cancer if not repaired.

Metabolic Activation of Nitrosopiperidines cluster_0 Cellular Environment Nitrosopiperidine Nitrosopiperidine CYP_Enzymes Cytochrome P450 (e.g., CYP2A3) Alpha_Hydroxylation α-Hydroxylation Nitrosopiperidine->Alpha_Hydroxylation Substrate CYP_Enzymes->Alpha_Hydroxylation Catalyzes Unstable_Intermediate Unstable α-hydroxynitrosamine Alpha_Hydroxylation->Unstable_Intermediate Diazonium_Ion Reactive Diazonium Ion Unstable_Intermediate->Diazonium_Ion Spontaneous decomposition DNA_Adducts DNA Adducts Diazonium_Ion->DNA_Adducts Alkylation Mutation Mutation DNA_Adducts->Mutation If unrepaired Cancer Cancer Mutation->Cancer Leads to

Metabolic activation pathway of nitrosopiperidines.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are protocols for key experiments used to assess the toxicity of methylated nitrosopiperidines.

Acute Oral Toxicity (LD50) Determination in Rodents

Objective: To determine the median lethal dose (LD50) of a test compound when administered orally to rats.

Materials:

  • Wistar rats (specific pathogen-free, typically 8-10 weeks old)

  • Test compound (methylated nitrosopiperidine)

  • Vehicle for dissolving the compound (e.g., corn oil, distilled water)

  • Oral gavage needles

  • Animal cages with appropriate bedding

  • Standard laboratory diet and water

Procedure:

  • Animal Acclimation: Animals are acclimated to the laboratory conditions for at least one week before the experiment.

  • Dose Preparation: The test compound is dissolved or suspended in the chosen vehicle to achieve the desired concentrations.

  • Dosing: A minimum of five dose groups with at least five animals of each sex per group are used. A control group receives only the vehicle. The compound is administered as a single oral dose via gavage.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, and physiological functions), and body weight changes for at least 14 days.

  • Necropsy: All animals (including those that die during the study) undergo a gross necropsy at the end of the observation period.

  • Data Analysis: The LD50 is calculated using a recognized statistical method, such as the probit analysis.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of methylated nitrosopiperidines on a cell line in vitro and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Materials:

  • Human cancer cell line (e.g., HepG2 for liver toxicity studies)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and the formazan crystals are dissolved in the solubilization solution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting a dose-response curve.

MTT_Assay_Workflow Cell_Seeding Seed cells in 96-well plate Compound_Treatment Treat cells with test compounds Cell_Seeding->Compound_Treatment Incubation Incubate for 24-72 hours Compound_Treatment->Incubation MTT_Addition Add MTT solution Incubation->MTT_Addition Formazan_Formation Incubate for 2-4 hours (Formazan formation in viable cells) MTT_Addition->Formazan_Formation Solubilization Dissolve formazan crystals Formazan_Formation->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis

Workflow of the MTT cytotoxicity assay.

Conclusion

The toxicity of methylated nitrosopiperidines is highly dependent on the position of the methyl group, which influences their metabolic activation and subsequent interaction with cellular macromolecules. While N-nitrosopiperidine is a known potent carcinogen, methylation, particularly at the α-carbon, appears to decrease this carcinogenic potential. This guide underscores the importance of detailed structure-activity relationship studies in predicting and understanding the toxicology of this class of compounds. Further research is warranted to fill the existing data gaps, especially concerning the acute toxicity of various methylated derivatives, to enable a more complete risk assessment.

References

A Comparative Guide to the Metabolism of N-nitrosopiperidine and N-nitrosopyrrolidine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolism of two structurally related cyclic nitrosamines, N-nitrosopiperidine (NPIP) and N-nitrosopyrrolidine (NPYR). Understanding the metabolic fate of these compounds is critical due to their carcinogenic potential and relevance as potential contaminants in various consumer products and pharmaceuticals. This comparison is supported by experimental data to highlight the key differences in their metabolic activation and detoxification pathways.

Introduction

N-nitrosopiperidine and N-nitrosopyrrolidine are potent carcinogens in laboratory animals and are considered probable human carcinogens.[1][2] Their carcinogenicity is not direct; they require metabolic activation to exert their toxic effects.[2][3] The primary and most critical metabolic activation pathway for these nitrosamines is cytochrome P450 (P450)-mediated hydroxylation at the α-carbon position to the nitroso group.[1][2][3][4][5] This α-hydroxylation leads to the formation of unstable intermediates that can alkylate DNA, initiating the carcinogenic process.[2][6]

Despite their structural similarities, NPIP and NPYR exhibit distinct patterns of carcinogenicity in animal models. NPIP is a potent esophageal and nasal cavity carcinogen in rats, while NPYR primarily induces liver tumors and is a weak pulmonary and nasal carcinogen.[1][4][5][7][8] These differences in tissue-specific carcinogenicity are largely attributed to variations in their metabolic activation by different tissues.[1][7][8]

Metabolic Pathways

The principal metabolic activation pathway for both NPIP and NPYR is α-hydroxylation.

  • N-nitrosopiperidine (NPIP): α-Hydroxylation of NPIP leads to the formation of an unstable intermediate, α-hydroxy-N-nitrosopiperidine. This spontaneously decomposes to form electrophilic intermediates that can react with DNA.[1] The major stable end-product of this pathway, when trapped with water, is 5-hydroxypentanal, which exists in equilibrium with its cyclic form, 2-hydroxytetrahydro-2H-pyran (2-OH-THP).[1][2]

  • N-nitrosopyrrolidine (NPYR): Similarly, α-hydroxylation of NPYR generates α-hydroxy-N-nitrosopyrrolidine, which is also unstable and breaks down to form DNA-reactive electrophiles.[1][9] The main stable product of NPYR α-hydroxylation is 4-hydroxybutanal, which predominantly exists as its cyclic hemiacetal, 2-hydroxytetrahydrofuran (2-OH-THF).[1][2][9]

While α-hydroxylation is the key activation pathway, other metabolic routes, such as β- and γ-hydroxylation, can also occur, generally leading to detoxification products.[10]

G cluster_NPIP N-nitrosopiperidine (NPIP) Metabolism cluster_NPYR N-nitrosopyrrolidine (NPYR) Metabolism NPIP N-nitrosopiperidine (NPIP) alpha_hydroxy_NPIP α-hydroxy-NPIP (unstable) NPIP->alpha_hydroxy_NPIP CYP450 (e.g., P450 2A) α-hydroxylation DNA_adducts_NPIP DNA Adducts (Carcinogenesis) alpha_hydroxy_NPIP->DNA_adducts_NPIP Spontaneous decomposition two_OH_THP 2-hydroxytetrahydro-2H-pyran (2-OH-THP) alpha_hydroxy_NPIP->two_OH_THP Hydrolysis NPYR N-nitrosopyrrolidine (NPYR) alpha_hydroxy_NPYR α-hydroxy-NPYR (unstable) NPYR->alpha_hydroxy_NPYR CYP450 (e.g., P450 2A) α-hydroxylation DNA_adducts_NPYR DNA Adducts (Carcinogenesis) alpha_hydroxy_NPYR->DNA_adducts_NPYR Spontaneous decomposition two_OH_THF 2-hydroxytetrahydrofuran (2-OH-THF) alpha_hydroxy_NPYR->two_OH_THF Hydrolysis

Metabolic activation pathways of NPIP and NPYR.

Quantitative Comparison of Metabolism

Experimental data consistently demonstrates that the metabolic activation of NPIP and NPYR differs significantly, particularly in the tissues where they exert their carcinogenic effects. The kinetic parameters for α-hydroxylation, catalyzed by various cytochrome P450 enzymes and tissue microsomes, are summarized in the table below.

Enzyme/Tissue MicrosomeSubstrateKM (µM)Vmax/kcatCatalytic Efficiency (Vmax/KM or kcat/KM)Reference
Rat Esophageal Microsomes NPIP312 ± 50 and 1600 ± 312 (biphasic)-40-fold higher velocity for NPIP vs. NPYR[2][7]
NPYRNot determined--[2][7]
Rat Liver Microsomes NPIP--3.80–4.61 pmol/min/mg/µM[2][7]
NPYR--3.23 pmol/min/mg/µM[2][7]
Rat Nasal Olfactory Microsomes NPIP13.9 ± 3.411.1 ± 0.9 pmol/min/mg0.80 pmol/min/mg/µM[8]
NPYR484 ± 13810.6 ± 1.4 pmol/min/mg0.022 pmol/min/mg/µM[8]
Rat Nasal Respiratory Microsomes NPIP34.7 ± 8.114.9 ± 1.4 pmol/min/mg0.43 pmol/min/mg/µM[8]
NPYR7660 ± 3100165 ± 40 pmol/min/mg0.022 pmol/min/mg/µM[8]
Expressed Rat P450 2A3 NPIP61.6 ± 20.5-153 pmol/min/nmol P450/µM[1]
NPYR1198 ± 308-6.95 pmol/min/nmol P450/µM[1]
Expressed Human P450 2A6 NPIP1700 ± 4001.8 ± 0.2 min-10.0011 min-1µM-1[4][11]
NPYR3900 ± 11000.45 ± 0.07 min-10.00012 min-1µM-1[4][11]
Expressed Human P450 2A13 NPIP230 ± 500.96 ± 0.07 min-10.0042 min-1µM-1[4][11]
NPYR1400 ± 4000.32 ± 0.05 min-10.00023 min-1µM-1[4][11]

KM represents the substrate concentration at half-maximal velocity, indicating the affinity of the enzyme for the substrate (a lower KM indicates higher affinity). Vmax/kcat represents the maximum rate of the reaction. Catalytic efficiency is the ratio of Vmax/KM or kcat/KM and reflects how efficiently an enzyme converts a substrate into a product.

The data clearly shows that:

  • Rat esophageal microsomes metabolize NPIP much more efficiently than NPYR, which is consistent with NPIP's potent carcinogenicity in the esophagus.[2][7]

  • Rat liver microsomes metabolize both NPIP and NPYR with comparable efficiency, correlating with NPYR's primary carcinogenic effect in the liver.[2][7]

  • Rat nasal microsomes show a strong preference for the metabolic activation of NPIP over NPYR, with significantly lower KM values and higher catalytic efficiencies for NPIP.[8] This aligns with NPIP being a more potent nasal carcinogen.[8]

  • Cytochrome P450 2A enzymes , found in these tissues, consistently demonstrate a higher catalytic efficiency for NPIP α-hydroxylation compared to NPYR.[1][4][11]

Experimental Protocols

The following are summaries of typical experimental protocols used to investigate the metabolism of NPIP and NPYR.

In Vitro Metabolism with Tissue Microsomes

This protocol is used to assess the metabolic capacity of a specific tissue.

Objective: To determine the kinetics of NPIP and NPYR α-hydroxylation by microsomes isolated from target tissues (e.g., liver, esophagus, nasal mucosa).

Materials:

  • Male F344 or Sprague-Dawley rats

  • Tritiated NPIP ([3,4-³H]NPIP) and NPYR ([3,4-³H]NPYR)

  • NADPH-generating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Tris-HCl buffer (pH 7.4)

  • Microsomes isolated from the tissue of interest

  • Standards for the metabolites: 2-OH-THP and 2-OH-THF

  • Scintillation fluid

Procedure:

  • Microsome Preparation: Tissues are homogenized in buffer and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in P450 enzymes. Protein concentration is determined using a standard assay (e.g., Bradford or Lowry).

  • Incubation: A typical incubation mixture (total volume of 200 µL) contains:

    • Microsomal protein (e.g., 25-120 µg)

    • Tritiated NPIP or NPYR at various concentrations (e.g., 1 to 1500 µM)

    • NADPH-generating system

    • Tris-HCl buffer

  • The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C for a specific time (e.g., up to 45 minutes), during which the formation of metabolites is linear.

  • Reaction Termination: The reaction is stopped by adding a quenching solution, such as 0.3 N Ba(OH)₂ and 0.3 N ZnSO₄.[2]

  • Metabolite Analysis:

    • The mixture is centrifuged, and the supernatant is collected.

    • The supernatant is analyzed by high-performance liquid chromatography (HPLC) with a radioflow detector to separate and quantify the radiolabeled metabolites (2-OH-THP and 2-OH-THF).[2][7]

    • The identity of the metabolites is confirmed by comparing their retention times with those of authentic standards.

  • Kinetic Analysis: The rates of metabolite formation at different substrate concentrations are fitted to the Michaelis-Menten equation to determine the KM and Vmax values.

G cluster_workflow In Vitro Metabolism Workflow start Start: Tissue Homogenization centrifugation Differential Centrifugation start->centrifugation microsomes Isolate Microsomes centrifugation->microsomes incubation Incubation at 37°C (Microsomes, Substrate, NADPH) microsomes->incubation termination Reaction Termination incubation->termination hplc HPLC with Radioflow Detection termination->hplc analysis Kinetic Analysis (KM, Vmax) hplc->analysis end End analysis->end

Workflow for in vitro metabolism studies.
Metabolism with Expressed Cytochrome P450 Enzymes

This protocol allows for the investigation of the role of specific P450 enzymes in the metabolism of the compounds.

Objective: To determine the kinetic parameters of NPIP and NPYR α-hydroxylation catalyzed by a specific P450 enzyme (e.g., human P450 2A6 or rat P450 2A3).

Materials:

  • Baculovirus-expressed P450 enzymes and NADPH-P450 reductase

  • Tritiated NPIP and NPYR

  • NADPH-generating system

  • Buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Other reagents as in the microsome protocol

Procedure:

  • Reconstitution: The expressed P450 enzyme is reconstituted with NADPH-P450 reductase and lipids to form a functional monooxygenase system.

  • Incubation: The incubation mixture contains the reconstituted P450 system, tritiated substrate at various concentrations, and the NADPH-generating system in a suitable buffer.

  • The reaction is initiated, incubated, and terminated as described for the microsomal assay.

  • Analysis: Metabolite separation and quantification are performed using HPLC with radioflow detection.

  • Kinetic Analysis: The data is analyzed using Michaelis-Menten kinetics to determine KM and kcat (turnover number).

Analytical Methods for Metabolite Detection

The primary analytical technique for the quantification of NPIP and NPYR metabolites is High-Performance Liquid Chromatography (HPLC) coupled with a radioflow detector for radiolabeled substrates.[2][7] For non-radiolabeled studies or for confirmation of metabolite identity, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques.[12][13] These methods offer high sensitivity and selectivity, allowing for the accurate detection and quantification of metabolites in complex biological matrices.[12][13][14][15]

Conclusion

The metabolic profiles of N-nitrosopiperidine and N-nitrosopyrrolidine show critical differences that likely underlie their distinct organ-specific carcinogenicity. The key takeaways are:

  • Tissue-Specific Activation: The efficiency of α-hydroxylation, the primary metabolic activation pathway, varies significantly between different tissues.

  • NPIP Preference in Esophagus and Nasal Mucosa: Tissues where NPIP is a potent carcinogen, such as the esophagus and nasal mucosa of rats, show a much higher capacity to metabolically activate NPIP compared to NPYR.

  • Comparable Activation in Liver: In the liver, where NPYR is the primary carcinogen, both nitrosamines are metabolized with similar efficiencies.

  • Role of P450 2A Enzymes: The cytochrome P450 2A subfamily plays a crucial role in the metabolic activation of both compounds, consistently demonstrating a higher catalytic efficiency for NPIP.

These findings underscore the importance of considering tissue-specific metabolism in the risk assessment of nitrosamines. For drug development professionals, this information is vital for evaluating the potential risks associated with nitrosamine impurities and for developing appropriate analytical methods for their detection and control. Future research should continue to explore the specific human P450 enzymes involved in the metabolism of these and other nitrosamines to better extrapolate animal data to human health risk.

References

Carcinogenicity of Unsaturated N-Nitrosopiperidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the carcinogenic potential of unsaturated derivatives of N-nitrosopiperidine (NP), a known carcinogen. By examining key experimental data, this document aims to shed light on the structure-activity relationships that govern the carcinogenicity of these compounds. The information presented is intended to support research and development efforts in toxicology and drug safety.

Comparative Carcinogenicity Data

The carcinogenic effects of N-nitrosopiperidine and its unsaturated derivatives have been evaluated in animal models, primarily in rats. The following tables summarize the key findings from comparative studies, focusing on tumor incidence and target organs.

Table 1: Comparative Carcinogenicity of N-Nitrosopiperidine and its Unsaturated Derivatives in Sprague-Dawley Rats

CompoundChemical StructureAdministration Route & DoseTarget Organs for TumorsTumor IncidenceReference
N-Nitrosopiperidine (NP) Saturated heterocyclic nitrosamineDrinking water (0.88 x 10⁻³ M)Esophagus, Olfactory BulbHigh[1]
N-Nitroso-1,2,3,6-tetrahydropyridine (NTP) Unsaturated derivative of NPDrinking water (0.88 x 10⁻³ M)Liver (Hepatocellular tumors)High[1]
N-Nitrosoguvacoline (NGC) Unsaturated derivative of NP with a carboxyl groupDrinking water (0.88 x 10⁻³ M)No tumors induced0%[1]

Key Findings from Comparative Studies:

A pivotal study compared the carcinogenicity of N-nitrosopiperidine (NP) with two of its unsaturated derivatives, N-nitroso-1,2,3,6-tetrahydropyridine (NTP) and N-nitrosoguvacoline (NGC), in Sprague-Dawley rats.[1] When administered in drinking water at equimolar concentrations, significant differences in carcinogenic activity and target organ specificity were observed.[1]

  • N-Nitrosopiperidine (NP) , the saturated parent compound, induced tumors in the esophagus and olfactory bulb.[1]

  • N-Nitroso-1,2,3,6-tetrahydropyridine (NTP) , which has one double bond in the piperidine ring, was also found to be a potent carcinogen. However, it induced hepatocellular tumors in the liver, demonstrating a clear shift in organotropism compared to NP.[1]

  • N-Nitrosoguvacoline (NGC) , an unsaturated derivative containing a carboxyl group, was non-carcinogenic under the same experimental conditions.[1]

A dose-response study on NTP in F344 rats further elucidated its carcinogenic potential. Administration of NTP in drinking water at concentrations ranging from 1 to 100 mg/liter resulted in tumors of the upper gastrointestinal tract. At the highest dose, liver tumors were also observed.[2] The incidence of these tumors increased with higher doses of the nitrosamine.[2]

Experimental Protocols

The following is a representative experimental protocol for a long-term carcinogenicity study of N-nitroso compounds in rats, based on the OECD Guideline 451 for Carcinogenicity Studies.

Objective: To determine the carcinogenic potential of a test substance administered orally to rats over a major portion of their lifespan.

Test Animals:

  • Species and Strain: Young, healthy adult rats of a commonly used laboratory strain (e.g., Sprague-Dawley, Fischer 344).

  • Age: At the start of the study, animals are typically 6-8 weeks old.

  • Sex: Both male and female animals are used.

  • Group Size: A minimum of 50 animals of each sex per dose group and control group.

Administration of the Test Substance:

  • Route of Administration: For N-nitrosopiperidine and its derivatives, administration via drinking water is a common and relevant route.

  • Dose Levels: At least three dose levels plus a concurrent control group are used. The highest dose should induce some evidence of toxicity without significantly altering the normal lifespan. The lowest dose should not interfere with normal growth, development, and longevity. A mid-dose is logarithmically spaced between the high and low doses.

  • Control Group: Receives the vehicle (e.g., drinking water) without the test substance.

Duration of the Study:

  • The study duration is typically 24 months for rats.

Observations:

  • Clinical Observations: Animals are observed daily for signs of toxicity.

  • Body Weight and Food/Water Consumption: Recorded weekly for the first 13 weeks and at least monthly thereafter.

  • Hematology and Clinical Biochemistry: Performed at terminal sacrifice.

  • Pathology: A full necropsy is performed on all animals. All organs and tissues are examined macroscopically. Tissues from all animals in the control and high-dose groups, and all tissues with gross lesions from all animals, are examined microscopically.

Metabolic Activation and Carcinogenic Mechanism

The carcinogenicity of N-nitrosopiperidine and its derivatives is dependent on their metabolic activation to reactive electrophilic intermediates that can bind to DNA, leading to mutations and the initiation of cancer.

The primary pathway for the metabolic activation of N-nitrosopiperidine is α-hydroxylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes.[3][4][5] Specifically, CYP2A3, CYP2A6, and CYP2E1 have been implicated in this process.[3][4][5]

The α-hydroxylation of N-nitrosopiperidine is an unstable intermediate that spontaneously decomposes to form a reactive diazonium ion. This ion can then alkylate DNA bases, forming DNA adducts. If these adducts are not repaired, they can lead to miscoding during DNA replication, resulting in permanent mutations and potentially initiating carcinogenesis.

The difference in target organ specificity between NP and its unsaturated derivative NTP suggests that the double bond in the piperidine ring of NTP alters its metabolic activation, leading to the formation of reactive metabolites that are preferentially toxic to the liver. The lack of carcinogenicity of NGC may be due to the presence of the carboxyl group, which could alter its metabolism and detoxification pathways.

Visualizations

Metabolic Activation Pathway of N-Nitrosopiperidine

MetabolicActivation NPIP N-Nitrosopiperidine AlphaOH_NPIP α-Hydroxy-N-nitrosopiperidine (unstable intermediate) NPIP->AlphaOH_NPIP CYP450 (e.g., 2A3, 2A6, 2E1) α-hydroxylation Diazonium Piperidinyldiazonium Ion (reactive electrophile) AlphaOH_NPIP->Diazonium Spontaneous decomposition DNA_Adduct DNA Adducts Diazonium->DNA_Adduct Alkylation of DNA Mutation Mutations DNA_Adduct->Mutation Miscoding during DNA replication Cancer Cancer Mutation->Cancer

Caption: Metabolic activation of N-nitrosopiperidine to a DNA-reactive electrophile.

Experimental Workflow for Carcinogenicity Bioassay

CarcinogenicityWorkflow cluster_Preparation Study Preparation cluster_Treatment Treatment Phase cluster_Evaluation Evaluation Phase AnimalAcclimation Animal Acclimation (e.g., Rats, 1-2 weeks) DoseSelection Dose Range Finding (Subchronic Toxicity Study) AnimalAcclimation->DoseSelection Dosing Daily Dosing (e.g., in drinking water for 24 months) DoseSelection->Dosing Monitoring Clinical Observation, Body Weight, Food/Water Intake Dosing->Monitoring Necropsy Terminal Sacrifice & Gross Necropsy Monitoring->Necropsy Histopathology Microscopic Examination of Tissues Necropsy->Histopathology DataAnalysis Statistical Analysis of Tumor Incidence Histopathology->DataAnalysis

References

A Comparative Guide to the Metabolism of Cyclic Nitrosamines in Rat Liver

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic profiles of various cyclic nitrosamines in rat liver, supported by experimental data. The information presented is intended to assist researchers in understanding the structure-activity relationships that govern the metabolic activation and detoxification of these potent carcinogens.

Introduction to Cyclic Nitrosamine Metabolism

Cyclic nitrosamines are a class of N-nitroso compounds characterized by a nitroso group attached to a nitrogen atom within a heterocyclic ring. Their carcinogenicity is intrinsically linked to their metabolic activation, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes in the liver. The initial and rate-limiting step in the activation of many cyclic nitrosamines is the enzymatic hydroxylation of the carbon atom adjacent to the nitroso group (α-hydroxylation). This metabolic process converts the parent nitrosamine into an unstable α-hydroxynitrosamine, which then undergoes spontaneous decomposition to form highly reactive electrophilic intermediates. These intermediates can bind to cellular macromolecules, including DNA, leading to the formation of DNA adducts, which are critical events in the initiation of carcinogenesis.

The rate and extent of α-hydroxylation, as well as alternative metabolic pathways such as β- or γ-hydroxylation which are often considered detoxification pathways, vary significantly among different cyclic nitrosamines. These differences in metabolism are influenced by the size and structure of the heterocyclic ring and contribute to the observed variations in their carcinogenic potency and organ specificity. This guide focuses on the comparative metabolism of several key cyclic nitrosamines in the rat liver, a primary site of their metabolic transformation.

Comparative Metabolic Kinetics

The metabolic efficiency of different cyclic nitrosamines by rat liver enzymes can be compared by examining their kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax). The Km value represents the substrate concentration at which the reaction rate is half of Vmax, and a lower Km generally indicates a higher affinity of the enzyme for the substrate. The Vmax reflects the maximum rate of the enzymatic reaction. The ratio Vmax/Km is a measure of the catalytic efficiency of the enzyme.

The following table summarizes the kinetic parameters for the α-hydroxylation of several cyclic nitrosamines in rat liver preparations.

NitrosamineRing SizePreparationKm (µM)VmaxCatalytic Efficiency (Vmax/Km)Reference
N-Nitrosopyrrolidine (NPYR) 5-memberedLiver Microsomes>100-fold lower than 14.1-16.5 mM*-3.23 pmol/min/mg/µM[1]
N-Nitrosopiperidine (NPIP) 6-memberedLiver Microsomes312 ± 50 (low affinity)-3.80–4.61 pmol/min/mg/µM[1]
1600 ± 312 (high affinity)[1]
N-Nitrosohexamethyleneimine (NHMI) 7-memberedLiver Subcellular Fractions600--[2]
N-Nitrosodimethylamine (NDMA) AcyclicIsolated Perfused Liver8.3 ± 4.80.15 ± 0.02 µmol/min/liver-[3]
Liver Microsomes~27-48 (high affinity)--[4]
N-Nitrosodiethylamine (NDEA) Acyclic----

*Note: Earlier studies reported higher Km values for NPYR, suggesting the involvement of multiple enzymes with different affinities.[1]

Experimental Protocols

Preparation of Rat Liver Microsomes

A standard procedure for the preparation of rat liver microsomes for in vitro metabolism studies is as follows:

  • Animal Model: Male F344 or Sprague-Dawley rats are commonly used.

  • Liver Homogenization: Rats are euthanized, and their livers are immediately perfused with ice-cold saline to remove blood. The livers are then excised, weighed, and homogenized in a cold buffer solution (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 1.15% KCl).

  • Differential Centrifugation: The homogenate is first centrifuged at a low speed (e.g., 9,000 x g for 20 minutes) to pellet cellular debris, nuclei, and mitochondria. The resulting supernatant (S9 fraction) is then subjected to a high-speed centrifugation (e.g., 100,000 x g for 60 minutes) to pellet the microsomal fraction.

  • Washing and Storage: The microsomal pellet is washed with the homogenization buffer to remove any remaining cytosolic components, re-suspended in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4, containing 20% glycerol), and stored at -80°C until use. The protein concentration of the microsomal preparation is determined using a standard method, such as the Bradford or Lowry assay.

In Vitro Metabolism Assay

The in vitro metabolism of cyclic nitrosamines is typically assessed using the following protocol:

  • Incubation Mixture: The incubation mixture, in a final volume of 1 mL, contains:

    • Rat liver microsomes (0.5-1.0 mg of protein)

    • Cyclic nitrosamine substrate (at various concentrations to determine kinetic parameters)

    • An NADPH-generating system (e.g., 1 mM NADP+, 5 mM glucose-6-phosphate, and 1 unit of glucose-6-phosphate dehydrogenase) or NADPH (1 mM)

    • Magnesium chloride (MgCl2, 5-10 mM)

    • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Incubation: The reaction is initiated by the addition of the NADPH-generating system or NADPH after a brief pre-incubation of the other components at 37°C. The mixture is then incubated at 37°C for a specific period (e.g., 10-30 minutes), during which the reaction is linear with respect to time and protein concentration.

  • Reaction Termination: The reaction is terminated by the addition of a cold organic solvent (e.g., acetone or a mixture of barium hydroxide and zinc sulfate) to precipitate the proteins.

  • Sample Processing: The precipitated proteins are removed by centrifugation, and the supernatant is collected for analysis of metabolites.

Analysis of Metabolites by High-Performance Liquid Chromatography (HPLC)

The metabolites of cyclic nitrosamines are typically separated and quantified using reverse-phase HPLC.

  • Chromatographic System: A standard HPLC system equipped with a UV detector or a radioflow detector (for radiolabeled substrates) is used.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly employed.

  • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is used to separate the parent nitrosamine from its more polar metabolites.

  • Detection: Metabolites are detected by their UV absorbance at a specific wavelength (e.g., 230 nm) or by their radioactivity.

  • Quantification: The concentration of metabolites is determined by comparing their peak areas to those of authentic standards.

Metabolic Pathways and Bioactivation

The primary metabolic pathway for the bioactivation of cyclic nitrosamines is α-hydroxylation, which is catalyzed by cytochrome P450 enzymes. This initial step is crucial for their carcinogenic activity.

metabolic_activation cluster_activation Metabolic Activation cluster_consequences Cellular Consequences Cyclic Nitrosamine Cyclic Nitrosamine α-Hydroxynitrosamine α-Hydroxynitrosamine Cyclic Nitrosamine->α-Hydroxynitrosamine CYP450 (α-hydroxylation) Detoxification Products Detoxification Products Cyclic Nitrosamine->Detoxification Products Other Metabolic Pathways (e.g., β/γ-hydroxylation) Reactive Electrophiles Reactive Electrophiles α-Hydroxynitrosamine->Reactive Electrophiles Spontaneous Decomposition DNA Adducts DNA Adducts Reactive Electrophiles->DNA Adducts Covalent Binding Carcinogenesis Carcinogenesis DNA Adducts->Carcinogenesis

General metabolic activation pathway of cyclic nitrosamines.

The α-hydroxylation of a cyclic nitrosamine leads to the formation of an unstable α-hydroxynitrosamine. This intermediate spontaneously decomposes, breaking the heterocyclic ring and generating highly reactive electrophilic species, such as diazonium ions or carbocations. These electrophiles can then covalently bind to nucleophilic sites in cellular macromolecules, most critically DNA, to form DNA adducts. The formation of these adducts, if not repaired, can lead to mutations during DNA replication and initiate the process of carcinogenesis.

The specific enzymes involved in the α-hydroxylation of cyclic nitrosamines in rat liver include isoforms of the CYP2A and CYP2E families. For example, CYP2A3 has been shown to be a good catalyst for the α-hydroxylation of N-nitrosopiperidine (NPIP).[1]

Alternative metabolic pathways, such as hydroxylation at positions other than the α-carbon (β- or γ-hydroxylation), can also occur. These pathways generally lead to the formation of more polar and less reactive metabolites that can be more readily excreted, and are therefore considered detoxification pathways. The balance between the bioactivation (α-hydroxylation) and detoxification pathways is a critical determinant of the overall carcinogenic potency of a cyclic nitrosamine.

Experimental Workflow for In Vitro Metabolism Studies

The following diagram illustrates a typical workflow for studying the in vitro metabolism of cyclic nitrosamines using rat liver microsomes.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Rat Liver Homogenization Rat Liver Homogenization Differential Centrifugation Differential Centrifugation Rat Liver Homogenization->Differential Centrifugation Microsome Isolation Microsome Isolation Differential Centrifugation->Microsome Isolation Incubation Mixture Preparation Incubation Mixture Preparation Microsome Isolation->Incubation Mixture Preparation Incubation at 37°C Incubation at 37°C Incubation Mixture Preparation->Incubation at 37°C Reaction Termination Reaction Termination Incubation at 37°C->Reaction Termination Sample Processing Sample Processing Reaction Termination->Sample Processing HPLC Analysis HPLC Analysis Sample Processing->HPLC Analysis Data Interpretation Data Interpretation HPLC Analysis->Data Interpretation

Workflow for in vitro nitrosamine metabolism studies.

This workflow begins with the preparation of active liver microsomes from rat liver tissue. These microsomes are then incubated with the cyclic nitrosamine of interest in the presence of necessary cofactors. After a set incubation period, the reaction is stopped, and the sample is processed to separate the metabolites from the microsomal proteins. Finally, the metabolites are analyzed and quantified using HPLC, allowing for the determination of metabolic rates and kinetic parameters.

Conclusion

The metabolism of cyclic nitrosamines in the rat liver is a complex process that plays a pivotal role in their carcinogenicity. The efficiency of the primary bioactivation pathway, α-hydroxylation, varies significantly among different cyclic nitrosamines, as evidenced by the differences in their metabolic kinetic parameters. This comparative guide highlights the importance of considering the chemical structure of nitrosamines when assessing their potential health risks. The provided experimental protocols and workflows offer a foundation for researchers to conduct further studies to elucidate the mechanisms of nitrosamine metabolism and to develop strategies for mitigating their carcinogenic effects.

References

The Impact of α-Carbon Methylation on the Genotoxicity of Nitrosopiperidines: A Comparative Analysis of 2,6-dimethyl- and 2,2,6,6-tetramethyl-nitrosopiperidine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparative analysis of 2,6-dimethyl-nitrosopiperidine and 2,2,6,6-tetramethyl-nitrosopiperidine reveals a significant reduction and elimination of genotoxic effects, respectively, when compared to the parent carcinogen, N-nitrosopiperidine. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the available experimental data, highlighting the critical role of steric hindrance at the α-carbon positions in mitigating the carcinogenicity of nitrosopiperidine compounds.

The carcinogenicity of N-nitrosopiperidine is primarily attributed to its metabolic activation via α-hydroxylation, a reaction catalyzed by cytochrome P450 (CYP) enzymes. This process leads to the formation of unstable intermediates that can alkylate DNA, inducing mutations and initiating carcinogenesis. The substitution of methyl groups on the carbons adjacent to the nitroso group (α-carbons) sterically hinders this enzymatic activation, thereby reducing or abolishing the compound's mutagenic and carcinogenic potential.

Comparative Toxicological and Metabolic Profile

While direct, side-by-side quantitative toxicological data for 2,6-dimethyl- and 2,2,6,6-tetramethyl-nitrosopiperidine are limited, a clear qualitative distinction in their genotoxicity has been established through various studies.

FeatureN-Nitrosopiperidine (Parent Compound)2,6-Dimethyl-nitrosopiperidine2,2,6,6-Tetramethyl-nitrosopiperidine
Carcinogenicity Potent carcinogen, inducing tumors in the esophagus, liver, and respiratory tract in animal models.[1]Significantly reduced or eliminated carcinogenicity.Considered a non-carcinogenic derivative of N-nitrosopiperidine.[2]
Mutagenicity Mutagenic in various test systems.Non-mutagenic in Drosophila melanogaster and Saccharomyces cerevisiae with metabolic activation.Not mutagenic.
Metabolic Activation Readily undergoes α-hydroxylation by CYP enzymes (e.g., CYP2A family).[3][4]α-hydroxylation is sterically hindered by the two methyl groups at the C2 and C6 positions.α-hydroxylation is effectively blocked by the four methyl groups at the C2 and C6 positions.
Acute Toxicity (Oral LD50, Rat) 200 mg/kg[5][6]Data not available.Data not available.

The Decisive Role of Metabolic Activation

The key differentiator in the biological effects of these compounds is their susceptibility to metabolic activation. The following diagram illustrates the metabolic pathway of N-nitrosopiperidine and the inhibitory effect of α-carbon methylation.

Nitrosopiperidine_Metabolism cluster_0 N-Nitrosopiperidine (Carcinogenic) cluster_1 2,6-Dimethyl-nitrosopiperidine (Reduced Genotoxicity) cluster_2 2,2,6,6-Tetramethyl-nitrosopiperidine (Non-Carcinogenic) N-Nitrosopiperidine N-Nitrosopiperidine Alpha-hydroxylation Alpha-hydroxylation N-Nitrosopiperidine->Alpha-hydroxylation CYP Enzymes Unstable Intermediate Unstable Intermediate Alpha-hydroxylation->Unstable Intermediate DNA Adducts DNA Adducts Unstable Intermediate->DNA Adducts Mutations/Cancer Mutations/Cancer DNA Adducts->Mutations/Cancer 2,6-Dimethyl-NP 2,6-Dimethyl-NP Blocked_Alpha_hydroxylation_DM α-hydroxylation (Sterically Hindered) 2,6-Dimethyl-NP->Blocked_Alpha_hydroxylation_DM Reduced_Metabolites Minimal/No Unstable Intermediates Blocked_Alpha_hydroxylation_DM->Reduced_Metabolites 2,2,6,6-Tetramethyl-NP 2,2,6,6-Tetramethyl-NP Blocked_Alpha_hydroxylation_TM α-hydroxylation (Effectively Blocked) 2,2,6,6-Tetramethyl-NP->Blocked_Alpha_hydroxylation_TM No_Metabolites No Unstable Intermediates Blocked_Alpha_hydroxylation_TM->No_Metabolites

References

A Comparative Guide to Analytical Methods for Nitrosamine Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The detection and quantification of N-nitrosamine impurities in pharmaceutical products have become a critical focus for regulatory agencies and manufacturers worldwide.[1] Classified as probable human carcinogens, these impurities can form during drug synthesis, manufacturing, or storage and must be controlled at trace levels.[2][3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines and acceptable intake (AI) limits, necessitating the use of highly sensitive and selective analytical methods.[4][5][6]

This guide provides an objective comparison of the most common analytical techniques used for nitrosamine detection: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). We will delve into their performance, present supporting data, and provide detailed experimental protocols to assist professionals in selecting the most appropriate method for their needs.

Data Presentation: A Comparative Overview

The choice of an analytical technique is dependent on factors such as the specific nitrosamine, the sample matrix, required sensitivity, and available instrumentation.[7] Hyphenated mass spectrometry techniques offer superior sensitivity and selectivity compared to conventional HPLC-UV methods, which is essential for meeting the low regulatory limits.[7]

Technique Common Analytes Typical Limit of Quantitation (LOQ) Advantages Disadvantages
LC-MS/MS Broad range, including non-volatile and thermally unstable nitrosamines (NDMA, NDEA, NMBA, NDSRIs).[7]0.05 µg/g to 10 ng/mL.[8][9]High sensitivity (ppb to ppt levels) and selectivity; considered the "gold standard".[10] Applicable to a wide range of nitrosamines.[7]Higher equipment cost and complexity. Potential for matrix effects (ion suppression).
GC-MS(/MS) Volatile nitrosamines (NDMA, NDEA, NDIPA, NEIPA).[10][11]<3 ppb to 15 ppb.[11][12]Excellent for volatile compounds; robust and widely used.[10] Headspace sampling can minimize matrix introduction.[11]Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some analytes.
HPLC-UV Various nitrosamines, depending on chromophore.10 - 20 ng/mL.[8]Lower cost, simpler instrumentation, and widely available.[13] Good for routine screening if sensitivity requirements are met.Lower sensitivity and selectivity compared to MS methods.[7] Risk of interference from matrix components.[14]

Experimental Protocols

Detailed methodologies are crucial for achieving reliable and reproducible results. Below are representative protocols for the three primary analytical techniques.

LC-MS/MS Method for Nitrosamines in Sartan Drugs

This protocol is adapted from the United States Pharmacopeia (USP) General Chapter <1469> and other validated methods.[15] It is designed for the quantification of multiple nitrosamines in active pharmaceutical ingredients (APIs) and finished drug products.

a) Sample Preparation:

  • API Samples: Accurately weigh approximately 80 mg of the drug substance into a 2 mL centrifuge tube.

  • Tablet Samples: Crush a sufficient number of tablets to obtain a powder equivalent to the target API concentration.[16]

  • Extraction: Add 1.2 mL of a diluent (e.g., 1% formic acid in water) and 12 µL of an appropriate internal standard solution (e.g., NDMA-d6, NDEA-d10).

  • Mixing: Vortex the tube vigorously for at least 20 minutes to ensure complete dissolution and extraction.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 4500 rpm) for 15 minutes to pelletize insoluble excipients.[16]

  • Filtration: Carefully transfer the supernatant into an HPLC vial, filtering through a 0.22 µm PVDF syringe filter if necessary.[16]

b) Chromatographic and MS Conditions:

  • LC System: UPLC or HPLC system capable of binary gradients.

  • Column: A reversed-phase column, such as a C18 or HSS T3 (e.g., 3.0 mm x 150 mm, 3.5 µm).[9]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.[16]

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to elute the nitrosamines, followed by a column wash and re-equilibration.

  • Mass Spectrometer: Triple quadrupole (QqQ) or high-resolution mass spectrometer (HRMS).[15]

  • Ion Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI). APCI is often preferred for small, volatile nitrosamines like NDMA.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for QqQ instruments, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.[17]

GC-MS/MS Method for Volatile Nitrosamines

This method is suitable for analyzing volatile nitrosamines in sartan drug substances and is based on established protocols using liquid injection.[11][12]

a) Sample Preparation:

  • API/Tablet Powder: Weigh a sample amount corresponding to approximately 250 mg of API into a 15 mL centrifuge tube.[12]

  • Suspension: Add 10 mL of a dilute sodium hydroxide (NaOH) solution, vortex briefly, and shake for at least 5 minutes.[12]

  • Liquid-Liquid Extraction (LLE): Add 2.0 mL of dichloromethane (DCM), vortex, and shake vigorously for another 5 minutes to extract the nitrosamines into the organic layer.[12]

  • Phase Separation: Centrifuge the sample to achieve clear separation of the aqueous and organic layers.

  • Sample Collection: Carefully remove the upper aqueous layer. Transfer the lower organic (DCM) phase into a GC vial for analysis.[12]

b) Chromatographic and MS Conditions:

  • GC System: Gas chromatograph with a split/splitless injector.

  • Column: A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane phase (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Injector Temperature: 240 °C.[17]

  • Oven Program: Start at a low temperature (e.g., 40-70 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 20 °C/min) to a final temperature of ~240 °C.[18]

  • Carrier Gas: Helium at a constant flow.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (GC-MS/MS).

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for optimal sensitivity and selectivity.[17]

HPLC-UV Method for Nitrosamine Screening

This protocol provides a simpler, more accessible method for screening nitrosamines, though with higher detection limits than MS-based methods.[8][13]

a) Sample Preparation:

  • Standard Preparation: Prepare individual and mixed stock solutions of nitrosamine standards at a concentration of ~1.0 mg/mL in methanol.[19] Create a series of calibration standards by diluting the stock mixture.

  • Sample Preparation: Accurately weigh and dissolve the API or drug product in a suitable diluent (e.g., 80:20 water/methanol) to a known concentration (e.g., 100 µg/mL).[8]

  • Filtration: Filter the sample solution through a 0.45 µm filter into an HPLC vial.

b) Chromatographic Conditions:

  • HPLC System: HPLC with a UV or Photodiode Array (PDA) detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 4 µm).[19]

  • Mobile Phase A: 0.1% Formic Acid in Water.[19]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[19]

  • Flow Rate: 1.0 mL/min.[13]

  • Gradient: A suitable gradient to resolve the target nitrosamines from the API and other impurities.

  • Detection: UV detection at a wavelength appropriate for nitrosamines, typically between 230-254 nm.[8][19]

Mandatory Visualizations

General Experimental Workflow for Nitrosamine Analysis

The following diagram illustrates the logical flow from sample receipt to final data reporting in a typical analytical laboratory performing nitrosamine testing.

G cluster_pre Pre-Analytical cluster_ana Analytical cluster_post Post-Analytical SampleReceipt Sample Receipt & Login RiskAssessment Review Regulatory Limits & Risk Assessment SampleReceipt->RiskAssessment MethodSelection Method Selection (LC-MS, GC-MS, HPLC-UV) RiskAssessment->MethodSelection SamplePrep Sample Preparation (Extraction, Dilution) MethodSelection->SamplePrep InstrumentSetup Instrument Setup & Calibration SamplePrep->InstrumentSetup Analysis Chromatographic Analysis InstrumentSetup->Analysis DataProcessing Data Processing & Integration Analysis->DataProcessing Quantification Quantification vs. Acceptable Intake (AI) Limits DataProcessing->Quantification Report Final Report Generation Quantification->Report

Caption: A typical workflow for nitrosamine analysis in a regulated environment.

Simplified Signaling Pathway of Nitrosamine Genotoxicity

Understanding the mechanism of nitrosamine toxicity underscores the importance of their detection. Nitrosamines themselves are not directly genotoxic but require metabolic activation to become DNA-damaging agents.[1][18]

G A Procarcinogen (e.g., NDMA) B Metabolic Activation (CYP450 Enzymes) A->B Bioactivation C Reactive Electrophile (Methyldiazonium ion) B->C E DNA Adduct Formation (e.g., O6-methylguanine) C->E Alkylation D DNA D->E F DNA Damage & Potential for Mutation E->F G Increased Cancer Risk F->G

Caption: Metabolic activation of a nitrosamine leading to DNA damage.

References

Evaluating the Mutagenicity of 2,6-Dimethyl-1-nitrosopiperidine: A Comparative Guide to Standard Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the genotoxic safety of chemical compounds is a critical step in risk assessment. This guide provides a comparative overview of standard mutagenicity assays applicable to the validation of 2,6-Dimethyl-1-nitrosopiperidine's mutagenic potential. While specific validation data for a dedicated this compound assay is not extensively available, its mutagenicity can be effectively evaluated using well-established methods such as the bacterial reverse mutation assay (Ames test) and the in vitro micronucleus assay.

Notably, historical studies in Drosophila melanogaster have indicated that methyl substitutions at the alpha carbons of N-nitrosopiperidine, as in this compound, may reduce or eliminate mutagenic activity, unlike other halogenated derivatives which showed enhanced mutagenicity.[1] This highlights the importance of robust and sensitive assays to definitively characterize the genotoxic profile of this specific compound.

Comparative Analysis of Key Mutagenicity Assays

The following tables summarize the key characteristics and performance of the Ames test and the in vitro micronucleus assay, two of the most widely accepted methods for mutagenicity testing.

Table 1: Comparison of the Ames Test and In Vitro Micronucleus Assay

FeatureBacterial Reverse Mutation Assay (Ames Test)In Vitro Micronucleus Assay
Principle Measures the ability of a chemical to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium and tryptophan-requiring strains of Escherichia coli.Detects chromosome damage by identifying micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.[2][3][4][5]
Endpoint Gene mutation (point mutations, frameshift mutations).Clastogenicity (chromosome breakage) and aneugenicity (chromosome loss).[2][3][5]
Metabolic Activation Requires an external metabolic activation system (e.g., rat or hamster liver S9 fraction) to mimic mammalian metabolism, as bacteria lack the necessary enzymes.[6][7][8]Can be conducted with or without an external metabolic activation system (e.g., S9). Some cell lines used have intrinsic metabolic activity.[5]
Test System Prokaryotic cells (Salmonella typhimurium, Escherichia coli).[6][8]Mammalian cells (e.g., human peripheral blood lymphocytes, CHO, TK6, or 3D human skin models).[2][3][5]
Throughput High-throughput.Lower throughput than the Ames test, but can be automated.[4]
Predictivity for Carcinogenicity High for DNA-reactive compounds.[9]Predictive for cancer and can provide information on the mechanism of genotoxicity.[2][4]

Table 2: Performance of the Ames Test with N-Nitrosamines

ParameterDescription
Sensitivity The standard Ames test can have variable sensitivity for N-nitrosamines.[6][10] Modifications to the protocol, such as using a pre-incubation method and optimized S9 concentrations (e.g., 30% hamster liver S9), can significantly enhance sensitivity.[6][7][11]
Specificity Optimized protocols that increase sensitivity may sometimes lead to a decrease in specificity.[7][10]
Recommended Strains Strains TA100, TA1535, and E. coli WP2 uvrA (pKM101) are often recommended for detecting the mutagenicity of N-nitrosamines.[6][11]
Metabolic Activation The choice and concentration of the S9 fraction are critical. Hamster liver S9 is often found to be more effective than rat liver S9 for activating nitrosamines.[8][11]

Experimental Protocols

Detailed methodologies for the Ames test and the in vitro micronucleus assay are outlined below. These protocols are based on established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Bacterial Reverse Mutation Assay (Ames Test) Protocol

The Ames test is typically performed using the plate incorporation or pre-incubation method.[12] The pre-incubation method is often recommended for N-nitrosamines to enhance sensitivity.[6]

  • Bacterial Strains: Select appropriate bacterial tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101)).[6]

  • Metabolic Activation: Prepare the S9 mix from the livers of rodents pre-treated with enzyme-inducing agents (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone).[8]

  • Test Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO).[13]

  • Pre-incubation: In a test tube, mix the test compound, the bacterial culture, and the S9 mix (or a buffer for experiments without metabolic activation). Incubate this mixture for a defined period (e.g., 20-30 minutes) at 37°C.[6][7]

  • Plating: After pre-incubation, add molten top agar containing a trace amount of histidine (for S. typhimurium) or tryptophan (for E. coli) to the test tube. Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) on each plate.

  • Data Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies and/or a reproducible and statistically significant increase in the number of revertants for at least one concentration.

In Vitro Micronucleus Assay Protocol

The in vitro micronucleus assay is a robust method for detecting chromosomal damage.[4][14]

  • Cell Culture: Use a suitable mammalian cell line (e.g., TK6, CHO) or primary cells (e.g., human peripheral blood lymphocytes).[5] Maintain the cells in an exponential growth phase.[5]

  • Metabolic Activation: For cell lines with low metabolic activity, a human S9 liver extract can be added to the test system.[5]

  • Exposure: Treat the cells with at least three concentrations of this compound for a defined period (e.g., 3-6 hours with S9, or for 1.5-2 cell cycles without S9).[5][14]

  • Cytokinesis Block (Optional but Recommended): Add Cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.[4][14]

  • Harvesting and Staining: Harvest the cells, lyse the cytoplasm, and stain the nuclei with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).[5]

  • Scoring: Using a microscope or flow cytometry, score the frequency of micronuclei in a minimum of 2,000 cells per culture.[5][14]

  • Data Analysis: A positive result is indicated by a statistically significant and dose-related increase in the frequency of micronucleated cells compared to the negative control.

Visualizing Experimental Workflows and Pathways

The following diagrams illustrate the workflows of the described mutagenicity assays.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_plating Plating & Incubation cluster_analysis Analysis strain Bacterial Strain Culture pre_inc Pre-incubation (Compound + Strain + S9) strain->pre_inc s9_prep S9 Metabolic Activation Mix s9_prep->pre_inc compound Test Compound Dilution compound->pre_inc mix_agar Mix with Top Agar pre_inc->mix_agar plate Pour on Minimal Agar Plates mix_agar->plate incubate Incubate at 37°C plate->incubate count Count Revertant Colonies incubate->count analyze Statistical Analysis count->analyze

Caption: Workflow of the Ames Test with Pre-incubation.

Micronucleus_Assay_Workflow cluster_prep Preparation cluster_exposure Treatment cluster_harvest Harvesting & Staining cluster_analysis Analysis cell_culture Mammalian Cell Culture expose Expose Cells to Compound (with/without S9) cell_culture->expose compound Test Compound Preparation compound->expose cyto_b Add Cytochalasin B expose->cyto_b harvest Harvest Cells cyto_b->harvest stain Stain with DNA Dye harvest->stain score Score Micronuclei stain->score analyze Statistical Analysis score->analyze

Caption: Workflow of the In Vitro Micronucleus Assay.

Assay_Comparison cluster_assays Mutagenicity Assays cluster_endpoints Detected Endpoints compound This compound ames Ames Test compound->ames micronucleus In Vitro Micronucleus Assay compound->micronucleus gene_mutation Gene Mutation ames->gene_mutation chromo_damage Chromosomal Damage micronucleus->chromo_damage

Caption: Comparison of Mutagenicity Assay Endpoints.

References

Cross-Laboratory Validation of Nitrosamine Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies for the quantification of nitrosamine impurities in pharmaceutical products, with a focus on cross-laboratory validation. The information is intended for researchers, scientists, and drug development professionals to aid in the selection and implementation of robust and reliable analytical methods.

Data Presentation: Comparison of Analytical Methods

The following tables summarize the performance of various analytical methods for nitrosamine quantification based on data from multiple studies. It is important to note that a direct, comprehensive cross-laboratory comparison with full quantitative data from a single study was not publicly available at the time of this guide's creation. Therefore, the data presented here is a compilation from several individual validation studies. This provides a valuable overview of the expected performance of these methods.

Table 1: Performance Characteristics of LC-MS/MS Methods for Nitrosamine Quantification

NitrosamineMethodDrug Product MatrixLOD (ng/mL)LOQ (ng/mL)Accuracy (%)Precision (%RSD)Reference
NDMAUPLC-MS/MSValsartan0.0100.03292.4 - 96.53.5
NDEAUPLC-MS/MSValsartan-0.05090.6 - 125.4-
NDMA, NDEA, NMBA, NEIPAHPLC-MS/MS (APCI)Valsartan, Losartan, Irbesartan0.2---
Eight NitrosaminesUHPLC-MS/MSLosartan Potassium-≤0.01ExcellentExcellent
Nine NitrosaminesUHPLC-HRAM Orbitrap MSMultiple Drug Products--->0.99 (R²)

Table 2: Performance Characteristics of GC-MS/MS Methods for Nitrosamine Quantification

NitrosamineMethodDrug Product MatrixLOD (ppb)LOQ (ppb)Linearity (R²)Reference
NDMA, NDEAGC-MS (Headspace)Sartans-2.5-
Five NitrosaminesGC-MS/MS (Liquid Injection)Sartans<3->0.996
13 NitrosaminesGC-MS/MSGeneric-1 - 10-

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative experimental protocols for LC-MS/MS and GC-MS/MS methods commonly used for nitrosamine quantification.

LC-MS/MS Method for Nitrosamine Quantification in Sartans

This protocol is a generalized representation based on common practices described in the literature.

  • Sample Preparation:

    • Weigh and transfer 80 mg of the drug substance into a 2 mL centrifuge tube.

    • Add 1188 µL of diluent (e.g., 1% formic acid in water) and 12 µL of an appropriate internal standard solution (e.g., deuterated nitrosamines).

    • Vortex the sample for 20 minutes (for some substances like losartan potassium, a shorter vortex time of NMT 5 minutes is recommended to avoid degradation).

    • Centrifuge the sample at approximately 10,000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45-µm PTFE syringe filter into an autosampler vial.

  • Chromatographic Conditions:

    • System: UHPLC system coupled to a triple quadrupole mass spectrometer.

    • Column: A suitable C18 reversed-phase column (e.g., 150 mm x 3.0 mm, 2.7 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in methanol.

    • Gradient: A suitable gradient to separate the target nitrosamines from the drug substance and other impurities.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 - 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for each nitrosamine and internal standard should be optimized.

    • Source Parameters: Optimize gas flows, temperatures, and voltages for maximum sensitivity.

GC-MS/MS Method for Volatile Nitrosamine Quantification

This protocol is a generalized representation based on common practices.

  • Sample Preparation (Headspace):

    • Weigh a suitable amount of the drug substance or powdered drug product into a headspace vial.

    • Add a dissolving solvent (e.g., N-methyl-2-pyrrolidone or dimethyl sulfoxide) and an internal standard solution.

    • Seal the vial and vortex to dissolve the sample.

    • Incubate the vial in the headspace autosampler at a specific temperature and time to allow for the volatilization of the nitrosamines into the headspace.

  • Chromatographic Conditions:

    • System: Gas chromatograph coupled to a triple quadrupole mass spectrometer.

    • Column: A suitable capillary column for volatile compounds (e.g., a wax or a 5% phenyl-methylpolysiloxane column).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient to separate the volatile nitrosamines.

    • Injector: Split/splitless injector in splitless mode.

  • Mass Spectrometry Conditions:

    • Ionization Source: Electron Ionization (EI).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Source and Transfer Line Temperatures: Optimized to prevent analyte degradation and ensure efficient transfer to the mass spectrometer.

Mandatory Visualization

Nitrosamine Genotoxicity Signaling Pathway

Nitrosamines are pro-carcinogens that require metabolic activation to exert their genotoxic effects. The primary pathway involves their interaction with cytochrome P450 (CYP450) enzymes in the liver.

Nitrosamine_Genotoxicity_Pathway cluster_Metabolism Metabolic Activation cluster_DNA_Damage DNA Damage and Repair Nitrosamine Nitrosamine (Pro-carcinogen) CYP450 CYP450 Enzymes (e.g., CYP2E1, CYP2A6) Nitrosamine->CYP450 Oxidation AlphaHydroxy α-Hydroxy Nitrosamine (Unstable Intermediate) CYP450->AlphaHydroxy Alkyldiazonium Alkyldiazonium Ion (Reactive Electrophile) AlphaHydroxy->Alkyldiazonium Spontaneous Decomposition DNA DNA Alkyldiazonium->DNA Alkylation DNA_Adducts DNA Adducts (e.g., O6-alkylguanine) DNA->DNA_Adducts Mutation Mutation DNA_Adducts->Mutation If not repaired Repair DNA Repair Pathways (e.g., BER, MGMT) DNA_Adducts->Repair Repair Cancer Cancer Mutation->Cancer Repair->DNA Restoration

Caption: Metabolic activation of nitrosamines leading to DNA damage.

Experimental Workflow for Cross-Laboratory Validation

A typical workflow for a cross-laboratory validation study ensures the comparability and reliability of results from different participating laboratories.

Cross_Lab_Validation_Workflow Study_Design Study Design & Protocol Development Sample_Prep Centralized Sample Preparation & Distribution Study_Design->Sample_Prep LabA Laboratory A Sample_Prep->LabA Homogenized & Blinded Samples LabB Laboratory B Sample_Prep->LabB Homogenized & Blinded Samples LabC Laboratory C Sample_Prep->LabC Homogenized & Blinded Samples LabN ... Laboratory N Sample_Prep->LabN Homogenized & Blinded Samples Analysis Analysis at Participating Labs Data_Submission Data Submission to Coordinating Body Analysis->Data_Submission Statistical_Analysis Statistical Analysis (Accuracy, Precision, Reproducibility) Data_Submission->Statistical_Analysis Report Final Report & Publication Statistical_Analysis->Report LabA->Analysis LabB->Analysis LabC->Analysis LabN->Analysis

Caption: Workflow of a typical cross-laboratory validation study.

This guide highlights the current landscape of analytical methodologies for nitrosamine quantification and the importance of rigorous validation to ensure the safety and quality of pharmaceutical products. The continuous development and cross-validation of sensitive and robust analytical methods are paramount in mitigating the risks associated with these potentially carcinogenic impurities.

Safety Operating Guide

Safe Disposal of 2,6-Dimethyl-1-nitrosopiperidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,6-Dimethyl-1-nitrosopiperidine, a nitrosamine compound, is classified as a suspected carcinogen and requires meticulous handling and disposal procedures to ensure the safety of laboratory personnel and the environment. This document provides essential, immediate safety and logistical information, including operational and disposal plans, for researchers, scientists, and drug development professionals. The following guidelines are based on established methods for the degradation of carcinogenic N-nitrosamines.

Core Safety Principles

Before initiating any procedure involving this compound, it is imperative to consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS). All work with this compound and its waste products must be conducted in a designated area, typically a certified chemical fume hood, to minimize inhalation exposure. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles with side shields or a face shield, and chemically resistant gloves (nitrile gloves are a common choice, with double gloving recommended), must be worn at all times.

Quantitative Data on Disposal Methods

Several methods have been investigated for the chemical degradation of N-nitrosamines. The following table summarizes key quantitative data for two effective methods: reduction by aluminum-nickel alloy and UV photolysis. It is important to note that while these methods are established for the general class of N-nitrosamines, specific efficiencies for this compound may vary.

ParameterReduction with Aluminum-Nickel AlloyUV Photolysis
Reagents Aluminum-Nickel Alloy Powder, Aqueous Alkali (e.g., KOH)None (direct photolysis); may be enhanced with sulfite
General Efficiency >99.9% conversion to corresponding amines[1]High, but variable depending on conditions
Reaction Time 1 - 2 hours for >99.9% conversion[1]Minutes to hours, follows pseudo-first-order kinetics[2]
Primary Degradation Products 2,6-Dimethylpiperidine, Ammonia, Alcohols[3]2,6-Dimethylpiperidine, Nitrite (NO₂⁻), Nitrate (NO₃⁻)[4][5]
Effective Media Water, Mineral Oil, Dimethyl Sulfoxide (DMSO)[3]Aqueous solutions[4][5]
Ineffective Media Acetone, Dichloromethane (slow and incomplete reactions)[3]Solvents that strongly absorb UV light
Key Influencing Factors N/ApH, UV intensity, presence of dissolved oxygen[2]

Experimental Protocol: Chemical Degradation using Aluminum-Nickel Alloy

This protocol details a reliable method for the chemical degradation of this compound in a laboratory setting. This procedure is adapted from established methods for the destruction of carcinogenic nitrosamines[1][3].

Materials:

  • Waste solution containing this compound

  • Aluminum-Nickel (Al-Ni) alloy powder (Raney alloy)

  • Potassium hydroxide (KOH)

  • Water (deionized or distilled)

  • Large beaker or flask for the reaction

  • Stir plate and stir bar

  • Fume hood

  • Appropriate PPE (lab coat, safety goggles, chemically resistant gloves)

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Container for the filtered solid waste

  • Absorbent material for the final liquid disposal

Procedure:

  • Preparation of the Alkaline Solution:

    • In a designated fume hood, prepare a 1 M aqueous solution of potassium hydroxide (KOH). For example, dissolve 56.1 g of KOH pellets in 1 liter of water. Handle KOH with care as it is corrosive.

  • Reaction Setup:

    • Place the waste solution containing this compound in a beaker or flask of appropriate size to allow for vigorous stirring and potential gas evolution.

    • If the waste is in a non-aqueous solvent compatible with the reaction (e.g., DMSO, mineral oil), it can be diluted with the aqueous KOH solution. This method is not recommended for waste in acetone or dichloromethane[3].

    • Place the beaker or flask on a stir plate and add a magnetic stir bar.

  • Addition of Al-Ni Alloy:

    • While stirring the alkaline waste solution, slowly and carefully add an excess of aluminum-nickel alloy powder. A general guideline is to use a significant excess by weight relative to the estimated amount of nitrosamine. The reaction is exothermic and will generate hydrogen gas, so add the powder in small portions to control the reaction rate.

  • Reaction:

    • Continue stirring the mixture vigorously at room temperature for a minimum of 2 hours to ensure complete degradation of the nitrosamine[1]. The reaction reduces the nitrosamine to the non-carcinogenic 2,6-dimethylpiperidine[3].

  • Quenching and Filtration:

    • After the 2-hour reaction period, turn off the stirrer and allow the solid material to settle.

    • Carefully filter the mixture using a Büchner funnel and filter paper to separate the solid nickel and aluminum hydroxide from the liquid phase.

  • Waste Disposal:

    • The filtered solid, containing nickel and aluminum residues, should be collected in a designated solid waste container for disposal as hazardous waste through your institution's environmental health and safety office.

    • The filtered liquid, containing the degradation products (2,6-dimethylpiperidine) in the alkaline solution, should be neutralized with a suitable acid (e.g., hydrochloric acid) under constant stirring in the fume hood.

    • The neutralized aqueous waste can then be absorbed onto a non-reactive absorbent material and disposed of as solid waste, or disposed of down the drain with copious amounts of water, depending on local regulations. Always consult your institutional guidelines for aqueous waste disposal.

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation and Safety cluster_reaction Chemical Degradation cluster_workup Workup and Separation cluster_disposal Final Disposal PPE Don Appropriate PPE FumeHood Work in Fume Hood Waste Nitrosamine Waste AddReagents Add Aqueous Alkali and Al-Ni Alloy Waste->AddReagents 1 React Stir for 2 hours at Room Temperature AddReagents->React 2 Filter Filter Reaction Mixture React->Filter 3 SolidWaste Solid Residue (Ni, Al(OH)3) Filter->SolidWaste Separated LiquidWaste Aqueous Filtrate (Degradation Products) Filter->LiquidWaste Separated DisposeSolid Dispose of Solid Waste (Hazardous Waste) SolidWaste->DisposeSolid Neutralize Neutralize Filtrate LiquidWaste->Neutralize DisposeLiquid Dispose of Neutralized Liquid (per Institutional Guidelines) Neutralize->DisposeLiquid

Caption: Logical workflow for the safe disposal of this compound.

Disclaimer: This information is intended for guidance and should be used in conjunction with your institution's established safety protocols and all applicable regulations. The user is solely responsible for ensuring compliance and safety.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dimethyl-1-nitrosopiperidine
Reactant of Route 2
2,6-Dimethyl-1-nitrosopiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.